2'-Methylbiphenyl-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJDWZUCUHVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374918 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-44-8 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methyl-biphenyl-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2'-Methylbiphenyl-3-carboxylic acid CAS number and properties
An In-depth Technical Guide to 2'-Methylbiphenyl-3-carboxylic Acid
Introduction
This compound, identified by CAS Number 168618-44-8, is a member of the aryl carboxylic acid family.[1][2] This class of compounds is distinguished by a biphenyl scaffold—two phenyl rings linked by a single bond—which provides a unique combination of structural rigidity and conformational flexibility. The biphenyl structure imparts thermal stability and specific hydrophobic characteristics, while the carboxylic acid group offers a reactive site for chemical modification and hydrogen bonding.[1] These features make biphenyl carboxylic acids valuable as synthetic intermediates and foundational structures in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations for this compound, tailored for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
Accurate identification is critical in scientific research. The primary identifiers and key physicochemical properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 168618-44-8 | [2][3][4] |
| IUPAC Name | 3-(2-methylphenyl)benzoic acid | [3] |
| Molecular Formula | C₁₄H₁₂O₂ | [2][3] |
| Molecular Weight | 212.24 g/mol | [2][3] |
| Appearance | Solid (expected) | General knowledge |
| Boiling Point | High boiling point expected due to strong intermolecular hydrogen bonding.[5][6] | [5][6] |
| Solubility | Expected to be poorly soluble in water but soluble in organic solvents like ethanol, toluene, and diethyl ether.[5][6] | [5][6] |
Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key signals in common spectroscopic analyses.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two characteristic absorptions from the carboxylic acid group. A very broad O–H stretching band would appear in the 2500–3300 cm⁻¹ region, and a sharp, strong C=O stretching absorption would be observed between 1710 and 1760 cm⁻¹.[7] Conjugation with the benzene ring would likely place the C=O stretch closer to 1710 cm⁻¹.[7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum would provide distinct signals. The acidic proton of the carboxyl group (–COOH) is highly deshielded and would appear as a broad singlet far downfield, typically around 10–12 ppm.[8] The aromatic protons on the two benzene rings would resonate in the 7–8 ppm region, showing complex splitting patterns due to their coupling. The methyl group (–CH₃) protons would appear as a sharp singlet further upfield, likely in the 2.0–2.5 ppm range.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid in the 165–185 ppm range.[7] Multiple signals would be present in the 120–140 ppm region, corresponding to the aromatic carbons of the biphenyl system. The methyl carbon would produce a signal at the upfield end of the spectrum, typically between 15–25 ppm.
Synthesis and Reactivity
The most logical and widely employed method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and tolerance for a wide range of functional groups.
A plausible synthesis for this compound would involve the coupling of methyl 3-bromobenzoate with 2-methylphenylboronic acid, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
Caption: Suzuki coupling followed by saponification.
Experimental Protocol: Suzuki Coupling and Saponification
This protocol is an illustrative example based on established Suzuki-Miyaura coupling procedures.[9]
Step 1: Suzuki-Miyaura Cross-Coupling
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), 2-methylphenylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water as the solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate, methyl 2'-methylbiphenyl-3-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH) (2-3 eq.) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using a strong acid like hydrochloric acid (HCl).
-
Isolation: The carboxylic acid product will precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.
Applications and Research Interest
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science.[1]
-
Medicinal Chemistry: Biphenyl derivatives are integral to a wide range of pharmacologically active compounds, including agents with anti-inflammatory, antihypertensive, antimicrobial, and antitumor properties.[1] For example, the non-steroidal anti-inflammatory drug (NSAID) Diflunisal is a biphenyl carboxylic acid derivative.[9] The specific substitution pattern of this compound makes it a valuable building block for creating libraries of novel compounds to screen for biological activity. The methyl group and the position of the carboxylic acid can influence the molecule's conformation and how it binds to biological targets.[1]
-
Materials Science: The rigidity and thermal stability of the biphenyl core are desirable properties for developing liquid crystals and heat-resistant polymers.[1] The carboxylic acid group provides a handle for polymerization or for anchoring the molecule to surfaces in the development of functional materials.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[10] Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[10]
-
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][12]
-
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its properties are characteristic of the biphenyl carboxylic acid class, combining a stable structural core with a versatile functional group. While detailed experimental data for this specific isomer is limited, its synthesis can be reliably achieved through standard methodologies like the Suzuki-Miyaura coupling. Understanding its predicted spectroscopic features, logical synthesis, and proper safety protocols enables researchers to effectively utilize this compound in the development of novel molecules and materials.
References
- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]
- 2. This compound | 168618-44-8 [chemicalbook.com]
- 3. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-Methyl-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Physical and chemical properties of 2'-Methylbiphenyl-3-carboxylic acid
Introduction: The Architectural Significance of a Privileged Scaffold
In the landscape of modern synthetic and medicinal chemistry, the biphenyl carboxylic acid scaffold holds a position of significant importance. This structural motif, characterized by a rigid biphenyl backbone and a versatile carboxylic acid functional group, offers a unique combination of stability and reactivity.[1] 2'-Methylbiphenyl-3-carboxylic acid (CAS No. 168618-44-8), an asymmetrically substituted member of this family, serves as a crucial building block in the synthesis of complex organic molecules. Its structure is foundational in the development of pharmacologically active compounds, where the biphenyl moiety provides a framework for precise interaction with biological targets, and the carboxylic acid group allows for modulation of physicochemical properties like solubility and serves as a key site for hydrogen bonding.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, analysis, and applications for professionals in research and drug development.
Part 1: Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. While specific experimental data for this particular isomer are not widely published, its properties can be reliably understood through data from chemical databases and comparison with closely related analogues.
Key Identifiers and Properties
A summary of the core physicochemical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 3-(2-methylphenyl)benzoic acid | [2] |
| CAS Number | 168618-44-8 | [2] |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | White to off-white solid (Expected) | - |
| Melting Point | Not experimentally reported. Isomers like 4'-Methylbiphenyl-2-carboxylic acid melt at 146-148 °C. | [3] |
| Boiling Point | Not experimentally reported. Isomers like 2-methylbiphenyl boil at ~255 °C. | [4][5] |
| XlogP (Predicted) | 4.0 | [6] |
Solubility and Acidity (pKa)
The solubility of this compound is dictated by its dual nature. The large, nonpolar biphenyl core renders it poorly soluble in water but readily soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[3]
The acidity of the carboxylic acid group is a critical parameter. While an experimental pKa for this specific molecule is not available, the pKa for the related 4'-Methylbiphenyl-2-carboxylic acid is predicted to be approximately 3.90.[3] Generally, aromatic carboxylic acids are more acidic than their aliphatic counterparts due to the resonance stabilization of the carboxylate conjugate base. The pKa value is crucial for understanding its behavior in physiological environments and for designing purification protocols, such as acid-base extraction.
Part 2: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The expected spectral features for this compound are derived from the characteristic absorptions of its constituent functional groups.[7]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the spectral bands are characteristically broad.[8][9]
-
O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹.[7][9] This band is a hallmark of a carboxylic acid dimer and often overlaps with the sharper C-H stretching signals.[8]
-
C-H Stretch (Aromatic/Alkyl): Sharp peaks will be superimposed on the O-H band, typically just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.
-
C=O Stretch: A strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹ for the carbonyl group conjugated with the aromatic ring.[8]
-
C-O Stretch & O-H Bend: A C-O stretching band should appear in the 1210-1320 cm⁻¹ region, and a broad O-H out-of-plane bend is often visible near 900-960 cm⁻¹.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR Spectrum:
-
Carboxylic Proton (-COOH): A highly deshielded singlet is expected far downfield, typically between 10-13 ppm. This signal is often broad and will disappear upon exchange with D₂O.[1][7]
-
Aromatic Protons (Ar-H): A complex series of multiplets is expected between 7.0-8.2 ppm, corresponding to the seven protons on the two phenyl rings. The substitution pattern will lead to distinct splitting patterns that can be resolved with high-field NMR.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the range of 2.2-2.5 ppm.[10]
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): The carboxyl carbon signal is expected in the deshielded region of 165-180 ppm.[7][11]
-
Aromatic Carbons (Ar-C): Multiple signals will appear between approximately 125-145 ppm. Quaternary carbons (including the two carbons linking the phenyl rings) will have lower intensities.
-
Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear upfield, typically around 20-25 ppm.
-
Part 3: Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of this compound is governed by its functional groups: the carboxylic acid and the aromatic biphenyl system.
-
Carboxylic Acid Group: This group is the primary site of reactivity, undergoing standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).
-
Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of substitution are directed by the existing activating (methyl) and deactivating (carboxyl) groups.
-
Thermal Decomposition: At high temperatures, biphenyl carboxylic acids can undergo decarboxylation to yield biphenyl or dehydration and ring-closure to form fluorenone derivatives.[4][12]
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
The most efficient and widely used method for constructing unsymmetrical biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][13][14] This method involves the coupling of an aryl halide with an arylboronic acid. For this compound, a logical pathway is the coupling of 3-bromobenzoic acid with 2-tolylboronic acid.
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
-
Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 2-tolylboronic acid (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[15][16]
-
Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Reaction: Heat the resulting mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M) until the product precipitates.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene) or by silica gel column chromatography to yield pure this compound.
Part 4: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of biphenyl carboxylic acids and for their quantification in various matrices.
Caption: General workflow for HPLC analysis.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or the mobile phase. Dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid). A typical starting point is an isocratic mixture of 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly, typically around 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared sample. The purity is determined by calculating the relative area of the main peak against any impurity peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.
Part 5: Applications and Significance in Drug Development
The true value of this compound lies in its role as a versatile intermediate. The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1]
-
Anti-inflammatory Agents: Derivatives like Flurbiprofen and Fenbufen are non-steroidal anti-inflammatory drugs (NSAIDs) based on a biphenyl core.
-
Antihypertensive Drugs: The scaffold is critical in the synthesis of Angiotensin II receptor blockers (ARBs), a major class of drugs used to treat hypertension.[1]
-
Anticancer Research: Biphenyl carboxylic acid derivatives have been synthesized and investigated for their in vitro anticancer activity against various cell lines.
-
Other Therapeutic Areas: The structural motif has been explored for antimicrobial, antidiabetic, and immunosuppressant activities.[7]
The specific substitution pattern of 2'-methyl and 3-carboxyl groups provides a unique three-dimensional arrangement that chemists can exploit to achieve specific binding interactions with target proteins, making it a valuable building block for generating novel molecular entities.
Caption: Role as a scaffold in discovery chemistry.
Part 6: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound is a synthetically valuable compound whose properties are defined by the interplay between its rigid aromatic core and its reactive carboxylic acid functionality. While detailed experimental characterization of this specific isomer is limited in public literature, its behavior can be confidently predicted based on established chemical principles and data from closely related compounds. Its primary importance lies in its utility as a molecular building block, providing a robust and versatile scaffold for the synthesis of new chemical entities, particularly within the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this potent scaffold in the pursuit of novel materials and therapeutics.
References
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- 3. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [chemicalbook.com]
- 4. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]
- 5. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 12. reddit.com [reddit.com]
- 13. 585-76-2 | 3-Bromobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 14. 16419-60-6 | 2-Tolylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 15. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR [m.chemicalbook.com]
- 16. 4518-10-9 | Methyl 3-aminobenzoate | Aryls | Ambeed.com [ambeed.com]
Biological activity of 2'-Methylbiphenyl-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 2'-Methylbiphenyl-3-carboxylic Acid Derivatives
Abstract
The biphenyl carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of this compound and its derivatives, a class of compounds with significant therapeutic potential. While direct research on this specific scaffold is emerging, this document synthesizes the current understanding of structurally related biphenyl carboxylic acids to project the potential biological activities, mechanisms of action, and avenues for future drug development. We will delve into the synthetic pathways, with a focus on the versatile Suzuki-Miyaura cross-coupling reaction, and provide detailed protocols for evaluating potential anti-inflammatory and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical series.
Introduction: The Biphenyl Carboxylic Acid Moiety in Drug Discovery
Biphenyl derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects.[1] The inherent structural rigidity and tunable electronic properties of the biphenyl core make it an attractive scaffold for designing molecules that can effectively interact with biological targets. The inclusion of a carboxylic acid functional group further enhances the therapeutic potential by providing a key interaction point for binding to enzyme active sites and improving pharmacokinetic properties.[2]
This guide focuses specifically on the this compound scaffold. The strategic placement of the methyl and carboxylic acid groups on the biphenyl core presents a unique chemical architecture that is ripe for exploration. Based on the well-documented activities of analogous compounds, derivatives of this compound are hypothesized to possess potent biological activities, particularly as anti-inflammatory and anticancer agents. This document will serve as a technical resource, providing detailed synthetic strategies and robust protocols for the biological evaluation of this promising class of molecules.
Synthesis of the this compound Scaffold
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[3][4] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and tolerance to a wide range of functional groups.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A plausible and efficient route to synthesize this compound involves the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 2-methylphenylboronic acid.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Bromobenzoic acid
-
2-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activity I: Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[5] Many successful non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. The biphenyl scaffold is a common feature in a number of selective COX-2 inhibitors.
Hypothesized Mechanism: COX-2 Inhibition
It is hypothesized that this compound derivatives may exhibit anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. The carboxylic acid moiety is crucial for anchoring the molecule within the active site of the enzyme, while the biphenyl core provides the necessary steric and electronic interactions for potent and selective inhibition.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method for screening compounds for their ability to inhibit COX-2 activity.[6]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In a 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation/emission of approximately 535/587 nm for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Comparative Data: IC₅₀ Values of Biphenyl-Based COX-2 Inhibitors
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.5 | >2000 |
| Valdecoxib | 30 | 0.005 | 6000 |
Note: These values are representative and can vary depending on the assay conditions.
Potential Biological Activity II: Anticancer Effects
Biphenyl derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.[7][8] Recent studies have shown that some biphenyl compounds can exert anti-tumor effects by modulating pathways such as the AKT-mTOR pathway.[9][10]
Hypothesized Mechanism: Induction of Apoptosis via Signaling Pathway Modulation
Derivatives of this compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis. This could be achieved by inhibiting key pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[1][2][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Comparative Data: IC₅₀ Values of Biphenyl Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Hydroxylated biphenyl analog (D6) | Melanoma | ~2 | [12] |
| Biphenyl derivative (12j-4) | MDA-MB-231 (Breast Cancer) | 2.68 | [9][10] |
| Biphenyl sulfonamide (Compound 3) | HeLa (Cervical Cancer) | 5.2 | [7] |
Broader Potential as Enzyme Inhibitors
The versatility of the biphenyl carboxylic acid scaffold suggests that its derivatives could be tailored to inhibit a wide range of enzymes beyond COX-2. The principles of rational drug design, including structure-activity relationship (SAR) studies, can be applied to modify the core structure to achieve high potency and selectivity for other therapeutic targets.
General Principles of Enzyme Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[13][14] Understanding the mode of inhibition is crucial for optimizing the therapeutic efficacy of a drug candidate.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. iris.cnr.it [iris.cnr.it]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. teachmephysiology.com [teachmephysiology.com]
The Biphenyl Carboxylic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The biphenyl carboxylic acid motif stands as a privileged scaffold in medicinal chemistry, forming the structural core of numerous marketed drugs and clinical candidates.[1][2] Its unique combination of a rigid, yet conformationally adaptable biphenyl backbone and a versatile carboxylic acid functional group provides a powerful platform for designing molecules with tailored pharmacological activities. This guide offers a comprehensive exploration of the biphenyl carboxylic acid scaffold, from its fundamental chemical properties and synthesis to its critical role in the development of transformative medicines.
The Biphenyl Carboxylic Acid Scaffold: Structural and Physicochemical Properties
The biphenyl scaffold itself imparts a degree of planarity and hydrophobicity, which are crucial for interactions with biological targets. The two phenyl rings, connected by a single bond, can rotate relative to each other, allowing the molecule to adopt various conformations to fit into binding pockets. The carboxylic acid group is a key player, enhancing hydrophilicity and polarity, which significantly impacts a drug's bioavailability.[1] It also serves as a critical interaction point, capable of forming hydrogen bonds and ionic interactions with biological targets.
Synthesis of Biphenyl Carboxylic Acid Derivatives: The Power of Cross-Coupling
The construction of the biphenyl core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1][3][4] This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, providing a modular approach to synthesize a diverse library of substituted biphenyl carboxylic acids.[1][5]
Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis
This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acid derivatives via a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromobenzoic acid)
-
Aryl boronic acid
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a reaction vessel, add the aryl halide (1.0 eq), aryl boronic acid (1.0-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst like Pd/C is used, filter the mixture through Celite to remove the catalyst.[6]
-
Dilute the filtrate with water and acidify with an aqueous acid solution (e.g., 2M HCl) to a pH of ~2 to precipitate the crude biphenyl carboxylic acid product.[8]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by column chromatography or recrystallization.[1]
Caption: Suzuki-Miyaura cross-coupling reaction for biphenyl carboxylic acid synthesis.
Therapeutic Applications of Biphenyl Carboxylic Acid Scaffolds
The versatility of the biphenyl carboxylic acid scaffold has led to its incorporation into a wide range of therapeutic agents.[1][9][10]
Angiotensin II Receptor Blockers (ARBs)
A prominent application of this scaffold is in the development of Angiotensin II Receptor Blockers (ARBs), used to treat hypertension and heart failure.[11] In these drugs, the biphenyl scaffold positions an acidic group (often a tetrazole as a bioisostere of carboxylic acid) to mimic the C-terminal carboxylate of angiotensin II, enabling potent and selective blockage of the AT1 receptor.[11][12][13] Telmisartan is a notable example where a biphenyl carboxylic acid is a key structural feature.[12]
Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The biphenyl carboxylic acid scaffold is also a hallmark of several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][14] Drugs like Flurbiprofen and Diflunisal utilize this scaffold.[1] The carboxylic acid group is crucial for their anti-inflammatory activity, as it mimics the carboxylate of arachidonic acid, allowing these drugs to inhibit cyclooxygenase (COX) enzymes and thereby block prostaglandin synthesis.[14][15]
| Drug | Class | Mechanism of Action |
| Flurbiprofen | NSAID | Non-selective COX inhibitor[1] |
| Diflunisal | NSAID | Non-selective COX inhibitor[1] |
| Fenbufen | NSAID | Non-selective COX inhibitor[1] |
Anticancer Agents
Recent research has highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[1] These compounds have shown efficacy against various cancer cell lines, including breast cancer.[1] The mechanism of action can be diverse, with some derivatives acting as allosteric inhibitors of EGFR tyrosine kinase or inhibiting Cdk4 and tubulin polymerization.[16][17][18][19] For instance, the compound CA224, a biphenyl-4-carboxylic acid derivative, has demonstrated potent in vitro and in vivo anticancer activity by inhibiting Cdk4 and tubulin polymerization.[17][18]
Other Therapeutic Areas
The versatility of the biphenyl carboxylic acid scaffold extends to other therapeutic areas as well. Derivatives have been investigated for their potential as:
-
URAT1 inhibitors for the treatment of hyperuricemia and gout.[20]
-
Antimicrobial agents .[1]
-
Immunosuppressants .[1]
Structure-Activity Relationships (SAR) and Bioisosteric Replacements
The pharmacological activity of biphenyl carboxylic acid derivatives is highly dependent on the substitution pattern on the biphenyl rings and the nature of the acidic group. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
A key strategy in optimizing these molecules is the use of bioisosteres for the carboxylic acid group.[21][22][23] While the carboxyl group is often essential for activity, it can also lead to poor pharmacokinetic properties or toxicity.[22][23] Replacing it with a suitable bioisostere can mitigate these issues while retaining or even enhancing biological activity.[21] A classic example is the use of a tetrazole ring in ARBs like Losartan, which serves as a metabolically stable bioisostere of the carboxylic acid.[11][24]
Future Perspectives
The biphenyl carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with its proven track record in approved drugs, ensures its continued relevance. Future research will likely focus on exploring novel substitution patterns, developing more efficient and greener synthetic methodologies, and applying this scaffold to new and challenging biological targets. The strategic use of bioisosterism will also remain a key approach to fine-tune the properties of these promising therapeutic agents.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [en.civilica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 17. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [journals.eco-vector.com]
- 20. mdpi.com [mdpi.com]
- 21. drughunter.com [drughunter.com]
- 22. researchgate.net [researchgate.net]
- 23. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
A Technical Guide to Substituted Biphenyl Carboxylic Acids: From Serendipitous Discovery to Rational Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted biphenyl carboxylic acids represent a cornerstone in modern medicinal chemistry, most notably as the structural foundation for the "sartan" class of Angiotensin II Receptor Blockers (ARBs). This guide provides an in-depth exploration of their discovery, tracing the journey from early peptide-based research to the rational design of non-peptide antagonists. We will dissect the pivotal synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions, that enable their construction. A core focus is placed on their pharmacological significance, detailing the mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS) and the critical structure-activity relationships (SAR) that govern their potency and selectivity. Through a case study of losartan, detailed experimental protocols, and graphical visualizations, this document serves as a comprehensive technical resource for professionals engaged in drug discovery and development.
The Genesis: A Journey from Peptides to a New Chemical Class
The story of substituted biphenyl carboxylic acids is intrinsically linked to the quest for therapies to control hypertension. Early efforts in the 1970s focused on developing peptide analogues of the potent vasoconstrictor hormone, Angiotensin II (Ang II).[1][2] However, these peptide antagonists were plagued by poor oral bioavailability, short duration of action, and partial agonist activity, rendering them clinically unviable.[2]
A paradigm shift occurred in the early 1980s when researchers at Takeda Chemical Industries discovered a series of 1-benzylimidazole-5-acetic acid derivatives with weak, yet selective, non-peptide Ang II antagonistic activity.[1] These compounds, S-8307 and S-8308, became the crucial lead structures that sparked a new direction in research.[1][3] Scientists at DuPont, postulating that these imidazole leads and Ang II bound to the same receptor, embarked on an ambitious optimization program.[1][3]
The breakthrough moment arrived in 1986.[1][3] Through meticulous chemical modification, the DuPont team replaced a carboxyl group with a more lipophilic tetrazole group and introduced a key biphenyl-methyl moiety.[1][4] This rational design process culminated in the synthesis of losartan , the first orally active, potent, and selective non-peptide Angiotensin II receptor antagonist.[2][3][5] This discovery not only introduced a new class of antihypertensive drugs but also provided a powerful chemical tool to characterize Angiotensin II receptor subtypes, specifically the AT1 receptor responsible for the known pressor effects of Ang II.[2][5] Losartan's approval in 1995 marked the dawn of the "sartan" era, a testament to modern rational drug design.[1]
Synthetic Methodologies: Constructing the Biphenyl Core
The biphenyl scaffold is the defining structural feature of this class of compounds. Its synthesis is a critical step in the development of these molecules. While classical methods like the Wurtz-Fittig reaction exist, modern organic synthesis overwhelmingly relies on palladium-catalyzed cross-coupling reactions for their efficiency, functional group tolerance, and mild conditions.[6][7]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the preeminent method for constructing the C-C bond between the two phenyl rings.[7][8] The reaction involves the coupling of an aryl halide (or triflate) with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base.[7]
Key Components:
-
Aryl Halides: Typically aryl bromides or iodides are used.
-
Arylboronic Acids: A wide variety of substituted phenylboronic acids are commercially available or readily synthesized.
-
Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.[7][8][9]
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid for transmetalation.[7][8]
Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid Derivative
This protocol provides a representative procedure for the synthesis of a biphenyl carboxylic acid via a Suzuki-Miyaura coupling reaction.[8]
Materials:
-
4-Bromobenzoic acid (1.0 mmol)
-
Substituted Phenylboronic Acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
1,4-Dioxane (15 mL)
-
Water (5 mL)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, the substituted phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous mixture to a pH of ~2-3 using 1M HCl to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure substituted biphenyl carboxylic acid.
Pharmacological Significance: Targeting the RAAS
The primary significance of substituted biphenyl carboxylic acids lies in their function as Angiotensin II Receptor Blockers (ARBs). They exert their therapeutic effect by selectively inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11][12]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS pathway is initiated when the kidneys release the enzyme renin in response to low blood pressure.[11][12] Renin cleaves angiotensinogen , a precursor protein from the liver, to form the inactive decapeptide Angiotensin I .[11][13] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts Angiotensin I into the highly active octapeptide, Angiotensin II (Ang II) .[11]
Ang II mediates its effects by binding to two main receptor subtypes: AT1 and AT2.[2] The vast majority of the known physiological effects of Ang II are mediated through the AT1 receptor .[2][14] Binding of Ang II to the AT1 receptor leads to:
-
Vasoconstriction: Narrowing of blood vessels, which directly increases blood pressure.[11][14]
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[11][12][13]
-
Cellular Growth: Promotion of cardiovascular hypertrophy.[5]
Mechanism of Action of ARBs
Substituted biphenyl carboxylic acids, the "sartans," act as potent and selective antagonists of the AT1 receptor.[1][14] They bind to the AT1 receptor, physically blocking Angiotensin II from binding and initiating its downstream signaling cascade.[14][15] This blockade directly counteracts the effects of Ang II, resulting in vasodilation and reduced aldosterone secretion, which collectively lead to a decrease in blood pressure.[1][14]
// Nodes Angiotensinogen [label="Angiotensinogen\n(from Liver)", fillcolor="#F1F3F4", fontcolor="#202124"]; Renin [label="Renin\n(from Kidney)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AngI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; ACE [label="ACE\n(from Lungs)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AngII [label="Angiotensin II", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARB [label="ARBs (Sartans)\nBiphenyl Carboxylic Acids", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; Effects [label="Vasoconstriction\nAldosterone Secretion\nSodium & Water Retention", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BP [label="Increased\nBlood Pressure", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Angiotensinogen -> AngI [label=" cleaves", arrowhead=vee]; Renin -> AngI [style=dashed, arrowhead=none]; AngI -> AngII [label=" converts", arrowhead=vee]; ACE -> AngII [style=dashed, arrowhead=none]; AngII -> AT1R [label=" binds to"]; AT1R -> Effects [label=" activates"]; Effects -> BP;
// Inhibition Edge ARB -> AT1R [label=" BLOCKS", color="#34A853", fontcolor="#34A853", style=bold, arrowhead=tee]; } dddot Caption: Mechanism of action of ARBs within the Renin-Angiotensin-Aldosterone System.
Structure-Activity Relationship (SAR)
The therapeutic efficacy of the sartans is highly dependent on their molecular structure. SAR studies have elucidated the key chemical features required for potent and selective AT1 receptor antagonism.[16]
-
The Biphenyl Scaffold: Provides the rigid backbone necessary to correctly orient the other functional groups for optimal receptor binding.
-
The Acidic Group: An acidic moiety at the ortho-position of one of the phenyl rings is crucial for activity. This can be a carboxylic acid (as in telmisartan) or, more commonly, a bioisosteric tetrazole ring (as in losartan, irbesartan, and valsartan).[1][4] The tetrazole group often improves lipophilicity and metabolic stability compared to the carboxylic acid.[1]
-
The n-Butyl Chain: An alkyl chain, typically n-butyl, attached to the imidazole or analogous heterocyclic ring, is essential for mimicking the side chain of an Ang II residue and interacting with a hydrophobic pocket in the receptor.
-
The Heterocycle: An imidazole ring (like in losartan) or a related heterocycle (like the acylated amino acid in valsartan) provides points for hydrogen bonding and further interactions within the receptor binding site.[1][16] The substituents on this ring, such as the hydroxymethyl group in losartan, can be modified to fine-tune activity and pharmacokinetic properties.[16]
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];
// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; label1 [label="Acidic Group (Tetrazole or COOH)\nMimics Tyr4 or Asp1 of Ang II.\nEssential for binding."]; label2 [label="Biphenyl Scaffold\nProvides rigid conformation\nfor optimal orientation."]; label3 [label="n-Butyl Chain\nOccupies hydrophobic pocket,\nmimicking Ile5 side chain."]; label4 [label="Heterocycle (e.g., Imidazole)\nInteracts with receptor.\nSubstituents (R) modulate\npotency and PK properties."];
// Edges from invisible nodes to the image regions // Coordinates are relative to the image size edge [color="#4285F4", style=dashed, arrowhead=vee]; label1 -> SAR_Node [headclip=false, tailclip=false, headport="n", tailport="s", pos="100,200 100,150"]; label2 -> SAR_Node [headclip=false, tailclip=false, headport="n", tailport="s", pos="250,200 250,150"]; label3 -> SAR_Node [headclip=false, tailclip=false, headport="s", tailport="n", pos="450,50 450,100"]; label4 -> SAR_Node [headclip=false, tailclip=false, headport="s", tailport="n", pos="600,50 600,100"];
// This is a conceptual representation. Actual positioning would need a tool that can overlay labels on images. // The provided DOT code is a placeholder to illustrate the concept. A more advanced tool would be needed for precise label placement on an image. // For the purpose of this output, I will generate a simplified text-based representation within the DOT language.
// Simplified DOT representation without image graph Simplified_SAR { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12];
} } dddot Caption: Key pharmacophoric features of substituted biphenyl carboxylic acid-based ARBs.
Case Study: The "Sartan" Progenitor - Losartan
Losartan (Cozaar®) was the first-in-class ARB and remains a widely prescribed antihypertensive medication.[1] Its development story highlights the principles of rational drug design.[3][17]
-
From Lead to Drug: Starting from the weakly active Takeda compounds, DuPont scientists systematically modified the structure.[3] The introduction of the biphenyl group significantly increased potency. The pivotal replacement of a carboxylic acid with a tetrazole ring enhanced oral bioavailability and duration of action, leading to the final losartan molecule.[1][4]
-
Active Metabolite: An interesting feature of losartan is its metabolism in the liver by CYP2C9 enzymes to an active metabolite, EXP3174.[1] This metabolite is a more potent AT1 receptor antagonist than losartan itself and contributes significantly to the drug's overall therapeutic effect.[1][18]
-
Clinical Significance: Losartan effectively lowers blood pressure and is used to treat hypertension, diabetic nephropathy, and to reduce stroke risk.[1][5] Its development paved the way for a new generation of ARBs, each with slight modifications to improve pharmacokinetic profiles, such as half-life and binding affinity.[1][4]
| Drug (Sartan) | Key Structural Feature / Modification | Active Metabolite | Approx. Half-life (hrs) |
| Losartan | Imidazole heterocycle | Yes (EXP3174) | 2 (Losartan), 6-9 (EXP3174) |
| Valsartan | Acylated valine amino acid instead of heterocycle | No | 6 |
| Irbesartan | Spirocyclopentane on imidazolinone ring | No | 11-15 |
| Candesartan | Benzimidazole heterocycle (administered as prodrug) | Yes (Candesartan) | 9 |
| Telmisartan | Carboxylic acid as the biphenyl acidic group | No | 24 |
| Olmesartan | Hydroxyl and carboxyl groups on imidazole (prodrug) | Yes (Olmesartan) | 13 |
Data compiled from multiple sources.[1][4][19]
Analytical Techniques for Characterization
Ensuring the identity, purity, and quantity of substituted biphenyl carboxylic acids is paramount in research and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose.
Protocol: HPLC Quantification of a "Sartan" Drug in a Formulation
This protocol provides a general method for the quantification of a sartan, such as valsartan or irbesartan, in a tablet dosage form using Reversed-Phase HPLC (RP-HPLC) with UV detection.[20][21][22]
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : 10mM Phosphate Buffer (pH adjusted to ~6.0) (e.g., 35:65 v/v)[21]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~225-235 nm (optimized for specific sartan)[20][21]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard sartan in methanol or a suitable diluent. Create a series of calibration standards (e.g., 5-40 µg/mL) by serial dilution with the mobile phase.[21]
-
Sample Preparation: a. Weigh and finely powder a representative number of tablets. b. Transfer a quantity of powder equivalent to a single dose into a volumetric flask. c. Add methanol, sonicate for 15 minutes to dissolve the active ingredient, and dilute to volume.[21][23] d. Filter the solution through a 0.45 µm syringe filter to remove excipients. e. Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in sequence to construct a calibration curve (Peak Area vs. Concentration). c. Inject the prepared sample solution.
-
Quantification: Determine the concentration of the sartan in the sample by interpolating its peak area from the linear regression of the calibration curve.
Future Directions and Emerging Applications
While the role of substituted biphenyl carboxylic acids in treating hypertension is well-established, research continues to uncover new potential.
-
URAT1 Inhibition: Some ARBs, like losartan, have been found to have a mild uricosuric effect, meaning they increase uric acid excretion. This has led to the design of new biphenyl carboxylic acid derivatives that are potent inhibitors of Urate Transporter 1 (URAT1), offering a potential new treatment for hyperuricemia and gout.[24]
-
Fibrosis Regression: ARBs have shown promise in reducing or curbing fibrosis in cardiac, renal, and liver tissues, opening avenues for treating fibrotic diseases.[14]
-
Novel Scaffolds: The development of "bisartans," which bear dual biphenyl tetrazole moieties, represents a new generation of ARBs being explored for enhanced therapeutic benefits, potentially including applications in treating complications from viral illnesses like COVID-19.[18]
-
Broader Applications: The biphenyl carboxylic acid moiety itself is a versatile building block used in the synthesis of agrochemicals, dyes, and advanced materials like liquid crystals and heat-resistant polymers, ensuring its continued significance beyond pharmacology.[25]
Conclusion
The discovery of substituted biphenyl carboxylic acids as Angiotensin II receptor antagonists stands as a landmark achievement in medicinal chemistry. It exemplifies a successful transition from mimicking an endogenous peptide to the rational design of a small, orally active molecule. The "sartans" have fundamentally changed the management of hypertension and related cardiovascular diseases. The synthetic versatility of the biphenyl core, enabled by powerful cross-coupling reactions, and the deep understanding of the structure-activity relationships continue to drive the evolution of this remarkable class of compounds, promising new therapeutic innovations for years to come.
References
- 1. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 2. Historical development of losartan (DuP 753) and angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eclass-b.uoa.gr [eclass-b.uoa.gr]
- 4. wikiwand.com [wikiwand.com]
- 5. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. researchgate.net [researchgate.net]
- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]
- 17. How the antihypertensive losartan was discovered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. sphinxsai.com [sphinxsai.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
A Comprehensive Spectroscopic Analysis of 2'-Methylbiphenyl-3-carboxylic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characterization of 2'-Methylbiphenyl-3-carboxylic acid, a molecule of interest within medicinal and organic chemistry. The biphenyl carboxylic acid scaffold is a foundational structure in drug discovery, notably in the development of anti-inflammatory and antihypertensive agents.[1][2] Accurate and comprehensive structural elucidation is paramount for advancing research and development. This document, intended for researchers, scientists, and drug development professionals, details the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and grounding the analysis in established principles, this guide serves as a practical reference for the unambiguous identification and characterization of this compound.
Molecular Structure and Properties
This compound is a biphenyl derivative where a methyl group is substituted at the 2'-position and a carboxylic acid group at the 3-position. This substitution pattern influences the molecule's conformation and electronic properties, which are directly probed by spectroscopic methods.
Key Physical and Chemical Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(2-methylphenyl)benzoic acid | PubChem[3] |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[3] |
| Molecular Weight | 212.24 g/mol | PubChem[3] |
| Monoisotopic Mass | 212.083729621 Da | PubChem[3] |
| CAS Number | 168618-44-8 | PubChem[3] |
Caption: Molecular Structure of this compound.
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
A reliable and widely used method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide, offering high yields and tolerance for a wide range of functional groups.
Caption: Generalized workflow for the synthesis of the target molecule.
Spectroscopic Characterization: Principles and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms (aliphatic, aromatic, carbonyl). For this compound, NMR is indispensable for confirming the substitution pattern on both aromatic rings.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and the acidic carboxylic proton is typically observed as a distinct, albeit sometimes broad, singlet. Chloroform-d (CDCl₃) is also commonly used.
-
Homogenization: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogenous solution is critical for acquiring high-resolution spectra.
-
Data Acquisition:
-
Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., on a 400 or 600 MHz instrument). Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Principle & Expertise: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for functional group identification. For this molecule, IR spectroscopy provides definitive evidence for the presence of the carboxylic acid group through its unique O-H and C=O stretching vibrations.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR unit. This is a crucial self-validating step that subtracts signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added) over the standard range of 4000-400 cm⁻¹.
-
Cleaning: After acquisition, release the pressure, remove the sample, and clean the crystal thoroughly.
Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, further structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Ionization: The sample is introduced into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes can be used.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.
-
Data Acquisition: A full scan spectrum is acquired to identify the molecular ion and common adducts. For further structural analysis, tandem MS (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.[4]
Data Interpretation and Analysis
NMR Spectroscopic Data
The chemical environment of each nucleus dictates its resonance frequency (chemical shift).
-
¹H NMR: The aromatic region (7.0-8.5 ppm) is expected to be complex due to the overlapping signals of the eight aromatic protons. The methyl group protons will appear as a sharp singlet around 2.2-2.4 ppm. The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, typically above 12 ppm.[5][6]
-
¹³C NMR: The spectrum will show 14 distinct carbon signals. The carboxyl carbon is the most deshielded, appearing between 165-175 ppm.[6] The aromatic carbons will resonate in the 120-145 ppm region, and the methyl carbon will be the most upfield signal, typically around 20 ppm.
Table 1: Predicted NMR Data for this compound | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Carboxylic Acid | > 12.0 | broad s | 1H | -COOH | | Aromatic | ~7.2 - 8.2 | m | 8H | Ar-H | | Methyl | ~2.2 | s | 3H | -CH₃ | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | Carboxylic Acid | ~168 | -COOH | | Quaternary Aromatic | ~125 - 145 | Ar-C | | Tertiary Aromatic | ~125 - 135 | Ar-CH | | Methyl | ~20 | -CH₃ |
Infrared (IR) Spectroscopic Data
The IR spectrum of a carboxylic acid is dominated by features related to the -COOH group.
-
O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region.[5][7] This exceptional broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.
-
C-H Stretches: Aromatic C-H stretches appear as weaker, sharp peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹. These often appear superimposed on the broad O-H band.[8]
-
C=O Stretch: A very strong, sharp absorption is expected between 1710-1680 cm⁻¹.[8] Its position in this range is indicative of conjugation with the aromatic ring.
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching band is found between 1320-1210 cm⁻¹, often coupled with an in-plane O-H bending vibration.[7]
Table 2: Characteristic IR Absorptions
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Comments |
|---|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic of H-bonded dimer[5][8] |
| C-H (Aromatic) | 3100 - 3000 | Weak to Medium | Sharp peaks |
| C-H (Aliphatic) | 3000 - 2850 | Weak to Medium | Sharp peaks |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | Conjugated with aryl ring[6][8] |
| C-C (Aromatic) | 1600, 1475 | Medium to Weak | Skeletal vibrations |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O Stretch |
| O-H Bend (Carboxylic Acid) | 960 - 900 | Medium, Broad | Out-of-plane bend[8] |
Mass Spectrometric Data
Mass spectrometry confirms the molecular weight and formula.
-
Molecular Ion: The exact mass of the molecule is 212.08373 Da. In a high-resolution mass spectrum, this value can be confirmed to within a few parts per million.
-
Common Adducts: In ESI-MS, the compound is typically observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Adduct Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₄H₁₃O₂]⁺ | 213.09100 |
| [M+Na]⁺ | [C₁₄H₁₂O₂Na]⁺ | 235.07294 |
| [M+K]⁺ | [C₁₄H₁₂O₂K]⁺ | 251.04688 |
| [M-H]⁻ | [C₁₄H₁₁O₂]⁻ | 211.07644 |
Data sourced from PubChem predictions.[9]
Conclusion
The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy confirms the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides unambiguous evidence of the carboxylic acid functional group. Finally, mass spectrometry validates the molecular weight and elemental composition. The data and protocols presented in this guide provide a robust framework for researchers to reliably identify and characterize this important molecular scaffold, ensuring scientific integrity in drug discovery and development workflows.
References
- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. PubChemLite - 2'-methyl-biphenyl-3-carboxylic acid (C14H12O2) [pubchemlite.lcsb.uni.lu]
2'-Methylbiphenyl-3-carboxylic acid safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of 2'-Methylbiphenyl-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and hazard profile of this compound (CAS No. 168618-44-8). As a crucial component in various research and development pipelines, a thorough understanding of its potential risks is paramount for ensuring laboratory safety and regulatory compliance. This guide synthesizes available data to provide actionable protocols and a robust framework for risk assessment.
Chemical Identification and Physicochemical Properties
This compound is a biphenyl derivative. A clear understanding of its basic chemical identity is the foundation of a sound safety assessment.[1][2]
| Identifier | Value |
| IUPAC Name | 3-(2-methylphenyl)benzoic acid[1] |
| Synonyms | 2'-methyl-[1,1'-biphenyl]-3-carboxylic acid, 3-(2-Tolyl)benzoic acid |
| CAS Number | 168618-44-8[1] |
| Molecular Formula | C₁₄H₁₂O₂[1] |
| Molecular Weight | 212.24 g/mol [1] |
| Physical Properties | Data regarding melting point, boiling point, solubility, and odor are largely unavailable in published safety literature.[1] This lack of data necessitates a cautious approach, assuming the substance is a solid powder at room temperature that can become airborne. |
Hazard Identification and GHS Classification
Based on aggregated data, this compound is classified as a hazardous substance.[1][3] The Globally Harmonized System (GHS) classification indicates multiple routes of potential harm.
Pictogram:
GHS Hazard Classification Table
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
The causality for this classification stems from the compound's chemical structure, which can interact with biological tissues. The carboxylic acid group can contribute to irritant effects, while the biphenyl structure can influence its absorption and distribution in the body, leading to systemic toxicity if inhaled, ingested, or absorbed through the skin.
Toxicological Profile: A Data-Driven Assessment
-
Acute Toxicity : The compound is classified as harmful by all three major routes of exposure (oral, dermal, inhalation).[1] This suggests that a single, short-term exposure can cause significant adverse health effects. Researchers must therefore minimize direct contact and aerosol generation.
-
Irritation : It is a confirmed skin and serious eye irritant.[1] Contact with skin may lead to inflammation, redness, itching, and pain.[1] Eye contact can cause serious damage and requires immediate and prolonged rinsing.[1]
-
Respiratory Effects : As a respiratory irritant, inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[1]
-
Chronic Exposure : Information on the effects of long-term or repeated exposure, including carcinogenicity, mutagenicity, or reproductive toxicity, is not available. In the absence of such data, the precautionary principle dictates that chronic exposure should be avoided.
Experimental Workflow: Chemical Safety Assessment
The following diagram outlines a self-validating workflow for assessing and managing the risks associated with a chemical like this compound in a research environment. This process ensures that safety is integrated into the experimental design from the outset.
Caption: A structured workflow for assessing and mitigating chemical hazards in a laboratory setting.
Safe Handling, Storage, and Exposure Control Protocols
A proactive approach to handling and storage is essential to mitigate the risks identified.
Handling Protocol
-
Ventilation is Key : Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[4] Use only in well-ventilated areas.[1]
-
Avoid Contact : Prevent all contact with skin, eyes, and clothing.[1]
-
Grounding : If dealing with large quantities of powder, take precautionary measures against static discharges.
-
Minimize Dust : Minimize dust generation and accumulation during handling.[1]
-
Hygiene Practices : Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1]
Storage Requirements
-
Container : Store in a tightly-closed, original container.[1]
-
Conditions : Keep in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Incompatibilities : Segregate from strong oxidizing agents.[1][5]
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls (like a fume hood) are the primary line of defense. PPE is used to supplement these controls.
-
Eye/Face Protection : Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection :
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
-
Clothing : Wear a lab coat and, for larger quantities, consider additional protective clothing to prevent skin exposure.[1]
-
-
Respiratory Protection : If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved particulate respirator (e.g., N95) or a self-contained breathing apparatus should be used.[5]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure. Always have the Safety Data Sheet (SDS) available for emergency responders.[1]
First Aid Measures
| Exposure Route | Protocol |
| Inhalation | 1. Remove the individual to fresh air immediately.[1] 2. If breathing is difficult or has stopped, provide artificial respiration.[1] 3. Call a poison center or doctor if the person feels unwell.[1] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Flush the skin with plenty of soap and water for at least 15 minutes.[1] 3. If skin irritation occurs, seek medical advice/attention.[1] |
| Eye Contact | 1. Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1] 2. Remove contact lenses if present and easy to do. Continue rinsing.[1] 3. If eye irritation persists, get immediate medical advice/attention.[1] |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse mouth with water.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a poison center or doctor immediately if you feel unwell.[1] |
Accidental Release Measures
-
Evacuate : Keep unprotected personnel away from the spill area.[7]
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or dispersal if it is safe to do so. Do not let the product enter drains or waterways.[1]
-
Clean-up : Carefully sweep up or vacuum the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[1]
-
Disposal : Dispose of the waste material through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Stability and Reactivity
-
Reactivity : No specific reactivity hazards are known under normal conditions.[1]
-
Chemical Stability : The compound is stable under recommended storage temperatures and pressures.[1][4]
-
Conditions to Avoid : Avoid dust generation and exposure to incompatible materials.[1][5]
-
Hazardous Decomposition Products : Thermal decomposition may produce carbon oxides (CO, CO₂).[1][5]
Conclusion
This compound is a valuable research chemical that presents moderate acute health hazards, including harm if swallowed, inhaled, or in contact with skin, as well as causing significant skin, eye, and respiratory irritation. A notable gap in the available data is the lack of information on chronic toxicity and specific environmental effects. Therefore, all handling must be performed with stringent adherence to safety protocols, including the use of engineering controls and appropriate PPE. By following the guidelines in this document, researchers can mitigate risks and ensure a safe laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 168618-44-8 [chemicalbook.com]
- 3. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicea.com [chemicea.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.at [fishersci.at]
- 7. tcichemicals.com [tcichemicals.com]
A Technical Guide to Unveiling Therapeutic Targets for Biphenyl Carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl carboxylic acid moiety is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its unique combination of a rigid biphenyl backbone and an acidic carboxyl group enables precise interactions with a variety of biological targets, leading to profound therapeutic effects. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by biphenyl carboxylic acid compounds. We delve into the established paradigm of Angiotensin II Type 1 (AT1) receptor antagonism and explore the emerging landscape of Peroxisome Proliferator-Activated Receptor (PPAR) modulation. For each target class, we dissect the underlying mechanisms of action, provide detailed, field-proven protocols for target validation, and present data interpretation frameworks. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively investigate and exploit this versatile chemical scaffold for novel therapeutic interventions.
Introduction: The Biphenyl Carboxylic Acid Scaffold in Medicinal Chemistry
The biphenyl carboxylic acid structure is a cornerstone of modern drug design. Its prevalence stems from a favorable combination of physicochemical properties: the biphenyl group provides a rigid, lipophilic core that can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the carboxylic acid group serves as a critical hydrogen bond donor and acceptor, often anchoring the molecule to key residues. This scaffold is most famously represented by the "sartan" class of antihypertensive drugs, which revolutionized cardiovascular medicine.[1][2] However, the therapeutic utility of this scaffold is not confined to a single target class. Ongoing research continues to uncover novel interactions with other significant targets, highlighting its vast potential.[3][4][5][6] This guide will focus on two primary, well-validated target classes: G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors.
Established Target Class: G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most successfully drugged protein families. The biphenyl carboxylic acid scaffold has proven exceptionally effective in targeting a specific member of this family: the Angiotensin II Type 1 (AT1) receptor.
The Angiotensin II Type 1 (AT1) Receptor: A Paradigm Case Study
The AT1 receptor is a key regulator of blood pressure and cardiovascular homeostasis.[7] Its endogenous ligand, Angiotensin II, induces vasoconstriction and aldosterone secretion, leading to increased blood pressure.[7] Biphenyl carboxylic acid derivatives, such as Losartan and Telmisartan, act as potent and selective antagonists (also known as Angiotensin Receptor Blockers or ARBs), preventing Angiotensin II from binding and thereby exerting an antihypertensive effect.[8]
2.1.1 Mechanistic Insights
The efficacy of sartans is rooted in their specific molecular interactions with the AT1 receptor. The carboxylic acid (or a bioisosteric tetrazole group) typically forms a crucial ionic bond with a positively charged residue (e.g., Lys199) deep within the binding pocket. The biphenyl moiety extends outwards, occupying a hydrophobic cleft and making extensive van der Waals contacts, effectively blocking the receptor in an inactive conformation.[8] This high-affinity, selective binding is the foundation of their therapeutic action.[7][9][10]
2.1.2 Target Validation Workflow
Validating the interaction of a novel biphenyl carboxylic acid compound with the AT1 receptor requires a multi-step approach, progressing from initial binding confirmation to functional assessment of antagonism.
-
Diagram: AT1 Receptor Antagonist Validation Workflow
Caption: Workflow for validating AT1 receptor antagonists.
-
Protocol 2.1.2.1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.[11][12][13][14]
Causality: The choice of a competitive binding format is efficient for screening. It directly measures the fundamental interaction between the compound and the receptor, providing a quantitative measure of affinity (Ki) that is crucial for initial structure-activity relationship (SAR) studies.[11]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells).[15] Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[15] Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Angiotensin II).
-
Increasing concentrations of the unlabeled test compound (or a known antagonist like Losartan for control).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Separation: Rapidly separate bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.[15] The membranes with bound radioligand are trapped on the filter.
-
Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15] Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[15]
-
-
Protocol 2.1.2.2: Functional Antagonism via Calcium Mobilization Assay
This assay assesses the functional consequence of receptor binding by measuring the inhibition of Angiotensin II-induced intracellular calcium release.[16][17][18]
Causality: The AT1 receptor signals through the Gq pathway, which results in the release of intracellular calcium stores upon activation.[18] A functional antagonist will block this calcium release. This assay provides a direct physiological readout of the compound's antagonistic activity, validating the binding data in a cellular context.[17][19][20]
Step-by-Step Methodology:
-
Cell Preparation: Plate AT1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[18] This dye exhibits a large increase in fluorescence intensity upon binding to free calcium.
-
Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a specific period to allow receptor binding.
-
Agonist Challenge & Detection: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).[18] Inject a fixed concentration of Angiotensin II (the agonist) into the wells while simultaneously measuring the fluorescence signal in real-time.
-
Data Analysis: The Angiotensin II challenge will cause a rapid spike in fluorescence in control wells. An effective antagonist will blunt this response. Plot the peak fluorescence response versus the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value for functional antagonism.
-
2.1.3 Data Summary
The binding affinities of several common ARBs highlight the potency achieved with the biphenyl scaffold.
| Compound | Target | Assay Type | Affinity Metric (pKi) |
| Candesartan | AT1 Receptor | Radioligand Binding | 8.61 ± 0.21[9][21] |
| Telmisartan | AT1 Receptor | Radioligand Binding | 8.19 ± 0.04[9][21] |
| Valsartan | AT1 Receptor | Radioligand Binding | 7.65 ± 0.12[9][21] |
| Losartan | AT1 Receptor | Radioligand Binding | 7.17 ± 0.07[9][21] |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
2.1.4 Signaling Pathway
-
Diagram: AT1 Receptor Signaling and Blockade
Caption: AT1 receptor signaling pathway and its inhibition.
Emerging Target Class: Nuclear Receptors
Beyond GPCRs, the biphenyl carboxylic acid scaffold has shown remarkable activity at nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). This dual activity opens exciting possibilities for treating complex metabolic diseases.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors that regulate gene expression involved in glucose and lipid metabolism.[22][23] There are three main isoforms: PPARα, PPARδ, and PPARγ. Notably, the ARB Telmisartan has been identified as a partial agonist of PPARγ.[22][24][25][26][27] This dual AT1 antagonism and PPARγ agonism makes it a unique therapeutic agent for hypertensive patients with concurrent metabolic syndrome or type 2 diabetes.[22][25][27]
3.1.1 Mechanism of Action: Partial PPARγ Agonism
Unlike full agonists (like thiazolidinediones), which can have side effects, Telmisartan acts as a partial agonist, achieving 25-30% of the maximal receptor activation.[22][25] Upon binding to the ligand-binding domain (LBD) of PPARγ, Telmisartan induces a conformational change that is suboptimal compared to full agonists.[26] This leads to less stable recruitment of coactivator proteins, resulting in a modulated, partial activation of downstream target genes involved in improving insulin sensitivity and glucose uptake.[22][26]
3.1.2 Target Validation Workflow
Confirming PPAR modulation requires a different set of assays focused on ligand binding to an intracellular receptor and subsequent changes in gene transcription.
-
Diagram: PPAR Modulator Validation Workflow
Caption: Workflow for validating PPAR modulators.
-
Protocol 3.1.2.1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
HTRF is a robust, high-throughput method to measure ligand binding to the PPAR LBD in a solution-based format.[28][29][30]
Causality: This cell-free assay is highly sensitive and avoids the separation steps required in radioligand assays, making it ideal for primary screening.[28][30] It directly measures the displacement of a fluorescently labeled ligand (tracer) from a tagged PPAR-LBD protein, providing a rapid assessment of binding affinity.[31]
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercially available kit or prepare reagents:
-
GST- or His-tagged human PPARγ-LBD protein.
-
Terbium (donor fluorophore) conjugated anti-tag antibody.
-
A fluorescently labeled PPARγ ligand (tracer, acceptor fluorophore).
-
-
Assay Setup: In a low-volume 384-well plate, add reagents in sequence: test compound, fluorescent tracer, tagged PPARγ-LBD, and finally the donor-labeled antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the reaction to reach equilibrium.
-
Detection: Read the plate on an HTRF-compatible microplate reader. The reader excites the donor (e.g., at 337 nm) and measures emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm) after a time delay.[28]
-
Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission). In a competitive assay, as the test compound displaces the fluorescent tracer, the FRET signal decreases. Plot the HTRF ratio against the log concentration of the test compound to determine the IC50.
-
-
Protocol 3.1.2.2: Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the transcriptional activity of PPARγ inside a living cell.[32][33][34][35]
Causality: This is the gold-standard functional assay for nuclear receptors.[32] It confirms that the compound not only binds the receptor but also induces the entire downstream transcriptional cascade, providing a physiologically relevant measure of agonism (or antagonism). The use of a dual-luciferase system allows for normalization, increasing data reliability.[32][33][36]
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HeLa) with two plasmids:[36]
-
Expression Plasmid: A plasmid containing the LBD of human PPARγ fused to the GAL4 DNA-binding domain.
-
Reporter Plasmid: A plasmid containing a promoter with multiple GAL4 Upstream Activation Sequences (UAS) driving the expression of a reporter gene, typically Firefly luciferase.[33][37]
-
(Optional but recommended) A third plasmid that constitutively expresses a control reporter (e.g., Renilla luciferase) for normalization.[32][33][36]
-
-
Cell Plating & Treatment: After transfection, plate the cells into a 96-well plate. Allow cells to recover, then treat them with various concentrations of the test compound (or a known agonist like Rosiglitazone).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and accumulation of the luciferase enzyme.
-
Lysis and Detection: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.[36]
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for differences in cell viability and transfection efficiency.[36] Plot the normalized luciferase activity (as fold activation over vehicle control) against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
Conclusion and Future Directions
The biphenyl carboxylic acid scaffold is a remarkably versatile and clinically validated pharmacophore. Its well-understood role in AT1 receptor antagonism continues to be a mainstay of cardiovascular therapy. The discovery of its "off-target" effects, particularly the partial agonism of PPARγ, has unveiled a new dimension of therapeutic potential for addressing complex cardiometabolic disorders. The validation workflows detailed in this guide, combining high-throughput binding assays with physiologically relevant functional screens, provide a robust framework for identifying and characterizing novel compounds based on this privileged structure. Future research may focus on fine-tuning the scaffold to optimize polypharmacology (e.g., balancing AT1 vs. PPAR activity) or to explore other potential targets, such as urate transporter 1 (URAT1) for gout, further expanding the therapeutic horizon of this exceptional chemical class.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. selectscience.net [selectscience.net]
- 17. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Potential utility of telmisartan, an angiotensin II type 1 receptor blocker with peroxisome proliferator-activated receptor-gamma (PPAR-gamma)-modulating activity for the treatment of cardiometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. resources.revvity.com [resources.revvity.com]
- 29. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bmglabtech.com [bmglabtech.com]
- 31. Measurement of receptor-ligand binding by HTRF | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 32. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 35. Detection of bioavailable peroxisome proliferator-activated receptor gamma modulators by a cell-based luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. eubopen.org [eubopen.org]
- 37. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ERα Vector | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide on the Solubility and Stability of 2'-Methylbiphenyl-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2'-Methylbiphenyl-3-carboxylic acid, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical methodologies for characterizing this compound. It details protocols for solubility determination in aqueous and organic media, strategies for solubility enhancement, and a thorough approach to stability assessment through forced degradation studies as mandated by international guidelines. The causality behind experimental choices is explained to provide actionable insights for formulation development, analytical method validation, and ensuring the integrity of research outcomes.
Introduction
This compound is a biphenyl carboxylic acid derivative, a scaffold of significant interest in medicinal chemistry.[1] Compounds with this structural motif are foundational in the synthesis of a wide range of pharmacologically active agents, including anti-inflammatory, antihypertensive, and antimicrobial drugs.[1] The biphenyl backbone provides a rigid, hydrophobic structure for optimal binding to biological targets, while the carboxylic acid group offers a crucial site for hydrogen bonding and can be modified to fine-tune solubility and pharmacokinetic profiles.[1]
Understanding the solubility and stability of a drug candidate is paramount in the early stages of pharmaceutical development.[2][3] Solubility directly influences bioavailability and dictates formulation strategies, while stability data is essential for determining storage conditions, shelf-life, and predicting degradation pathways. This guide serves as a detailed resource, providing both the foundational knowledge and the practical, step-by-step protocols required to thoroughly characterize this compound.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential before undertaking experimental studies. These properties, summarized in Table 1, govern its behavior in various environments.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[4][5] |
| Molecular Weight | 212.25 g/mol | PubChem[4][5] |
| IUPAC Name | 3-(2-methylphenyl)benzoic acid | PubChem[4] |
| CAS Number | 168618-44-8 | PubChem[4][5] |
| Predicted XLogP3 | 4.0 | PubChemLite[6] |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms) | PubChem |
| Predicted pKa | ~3.9 - 4.2 (Estimated for carboxylic acid) | Inferred from similar structures[7] |
Note: The XLogP3 value indicates a high degree of lipophilicity, suggesting that low aqueous solubility can be anticipated. The pKa is estimated based on benzoic acid and its derivatives; the carboxylic acid moiety is the primary ionizable group.
Comprehensive Solubility Profile
Solubility is a critical determinant of a drug's absorption and bioavailability.[3] For an acidic compound like this compound, solubility is heavily influenced by pH.
Theoretical Framework: The Henderson-Hasselbalch Equation
The aqueous solubility of an ionizable compound is governed by the pH of the medium and the compound's pKa. The Henderson-Hasselbalch equation allows for the prediction of the ratio of the ionized (more soluble) form to the non-ionized (less soluble) form at a given pH. For a carboxylic acid (HA):
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the ionized carboxylate form.
-
[HA] is the concentration of the non-ionized carboxylic acid form.
When pH is above the pKa, the ionized form [A⁻] predominates, leading to higher solubility. Conversely, at a pH below the pKa, the compound exists primarily in its less soluble, non-ionized form. This relationship is a critical consideration for designing formulations and predicting behavior in physiological environments, such as the gastrointestinal tract.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is a crucial parameter for pre-formulation studies.[2][8] The shake-flask method is the gold-standard for this determination.[9]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility using the shake-flask method.
Protocol 1: Shake-Flask Method for Aqueous Solubility
-
Preparation: Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.
-
Equilibration: Seal the vials and place them in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid from the saturated solution. This is a critical step; filtration (using a low-binding filter, e.g., PVDF) or centrifugation can be used.[10]
-
Quantification: Carefully collect the supernatant or filtrate. Prepare appropriate dilutions in mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Solubility in Organic Solvents
For drug development, understanding solubility in organic solvents is vital for synthesis, purification, and the preparation of stock solutions for biological assays.[10] Given its lipophilic nature (XLogP3 ≈ 4.0), this compound is expected to have better solubility in organic solvents than in aqueous media.
Table 2: Predicted and Observed Solubility in Common Solvents
| Solvent | Type | Predicted Solubility | Rationale / Typical Use |
| Water (pH 7.4) | Aqueous Buffer | Low | Physiologically relevant medium |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | Very Low | Simulates gastric fluid; compound will be non-ionized |
| Methanol | Polar Protic | High | Common solvent for stock solutions and chromatography |
| Acetonitrile | Polar Aprotic | Moderate to High | Common solvent for HPLC mobile phase |
| DMSO | Polar Aprotic | Very High | Universal solvent for initial high-concentration stocks[3] |
| Toluene | Non-polar | Moderate | Used in synthesis and purification processes[7][11] |
| Dichloromethane (DCM) | Non-polar | Moderate | Used in organic synthesis and extraction |
Note: These are qualitative predictions. Experimental determination is required for quantitative values.
Comprehensive Stability Profile
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency over time.[12] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13]
Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][14] This extent of degradation is sufficient to generate and detect primary degradation products without being so excessive that it leads to unrealistic secondary or tertiary degradants.[15] These studies are fundamental to developing stability-indicating analytical methods.[12]
Logical Flow of a Forced Degradation Study
Caption: Overview of the forced degradation study workflow.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.[14]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C. Monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. This reaction is often rapid for carboxylic acids, so monitor closely at early time points (e.g., 30 min, 1, 2, 4 hours).
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder and the solution to dry heat (e.g., 80°C).[14]
-
Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[15]
-
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis:
-
Analyze all samples (including an unstressed control) using a stability-indicating HPLC method, typically with UV detection.
-
Calculate the percentage degradation.
-
For samples showing significant degradation, perform analysis by LC-MS to obtain the mass of the degradation products, which is the first step in structural elucidation.
-
Potential Degradation Pathways
For this compound, the following pathways should be considered:
-
Oxidative Degradation: The biphenyl ring system could be susceptible to hydroxylation under strong oxidative conditions. The methyl group is also a potential site of oxidation.
-
Photodegradation: Aromatic systems can undergo complex reactions upon exposure to UV light, including radical-mediated processes.
-
Decarboxylation: While generally requiring high temperatures, thermal stress could potentially lead to the loss of the carboxylic acid group.
-
Esterification: If stored in alcoholic solvents for extended periods, particularly under acidic conditions, ester formation is a possibility.
Recommendations for Handling and Storage
Based on the compound's structure and general chemical principles, the following handling and storage procedures are recommended:
-
Storage Conditions: Store the solid compound in a well-sealed container at room temperature or refrigerated (2-8°C), protected from light and moisture.
-
Solution Stability: Prepare stock solutions in aprotic solvents like DMSO or acetonitrile. Aqueous buffer solutions should be prepared fresh and used promptly, as the carboxylic acid moiety may be susceptible to microbial growth or slow degradation over time. Avoid long-term storage in alcoholic solvents to prevent esterification.
Conclusion
The solubility and stability of this compound are critical parameters that dictate its utility in research and its potential for development as a therapeutic agent. Its high lipophilicity and acidic nature suggest a pH-dependent aqueous solubility profile, which must be experimentally determined to guide formulation. A systematic approach to forced degradation is essential to understand its intrinsic stability, identify potential degradants, and develop robust, stability-indicating analytical methods. The protocols and insights provided in this guide offer a comprehensive framework for the thorough characterization of this important molecule, enabling scientists to make informed decisions throughout the drug development lifecycle.
References
- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. rheolution.com [rheolution.com]
- 4. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-Methyl-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 6. PubChemLite - 2'-methyl-biphenyl-3-carboxylic acid (C14H12O2) [pubchemlite.lcsb.uni.lu]
- 7. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [chemicalbook.com]
- 8. Solubility Test | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
Methodological & Application
Synthesis of 2'-Methylbiphenyl-3-carboxylic Acid via Suzuki Coupling: An Application Note and Protocol
Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with 2'-Methylbiphenyl-3-carboxylic acid serving as a key intermediate in the synthesis of various high-value compounds.[1] This application note provides a comprehensive guide to the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction and present a detailed, field-proven protocol for its successful execution. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this important building block.
Introduction: The Significance of Biphenyl Carboxylic Acids
Biphenyl carboxylic acids are a class of organic compounds that feature a biphenyl core functionalized with a carboxylic acid group. This structural motif is of significant interest due to its prevalence in a wide range of biologically active molecules and functional materials.[1] The biphenyl unit provides a rigid, tunable backbone that can effectively orient functional groups in three-dimensional space, a critical feature for molecular recognition and binding to biological targets. The carboxylic acid moiety, on the other hand, offers a versatile handle for further chemical modifications, such as amide bond formation or esterification, and can also participate in crucial hydrogen bonding interactions.
This compound, in particular, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the methyl group at the 2'-position introduces a steric constraint that can influence the conformation of the biphenyl system, which can be exploited to fine-tune the pharmacological properties of the final product.
The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of biaryl compounds.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it an ideal choice for the synthesis of complex molecules like this compound.[3][4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate.[2][3] The catalytic cycle, as illustrated below, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, 3-bromobenzoic acid) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[3] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (2-methylphenylboronic acid) is transferred to the palladium(II) complex.[2] This step requires the presence of a base, which activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[5]
-
Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments (the aryl groups from the halide and the boronic acid) are expelled from the palladium complex, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-bromobenzoic acid and 2-methylphenylboronic acid using a palladium catalyst.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobenzoic acid | ≥98% | Commercially Available | |
| 2-Methylphenylboronic acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air and moisture sensitive. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | |||
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| 2 M Hydrochloric Acid (HCl) | For acidification. | ||
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography and recrystallization. |
| Hexanes | ACS Grade | Commercially Available | For chromatography and recrystallization. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH paper or pH meter
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Column chromatography setup
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (e.g., 1.00 g, 4.97 mmol, 1.0 equiv), 2-methylphenylboronic acid (0.81 g, 5.96 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol, 0.03 equiv), and potassium carbonate (1.37 g, 9.94 mmol, 2.0 equiv).
-
Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.
-
Fit the flask with a reflux condenser.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Place the reaction under a positive pressure of nitrogen or argon.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-bromobenzoic acid) is consumed (typically 12-16 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 2 with 2 M hydrochloric acid. The product should precipitate out of the aqueous layer.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Characterization
The identity and purity of the final product, this compound (CAS No: 168618-44-8, Molecular Formula: C₁₄H₁₂O₂, Molecular Weight: 212.24 g/mol ), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9][10] The melting point should also be determined and compared to the literature value.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst | Use a fresh batch of palladium catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand). Ensure proper handling under an inert atmosphere. |
| Incomplete degassing | Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst. | |
| Poor quality reagents | Use high-purity, anhydrous reagents and solvents. Dry the base before use. | |
| Formation of side products (e.g., homocoupling) | Inappropriate reaction conditions | Optimize the reaction temperature and time. A lower temperature may reduce side reactions. Adjust the stoichiometry of the reactants. |
| Presence of oxygen | Ensure a strictly inert atmosphere throughout the reaction. | |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Oily product | If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If unsuccessful, purification by chromatography is necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The protocol outlined in this application note provides a detailed and robust procedure for researchers in both academic and industrial settings. By understanding the underlying mechanism and paying careful attention to the experimental details, scientists can successfully synthesize this valuable building block for a wide range of applications in drug discovery and materials science.
References
- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. reddit.com [reddit.com]
- 8. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2'-Methyl-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 10. This compound - CAS:168618-44-8 - Sunway Pharm Ltd [3wpharm.com]
Application Notes & Protocols: 2'-Methylbiphenyl-3-carboxylic Acid as a Versatile Scaffold in Modern Drug Discovery
Abstract
The biphenyl carboxylic acid motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This structural framework offers a unique combination of conformational rigidity from the biphenyl core and a versatile functional handle in the carboxylic acid group, which is crucial for establishing key interactions with biological targets and fine-tuning pharmacokinetic properties.[1] This document provides a comprehensive guide to the utility of a specific, strategically substituted analogue, 2'-Methylbiphenyl-3-carboxylic acid , as a foundational building block in drug discovery campaigns. We will detail its synthesis, pathways for diversification into chemical libraries, and protocols for screening in therapeutically relevant assays, thereby providing researchers with the practical insights needed to leverage this scaffold for the discovery of novel therapeutics.
Introduction: The Strategic Value of the Biphenyl Carboxylic Acid Scaffold
The biphenyl scaffold imparts a defined three-dimensional geometry that can facilitate high-affinity binding to protein targets. The carboxylic acid functional group is a powerful hydrogen bond donor and acceptor, often serving as a critical anchoring point within a receptor's binding pocket.[2] Furthermore, it provides a convenient attachment point for derivatization to modulate properties such as solubility, cell permeability, and metabolic stability.
Marketed drugs like Flurbiprofen (anti-inflammatory), Diflunisal (analgesic), and Fenbufen (anti-inflammatory) underscore the therapeutic success of this chemical class.[2] More recent research has expanded the utility of biphenyl carboxylic acid derivatives into new domains, including potent inhibitors of Urate Transporter 1 (URAT1) for the treatment of gout and as antagonists of the angiotensin II receptor for hypertension.[3][4]
This compound is a particularly interesting starting point. The meta-substitution of the carboxylic acid and the ortho-methyl group on the second ring introduce specific steric and electronic features that can be exploited to achieve unique binding modes and selectivity profiles compared to more common 2- or 4-substituted analogues.
Physicochemical & Safety Profile
A thorough understanding of the starting material's properties is fundamental.
| Property | Value | Source |
| IUPAC Name | 3-(2-methylphenyl)benzoic acid | [5] |
| CAS Number | 168618-44-8 | [5] |
| Molecular Formula | C₁₄H₁₂O₂ | [5] |
| Molecular Weight | 212.24 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Storage | Sealed in dry, room temperature conditions | [7] |
Hazard Summary: This compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Experimental Protocols & Workflows
The following sections provide detailed, field-proven protocols for the synthesis and application of the title compound.
Core Scaffold Synthesis: Suzuki-Miyaura Cross-Coupling
The most reliable and modular route to unsymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between a boronic acid and an aryl halide.
Rationale: This method is chosen for its high functional group tolerance, generally high yields, and commercially available starting materials. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is essential for the activation of the boronic acid in the transmetalation step.
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromobenzoic acid
-
(2-Methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 250 mL round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (volume sufficient to make a 0.2 M solution with respect to the limiting reagent).
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove non-polar impurities. Discard the organic layers.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid by recrystallization or column chromatography to yield pure this compound.[2]
Library Generation from the Core Scaffold
With the core scaffold in hand, the next step is to create a library of diverse analogues. Amide coupling is a robust and widely used method for this purpose.
Workflow for Library Synthesis and Screening
Caption: Workflow from core scaffold synthesis to biological screening and SAR analysis.
Protocol 2: Parallel Amide Library Synthesis
Rationale: This protocol utilizes a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is highly efficient and minimizes racemization. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (in a 96-well plate format)
-
HATU
-
DIPEA
-
Dimethylformamide (DMF)
Procedure (for one well in a parallel synthesizer):
-
Prepare a stock solution of this compound in DMF (e.g., 0.5 M).
-
Dispense the carboxylic acid stock solution (1.0 eq) into each reaction well.
-
Dispense the specific amine for that well (1.1 eq).
-
Add HATU (1.2 eq) as a solid or from a fresh stock solution in DMF.
-
Add DIPEA (2.5 eq).
-
Seal the reaction plate and shake at room temperature for 4-12 hours.
-
After the reaction is complete, the crude products can be purified using high-throughput techniques like preparative HPLC-MS.
Application Example: Screening for URAT1 Inhibitors
Background: Urate transporter 1 (URAT1), a renal transporter, is a clinically validated target for treating hyperuricemia and gout.[3] Several biphenyl carboxylic acid-containing molecules have shown potent URAT1 inhibitory activity. The scaffold likely positions the carboxylic acid to mimic the endogenous substrate (uric acid) while the biphenyl core engages in hydrophobic interactions within the transporter channel.
Protocol 3: Cell-Based URAT1 Inhibition Assay
Rationale: This assay uses HEK293 cells that are engineered to express the human URAT1 transporter. The inhibition of URAT1 is measured by quantifying the uptake of radiolabeled uric acid in the presence and absence of the test compounds.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
HEK293 wild-type cells (for counter-screening)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
[¹⁴C]-Uric Acid (radiolabeled substrate)
-
Test compounds (from Protocol 2)
-
Benzbromarone (positive control inhibitor)
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Cell Plating: Seed the hURAT1-expressing HEK293 cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Benzbromarone) in the assay buffer.
-
Assay Initiation: a. Remove the culture medium from the cells and wash twice with pre-warmed assay buffer. b. Add the assay buffer containing the various concentrations of test compounds or controls to the wells. Pre-incubate for 10-15 minutes at 37 °C. c. Initiate the uptake by adding the assay buffer containing [¹⁴C]-Uric Acid to each well.
-
Uptake and Termination: a. Incubate the plate at 37 °C for a defined period (e.g., 5-10 minutes). b. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Quantification: a. Lyse the cells in each well (e.g., with a mild detergent solution). b. Transfer the lysate to a scintillation vial or a plate compatible with a scintillation counter. c. Add scintillation fluid and measure the radioactivity (counts per minute, CPM).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximally inhibited control (100% inhibition). b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of uptake is inhibited).
Illustrative Data Summary
| Compound ID | Modification (Amine) | IC₅₀ (µM) for hURAT1 |
| Control | Benzbromarone | 0.5 |
| Parent | 2'-Me-Biphenyl-3-COOH | > 50 |
| Lib-001 | Cyclopropylamine | 12.3 |
| Lib-002 | Morpholine | 25.1 |
| Lib-003 | 4-Fluorobenzylamine | 2.8 |
| Lib-004 | Piperidine | 33.7 |
This data would then be used to build a Structure-Activity Relationship (SAR) model to guide the design of the next generation of more potent inhibitors.
Conclusion
This compound is a high-value, strategically-functionalized scaffold for modern drug discovery. Its efficient synthesis via robust cross-coupling chemistry, coupled with its amenability to parallel library synthesis, makes it an ideal starting point for exploring diverse chemical space. By applying targeted screening protocols, such as the URAT1 inhibition assay detailed herein, researchers can effectively leverage this building block to identify novel hit compounds and accelerate the journey towards new therapeutic agents.
References
- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-Methyl-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 7. This compound - CAS:168618-44-8 - Sunway Pharm Ltd [3wpharm.com]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2'-Methylbiphenyl-3-carboxylic acid
Abstract: This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 2'-Methylbiphenyl-3-carboxylic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles, experimental best practices, and advanced spectral interpretation required to unambiguously assign the ¹H and ¹³C chemical shifts. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR for molecular characterization.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1] It operates on the principle of detecting the magnetic properties of atomic nuclei, such as ¹H and ¹³C, when placed in a strong magnetic field and irradiated with radiofrequency waves.[2][3] The resulting NMR spectrum provides a wealth of information, including:
-
Chemical Shift (δ): Indicates the electronic environment of each nucleus, offering clues about adjacent functional groups.[4][5]
-
Integration: Reveals the relative number of nuclei (protons) responsible for a given signal.[1]
-
Spin-Spin Coupling (J-coupling): Describes the interaction between neighboring nuclei, which causes signal splitting (multiplicity) and provides information on molecular connectivity.[6][7][8]
For a molecule like this compound, with its distinct aromatic systems and functional groups, NMR is essential for confirming its synthesis, assessing purity, and understanding its three-dimensional conformation.
Figure 1: Structure of this compound.
Experimental Protocols: From Sample to Spectrum
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument parameter selection.[9]
Protocol for Sample Preparation
The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[10]
-
Determine Sample Quantity:
-
For ¹H NMR , 5-25 mg of this compound is typically sufficient.[11]
-
For ¹³C NMR , which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[11] Note that highly concentrated samples can increase viscosity and lead to broader lines in the ¹H spectrum.[9]
-
-
Select a Deuterated Solvent:
-
Deuterated solvents are necessary to provide a field-frequency lock for the spectrometer and to avoid large solvent signals in ¹H spectra.[9][11]
-
Chloroform-d (CDCl₃) is a common choice for many organic molecules. The carboxylic acid proton may exchange or exhibit broad signals.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly as it will form hydrogen bonds with the carboxylic acid, resulting in a sharper, more observable -COOH proton signal.
-
The final solution volume should be between 0.5 mL and 0.7 mL to ensure it fills the detection region of the NMR coil.[12]
-
-
Prepare the Solution:
-
Weigh the sample directly into a clean, dry vial.
-
Add the chosen deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][12] Particulates will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[9]
-
-
Label and Transfer:
-
Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
-
Data Acquisition Workflow
A logical sequence of experiments is crucial for efficient structural elucidation.
Figure 2: Recommended workflow for NMR data acquisition and analysis.
Spectral Interpretation and Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will feature signals from the carboxylic acid proton, seven aromatic protons, and three methyl protons. Protons on aromatic rings typically resonate between 7.0 and 8.5 ppm.[4]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-13 ppm range.[13][14] Its chemical shift is sensitive to concentration and solvent.[14]
-
Aromatic Protons (Ar-H): The seven aromatic protons will appear in the approximate range of 7.2-8.2 ppm. Their exact shifts and multiplicities depend on their position relative to the electron-withdrawing carboxylic acid group and the electron-donating methyl group.
-
Methyl Protons (-CH₃): The methyl group protons are shielded and will appear as a sharp singlet upfield, likely around 2.2-2.5 ppm.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |
| H2, H4, H6 | 7.8 - 8.2 | Multiplet (m) | 3H |
| H3', H4', H5', H6' | 7.2 - 7.6 | Multiplet (m) | 4H |
| -CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |
Table 1: Predicted ¹H NMR chemical shifts and multiplicities for this compound.
Predicted ¹³C NMR Spectrum and DEPT Analysis
The molecule has 14 carbon atoms, but due to symmetry or coincidental overlap, fewer than 14 signals may be resolved.
-
Carboxylic Carbonyl (-COOH): This carbon is significantly deshielded and appears in the 165-185 ppm range.[13][14] It will be absent in all DEPT spectra as it is a quaternary carbon with no attached protons.
-
Aromatic Carbons (Ar-C): These will resonate between 120-145 ppm. The carbons directly attached to the other ring (C1, C1') and the functional groups (C2', C3) will be quaternary and thus absent in DEPT-90 and DEPT-135 spectra.[16][17]
-
Methyl Carbon (-CH₃): This aliphatic carbon is highly shielded and will appear upfield, around 15-25 ppm. It will show as a positive peak in a DEPT-135 spectrum.[18]
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the number of hydrogens attached to each carbon.[19]
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.[16][17]
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals.[16][17] Quaternary carbons are absent.[18]
| Carbon Assignment | Predicted δ (ppm) | Carbon Type | DEPT-135 Signal | DEPT-90 Signal |
| -COOH | 165 - 185 | C | Absent | Absent |
| C1, C1', C2', C3 | 130 - 145 | C | Absent | Absent |
| Aromatic CH | 125 - 135 | CH | Positive | Positive |
| -CH₃ | 15 - 25 | CH₃ | Positive | Absent |
Table 2: Predicted ¹³C NMR chemical shifts and expected DEPT results.
Structural Confirmation with 2D NMR
For unambiguous assignment, especially of the complex aromatic region, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[20][21] It will reveal correlations between adjacent aromatic protons within each ring, but not between the two separate ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[20][21] It allows for the direct assignment of protonated carbons by linking the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by 2-3 bonds.[21][22] It is critical for identifying the connectivity across quaternary carbons. For instance, the methyl protons (-CH₃) should show an HMBC correlation to the C1' and C2' carbons, confirming their position.
Figure 3: Key COSY (blue, dashed) and HMBC (red, solid) correlations.
Conclusion
The structural analysis of this compound is comprehensively achieved through a combination of 1D and 2D NMR techniques. ¹H and ¹³C NMR provide initial assignments of functional groups, while DEPT experiments confirm carbon multiplicities. Final, unambiguous assignment and confirmation of the biphenyl linkage are accomplished using COSY, HSQC, and HMBC experiments, which together map the complete covalent framework of the molecule. The protocols and analytical strategies outlined in this guide provide a robust framework for the characterization of this and structurally related compounds.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. longdom.org [longdom.org]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. myneni.princeton.edu [myneni.princeton.edu]
- 14. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 18. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 19. Dept nmr | PDF [slideshare.net]
- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2'-Methylbiphenyl-3-carboxylic acid
Introduction
2'-Methylbiphenyl-3-carboxylic acid is a small molecule with a biphenyl scaffold, a structural motif prevalent in many pharmacologically active compounds and materials science applications. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. This application note provides a comprehensive guide to the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will delve into the mechanistic basis for the formation of key fragment ions, drawing parallels with the known fragmentation of its constituent moieties: benzoic acid and 2-methylbiphenyl. This guide also presents a detailed protocol for acquiring high-quality mass spectra of this analyte.
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is primarily dictated by the presence of the carboxylic acid group and the biphenyl system. The molecular weight of this compound is 212.24 g/mol . Upon electron ionization, the molecule will form a molecular ion ([M]•+) at an m/z of approximately 212.
The fragmentation cascade is expected to proceed through several key pathways, influenced by the relative stability of the resulting fragment ions. The carboxylic acid group is a primary site for initial fragmentation events.
A common initial fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to the formation of a stable acylium ion.[1][2][3] Another characteristic fragmentation is the loss of the entire carboxyl group as a neutral COOH radical or through decarboxylation with the loss of CO2.[3][4] The biphenyl ring system itself can also undergo fragmentation, although it is generally more stable.
The expected fragmentation of this compound is a composite of the fragmentation patterns of its fundamental components: benzoic acid and 2-methylbiphenyl. For benzoic acid, key fragments arise from the loss of the hydroxyl group (m/z 105) and subsequent loss of carbon monoxide to form the phenyl cation (m/z 77).[1][2] The mass spectrum of 2-methylbiphenyl shows a prominent molecular ion at m/z 168 and a base peak at m/z 167, corresponding to the loss of a hydrogen atom to form a stable tropylium-like ion. Other significant fragments are observed at m/z 152 and 139.
Based on these principles, the following fragmentation pathways are proposed for this compound:
-
Loss of a Hydroxyl Radical (•OH): The molecular ion can readily lose a hydroxyl radical (mass 17) from the carboxylic acid group to form a prominent acylium ion at m/z 195. This is often a highly favored fragmentation pathway for aromatic carboxylic acids.[1][2][3]
-
Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the phenyl ring and the carboxylic acid group can result in the loss of a carboxyl radical (mass 45), leading to a fragment ion at m/z 167.[3] This fragment corresponds to the protonated 2-methylbiphenyl cation.
-
Decarboxylation (loss of CO2): The loss of a neutral carbon dioxide molecule (mass 44) from the molecular ion would result in a fragment ion at m/z 168, corresponding to the molecular ion of 2-methylbiphenyl.[4]
-
Formation of the Phenyl Cation: Subsequent fragmentation of the acylium ion (m/z 195) through the loss of carbon monoxide (CO, mass 28) can lead to the formation of the 2-methylbiphenyl cation at m/z 167.
-
Further Fragmentation of the Biphenyl System: The 2-methylbiphenyl cation (m/z 168 or 167) can undergo further fragmentation, including the loss of a methyl radical (•CH3, mass 15) to yield a fragment at m/z 152, or the loss of acetylene (C2H2, mass 26) leading to smaller fragments.
Experimental Protocol
This section outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the solution to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: 2 scans/second.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Process the acquired data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Visualizing the Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis.
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The relative abundances are estimations and will need to be confirmed by experimental data.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Relative Abundance (Predicted) |
| 212 | [M]•+ | - | Moderate |
| 195 | [M - •OH]+ | •OH | High |
| 168 | [M - CO2]•+ | CO2 | Moderate |
| 167 | [M - •COOH]+ or [M - •OH - CO]+ | •COOH or •OH + CO | High (likely base peak) |
| 152 | [C12H8]•+ | CH3 from m/z 167 | Moderate |
| 77 | [C6H5]+ | C7H4O from m/z 195 | Low |
Visualizing the Fragmentation Pathway
The proposed fragmentation pathway of this compound is depicted in the following diagram.
Caption: Proposed EI fragmentation pathway.
Conclusion
This application note provides a detailed theoretical framework for understanding the electron ionization mass spectrometry fragmentation of this compound. The predicted fragmentation pathways, centered around the facile cleavage of the carboxylic acid group and subsequent fragmentation of the biphenyl core, offer a robust basis for the identification and structural confirmation of this compound. The provided experimental protocol serves as a starting point for developing a validated analytical method. Experimental verification of these predicted fragmentation patterns is essential for building a comprehensive library of mass spectral data for this class of compounds.
References
- 1. homework.study.com [homework.study.com]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2'-Methylbiphenyl-3-carboxylic Acid
Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of 2'-Methylbiphenyl-3-carboxylic acid. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and optimize your reaction conditions for this important synthetic target. The biphenyl carboxylic acid scaffold is a crucial component in a wide range of pharmacologically active compounds, making its efficient synthesis a key objective in medicinal chemistry.[1] This guide will primarily focus on the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its versatility in forming C-C bonds.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing a systematic approach to problem-solving.
Issue 1: Low Yield of this compound
A low yield is one of the most common frustrations in multi-step organic synthesis. Here’s how to diagnose and address the potential culprits in your Suzuki-Miyaura coupling reaction.
Q: My Suzuki coupling reaction is resulting in a disappointingly low yield. What are the first things I should check?
A: A systematic evaluation of your reaction parameters is the most effective approach. Start by considering the following:
-
Reagent Quality: The purity and stability of your starting materials are paramount.
-
Aryl Halide: The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4] If you are using an aryl chloride, a more specialized and highly active catalyst system may be necessary.[4][5]
-
Boronic Acid/Ester: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][6] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester can mitigate this issue.[4]
-
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst.[4][5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[7]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[4] Ensure your base is of high purity.
-
Q: I've confirmed the quality of my reagents and the inertness of my setup, but the yield is still low. What are the next steps in optimization?
A: If the initial checks don't resolve the issue, a more detailed optimization of the reaction conditions is necessary. Consider the following parameters:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical and often substrate-dependent.
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species.
-
Temperature and Reaction Time: These parameters are interdependent and need to be optimized.
-
Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or increased side reactions.[2] Monitoring the reaction progress by TLC or GC/LC-MS is essential to determine the optimal reaction time.
-
Issue 2: Formation of Significant Impurities
The presence of impurities not only reduces the yield of the desired product but also complicates the purification process. Here are some common impurities and how to minimize their formation.
Q: I'm observing a significant amount of a byproduct that appears to be from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A: The formation of a biaryl product from two molecules of the boronic acid is a common side reaction known as homocoupling.
-
Primary Cause: The presence of oxygen is a major contributor to homocoupling, as it can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[4][12]
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas your solvent and maintain a strictly inert atmosphere throughout the reaction.[4][7]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[7][13]
-
Q: My analysis shows the presence of dehalogenated starting material. What is the cause of this side reaction?
A: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom.
-
Mechanism: This can occur after the oxidative addition step. The palladium complex may react with a hydride source in the reaction mixture (often from the base or solvent), leading to reductive elimination of the dehalogenated product.[6]
-
Mitigation:
-
Choice of Base and Solvent: Avoid using bases or solvents that can readily act as hydride donors.
-
Reaction Conditions: Optimizing the temperature and reaction time can help to favor the desired cross-coupling pathway over dehalogenation.
-
Q: I suspect protodeboronation of my boronic acid is a significant issue. How can I confirm and address this?
A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen.[14]
-
Confirmation: You can often detect the corresponding arene byproduct (in this case, toluene) by GC-MS analysis of your crude reaction mixture.
-
Mitigation Strategies:
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[4]
-
Choice of Base: The base can promote protodeboronation. Weaker bases or careful selection of the base can sometimes minimize this side reaction.[4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4]
-
Issue 3: Final Step - Hydrolysis of the Methyl Ester
The final step in the synthesis of this compound often involves the hydrolysis of a methyl ester precursor.
Q: I'm having trouble with the hydrolysis of the methyl ester to the final carboxylic acid. What are the recommended conditions?
A: The hydrolysis of an ester to a carboxylic acid, also known as saponification, is a standard transformation.[15]
-
Basic Hydrolysis: This is the most common method.
-
Reagents: Typically, an excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF is used.[15]
-
Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion. An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid.[15]
-
-
Acidic Hydrolysis: While less common for this final step, acidic hydrolysis is also an option.
-
Reagents: This involves heating the ester with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution.
-
Q: My hydrolysis reaction is incomplete, or I am seeing side reactions. What could be the issue?
A:
-
Incomplete Reaction:
-
Insufficient Base/Acid or Reaction Time: Ensure you are using a sufficient excess of the hydrolyzing agent and allow the reaction to proceed for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is recommended.
-
Steric Hindrance: The methyl group in the 2'-position of the biphenyl system might introduce some steric hindrance, potentially slowing down the hydrolysis. Increasing the reaction temperature or time may be necessary.
-
-
Side Reactions:
-
Base-Sensitive Functional Groups: If your molecule contains other base-sensitive functional groups, you may need to use milder hydrolysis conditions or a different synthetic strategy that avoids the ester intermediate.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the Suzuki coupling to synthesize this compound?
A1: A common and effective route involves the coupling of methyl 3-bromobenzoate with 2-methylphenylboronic acid (or its corresponding pinacol ester). The resulting methyl 2'-methylbiphenyl-3-carboxylate can then be hydrolyzed to the final carboxylic acid product. The bromo-substituted starting material is generally more reactive than the chloro-substituted analogue.[4]
Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?
A2: A robust and widely used catalyst system for general Suzuki couplings is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). Alternatively, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as triphenylphosphine (PPh₃) is also a common choice.[9] For more challenging substrates, or to improve reaction efficiency, screening more advanced catalyst systems, such as those employing Buchwald ligands, may be beneficial.[8]
Q3: How critical is the choice of base, and what are the common options?
A3: The choice of base is very important as it participates in the transmetalation step of the catalytic cycle.[16] Common choices include:
-
Potassium Carbonate (K₂CO₃): A versatile and frequently used base.[11]
-
Sodium Carbonate (Na₂CO₃): Another common and effective base.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective in challenging couplings.[17]
-
Potassium Phosphate (K₃PO₄): Often used in anhydrous conditions and can be beneficial for certain substrates.[18]
Q4: What is a typical work-up and purification procedure for this compound?
A4: After the hydrolysis step, the reaction mixture is typically acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[19][20] The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[17][21] The crude product can then be purified by recrystallization or flash column chromatography. For purification of the carboxylic acid, an acid-base extraction can be employed to remove neutral and basic impurities.[22]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Aryl Halide | Methyl 3-bromobenzoate (1.0 equiv) | Ensure high purity. |
| Boronic Acid | 2-Methylphenylboronic acid (1.2 equiv) | Use fresh or a pinacol ester for stability.[4] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Handle under an inert atmosphere. |
| Base | K₂CO₃ (2.0 equiv) | Ensure it is finely powdered and dry. |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v) | Degas the solvent mixture thoroughly before use. |
| Temperature | 80-100 °C | Optimize based on reaction progress. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst deactivation.[4] |
Step-by-Step Protocol: Synthesis of Methyl 2'-Methylbiphenyl-3-carboxylate
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent mixture (e.g., toluene/ethanol/water) via cannula.
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%), to the stirred mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step-by-Step Protocol: Hydrolysis to this compound
-
Dissolve the purified methyl 2'-methylbiphenyl-3-carboxylate in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (2-4 equiv).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., hexanes or ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. reddit.com [reddit.com]
- 19. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 20. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
Improving the yield of Suzuki-Miyaura cross-coupling for biphenyl synthesis
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to enhance the yield and efficiency of biphenyl synthesis. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Part 1: Frequently Asked Questions (Quick Diagnosis)
This section provides rapid answers to the most common issues encountered during Suzuki-Miyaura couplings.
Q1: My reaction yield is unexpectedly low or zero. What are the first things I should check?
Low or no yield is the most common issue and can typically be traced back to one of three areas: the reagents, the atmosphere, or the catalyst system.
-
Reagent Quality & Stability : The instability of boronic acids is a primary cause of low yields.[1] They are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][3] Electron-deficient arylboronic acids are especially prone to this side reaction.[2]
-
Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen.[2] Insufficient degassing allows oxygen to oxidize the Pd(0) catalyst, rendering it inactive and promoting the unwanted homocoupling of the boronic acid.[1][4]
-
Catalyst & Ligand Integrity : Palladium(II) precatalysts can degrade over time, and phosphine ligands are easily oxidized by air.[2]
-
Action: Use fresh catalyst and ligand from a reputable supplier, stored under an inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions effectively reduce it to the active Pd(0) species in situ.[1]
-
Q2: I'm observing a significant amount of homocoupling byproduct (Ar-Ar from my boronic acid). What causes this?
Homocoupling of boronic acids to form a symmetrical biaryl is a major side reaction.[1] The primary cause is often the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules, catalyzed by Pd(II) species.[1][4]
-
Mechanism: Pd(II) species, either from an incompletely reduced precatalyst or from the oxidation of Pd(0), can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1]
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired reductive elimination of the cross-coupled product over side reactions.[1][7]
-
Use Pd(0) Sources: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate issues related to the in situ reduction of Pd(II).[8][9]
-
Q3: My starting aryl halide is consumed, but the main product is the corresponding arene (dehalogenation). Why is this happening?
This side reaction, known as dehalogenation or hydrodehalogenation, replaces the halide on your starting material with a hydrogen atom.[1] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture.[1]
-
Potential Hydride Sources: Common sources include amine bases, alcoholic solvents, or impurities in the reaction.
-
Solutions:
-
Choice of Base: Avoid amine bases if dehalogenation is a problem. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[10]
-
Solvent: If using an alcohol solvent, consider switching to an aprotic solvent like dioxane or toluene.[1]
-
Purity: Ensure all reagents are pure and free from contaminants that could act as hydride donors.
-
Part 2: Deep Dive Troubleshooting Guide
This section explores specific problems related to key reaction parameters and provides detailed, mechanistically-driven solutions.
Issue 1: Problems with the Boronic Acid Reagent
The stability and reactivity of the boronic acid are paramount for a successful Suzuki coupling.
Protodeboronation is the hydrolysis of the carbon-boron bond, replacing it with a C-H bond.[3] This is a frequent cause of yield loss, especially with heteroaryl or electron-poor boronic acids.[1][2]
Causality: The reaction can be catalyzed by acid or base.[3] In the Suzuki reaction, the base required for the catalytic cycle can also promote this undesired pathway by forming a boronate species that then reacts with a proton source (like water).[3]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a direct proton source.[2] Switching to anhydrous solvents and a non-aqueous base can significantly suppress protodeboronation.
-
Select a Milder Base: Strongly basic conditions can accelerate decomposition. Milder bases are often sufficient for the catalytic cycle while minimizing side reactions.
-
Use a More Stable Boron Reagent: If the boronic acid is inherently unstable, convert it to a more robust derivative. This "slow release" strategy ensures that the concentration of the sensitive boronic acid in the reaction medium remains low at any given time.[9][11]
-
Optimize Reaction Time & Temperature: Prolonged exposure to high temperatures can increase the rate of decomposition. Aim for the lowest temperature and shortest reaction time necessary for full conversion of the limiting reagent.[2]
| Boron Reagent | Structure | Stability | Key Feature |
| Boronic Acid | R-B(OH)₂ | Variable, prone to decomposition | Most common, directly active.[1] |
| Pinacol Ester | R-B(pin) | More stable than boronic acid | Protects against decomposition.[1] |
| MIDA Boronate | R-B(MIDA) | Highly stable, bench-top reagent | Stable to chromatography; releases boronic acid slowly under basic aqueous conditions.[1][9] |
| Trifluoroborate Salt | R-BF₃K | Highly stable, crystalline solids | Requires hydrolysis to the boronic acid to participate in the catalytic cycle.[9] |
This diagram illustrates the two major undesired pathways for boronic acid consumption: protodeboronation and oxidative homocoupling.
Caption: Major competing reaction pathways for an aryl boronic acid.
Issue 2: Catalyst, Ligand, and Reaction Conditions
The choice of catalyst, ligand, base, and solvent creates a complex parameter space that must be optimized for challenging substrates.[1]
The combination of the palladium source and the ligand determines the activity and stability of the catalyst.[1]
-
Palladium Source:
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): Common and often air-stable, but require in situ reduction to the active Pd(0) species.[7] Inefficient reduction can lead to side reactions like homocoupling.[1]
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Directly provide the active oxidation state but can be more sensitive to air and may require more careful handling.[9]
-
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[1]
-
Electron-rich ligands (e.g., alkylphosphines like PCy₃, Buchwald ligands like XPhos, SPhos) accelerate the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides.[1][7]
-
Bulky ligands promote the final reductive elimination step to release the product and regenerate the catalyst.[1] This steric bulk can also help suppress the formation of undesired bridged palladium dimers.
-
This diagram shows the fundamental steps of the catalytic cycle and highlights the role of the catalyst, ligand, and base.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
The base plays multiple crucial roles in the Suzuki reaction, but its primary function is to activate the boronic acid for the transmetalation step.[8][12][13][14] It reacts with the boronic acid to form a more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻, which facilitates the transfer of the aryl group from boron to palladium.[7][13]
Choosing a Base: There is no single "best" base; the optimal choice is substrate-dependent.[1] A screening process is often necessary.
-
Strong Bases (e.g., NaOH, KOBu-t): Can be very effective but may also promote side reactions like protodeboronation or hydrolysis of sensitive functional groups (like esters).[12][15]
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are workhorse bases for many Suzuki couplings.[6] They offer a good balance of reactivity and functional group tolerance. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.
-
Phosphates (e.g., K₃PO₄): A moderately strong, non-nucleophilic base that is often used in anhydrous systems and is particularly effective for coupling challenging substrates.[6]
-
Fluorides (e.g., CsF, KF): Can be very effective, especially in anhydrous conditions. Cesium fluoride is particularly useful for promoting couplings of hindered substrates.[16]
| Base | Type | Common Solvents | Key Considerations |
| Na₂CO₃ / K₂CO₃ | Inorganic Carbonate | Toluene/H₂O, Dioxane/H₂O | Standard, cost-effective choice. Often requires water as a co-solvent.[6] |
| Cs₂CO₃ | Inorganic Carbonate | Dioxane, Toluene, THF | More soluble in organic solvents and more basic than K₂CO₃. Effective for difficult couplings.[12] |
| K₃PO₄ | Inorganic Phosphate | Toluene, Dioxane | Strong, non-nucleophilic base. Excellent for anhydrous conditions and sensitive substrates.[6] |
| KF / CsF | Inorganic Fluoride | THF, Dioxane | Effective in anhydrous systems. Can help prevent protodeboronation.[2][16] |
| KOtBu | Alkoxide | THF, Toluene | Very strong base. Can be highly effective but may not be compatible with sensitive functional groups.[15] |
Part 3: Experimental Protocol
This section provides a general, robust starting protocol for screening a Suzuki-Miyaura reaction for biphenyl synthesis.
Baseline Protocol for Biphenyl Synthesis
This procedure is a good starting point for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and K₂CO₃ (2.0 mmol).[6]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[2][17]
-
Solvent Addition: Prepare the 4:1 dioxane/water solvent mixture and degas it by bubbling argon through it for 15-20 minutes.[5] Using a syringe, add the degassed solvent (5 mL) to the flask containing the solids under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C and stir vigorously.[5][16]
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS analysis of small aliquots. A typical reaction time is 4-16 hours.[6][16]
-
Work-up: Once the reaction is complete (indicated by the consumption of the limiting aryl halide), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[16] Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification (typically by column chromatography).
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2'-Methylbiphenyl-3-carboxylic Acid Isomers
Welcome to the technical support center for challenges in the purification of 2'-Methylbiphenyl-3-carboxylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common purification hurdles encountered in the laboratory and during scale-up.
Introduction to the Challenge
This compound is a valuable building block in pharmaceutical synthesis.[1] However, its synthesis can often lead to the formation of various positional isomers, which possess very similar physicochemical properties, making their separation a significant challenge. The presence of these isomers as impurities can critically impact the safety, efficacy, and regulatory approval of a final drug product. This guide provides a structured approach to tackling these purification challenges, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?
A1: During the synthesis of this compound, particularly through cross-coupling reactions like the Suzuki coupling, you can anticipate the formation of several positional isomers. The exact nature and proportion of these isomers will depend on the specific starting materials and reaction conditions. Common isomers include:
-
3'-Methylbiphenyl-3-carboxylic acid: Where the methyl group is at the 3' position.
-
4'-Methylbiphenyl-3-carboxylic acid: Where the methyl group is at the 4' position.
-
Isomers with the carboxylic acid group at a different position: For example, 2'-Methylbiphenyl-2-carboxylic acid or 2'-Methylbiphenyl-4-carboxylic acid.
These isomers have the same molecular weight and similar polarities, making them difficult to separate using standard purification techniques.[2][3]
Q2: Why are these isomers so difficult to separate?
A2: The difficulty in separating positional isomers of this compound stems from their subtle structural differences. These slight variations in the positions of the methyl and carboxylic acid groups result in very similar:
-
Polarity: Leading to close or overlapping retention times in chromatography.
-
Solubility profiles: Making separation by crystallization challenging due to the risk of co-crystallization.
-
pKa values: Complicating separation by acid-base extraction.
Effectively, these molecules interact with stationary phases in chromatography and solvents in a very comparable manner, requiring highly selective methods to resolve them.
Q3: What are the primary analytical techniques to assess the purity of my this compound sample?
A3: To accurately determine the isomeric purity of your sample, a combination of high-resolution analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique. Using a high-resolution column, such as one with a biphenyl stationary phase, can enhance the separation of aromatic isomers.[4]
-
Gas Chromatography (GC): GC can be effective, especially for volatile derivatives. Derivatization of the carboxylic acid to an ester (e.g., methyl or ethyl ester) is often necessary to improve volatility and peak shape.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the specific isomers present by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is crucial for identifying and quantifying isomers, especially at low levels.[6]
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of this compound isomers and provides actionable solutions.
Problem 1: Poor or No Separation of Isomers on a Standard C18 HPLC Column.
Cause: The very similar polarity of the positional isomers leads to co-elution on standard reversed-phase columns like C18. These columns primarily separate based on hydrophobicity, which is nearly identical for these isomers.
Solution:
-
Switch to a Phenyl-Hexyl or Biphenyl Stationary Phase: These columns offer alternative separation mechanisms, including π-π interactions with the aromatic rings of your compounds. This can introduce selectivity that is absent on a C18 column.[4][7] A study on the separation of polyphenyls demonstrated that a phenyl-hexyl column provided superior resolution for positional isomers compared to C18 and biphenyl phases.[7]
-
Optimize the Mobile Phase:
-
Solvent Choice: Systematically evaluate different organic modifiers like acetonitrile and methanol. The choice of solvent can alter the selectivity by influencing the π-π interactions between the analyte and the stationary phase.[4]
-
Additives: For acidic compounds, adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better resolution.
-
Gradient Elution: Employ a shallow gradient to maximize the resolution between closely eluting peaks.
-
-
Temperature Optimization: Varying the column temperature can sometimes improve the separation of closely related compounds by affecting the thermodynamics of their interactions with the stationary phase.
Problem 2: Recrystallization Yields a Product with Persistent Isomeric Impurities.
Cause: The similar solubility profiles of the isomers lead to co-crystallization, where the impurities are incorporated into the crystal lattice of the desired product.
Solution:
-
Systematic Solvent Screening: The key to successful crystallization is finding a solvent system where the desired isomer has significantly lower solubility than the impurities at a given temperature.
-
Single Solvents: Test a wide range of solvents with varying polarities (e.g., toluene, ethyl acetate, ethanol, isopropanol, acetonitrile, and mixtures with water).
-
Binary Solvent Systems: A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be fine-tuned to achieve selective precipitation of the desired isomer.
-
-
Controlled Cooling Rate: Slow cooling allows for the formation of more ordered and pure crystals. Rapid cooling tends to trap impurities.
-
Seed Crystals: If you have a small amount of pure product, use it to seed the crystallization. This can promote the crystallization of the desired isomer.
-
Acid-Base Chemistry for Purification:
-
Dissolve the mixture in a suitable organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
This method is most effective if there are significant pKa differences between the isomers.
-
Problem 3: Analytical Methods (HPLC/GC) Lack the Sensitivity to Detect Low-Level Isomeric Impurities.
Cause: The carboxylic acid group may not have a strong chromophore for UV detection, or the compound may have poor ionization efficiency in mass spectrometry.
Solution:
Derivatization: Convert the carboxylic acid to a derivative with enhanced detection properties.[8][9]
-
For HPLC-UV: React the carboxylic acid with a derivatizing agent that introduces a strong chromophore, such as a phenacyl group.[8]
-
For LC-MS: Derivatization can improve ionization efficiency. For example, amidation reactions can be used to introduce a more easily ionizable group.[9]
-
For GC: Convert the carboxylic acid to a more volatile ester (e.g., methyl, ethyl, or silyl ester) to improve chromatographic performance and thermal stability.[5]
dot digraph "Derivatization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} }
Caption: Derivatization workflow for enhanced analytical detection.
Advanced Purification Strategies
When standard methods fail, more advanced techniques may be necessary, particularly in a drug development setting where very high purity is required.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Overview: Prep HPLC is a scaled-up version of analytical HPLC designed to isolate and purify larger quantities of a target compound.
Workflow:
-
Method Development: Develop a robust analytical HPLC method with baseline separation of the isomers.
-
Scale-Up: Linearly scale up the analytical method to a preparative column, adjusting flow rates and injection volumes accordingly.[10]
-
Fraction Collection: Collect the eluent in fractions and analyze them to identify those containing the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified product.
dot digraph "Prep_HPLC_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for purification by preparative HPLC.
Supercritical Fluid Chromatography (SFC)
Overview: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers some advantages over HPLC, including faster separations and reduced use of organic solvents, making it a "greener" alternative.[11] SFC can be particularly effective for separating isomers.[12]
Key Considerations:
-
Co-solvents: Polar organic solvents like methanol are often added to the CO₂ mobile phase to modify its solvating power and improve the chromatography of polar molecules like carboxylic acids.
-
Additives: Acidic or basic additives may be required to improve the peak shape of ionizable compounds.[13]
-
Stationary Phase: Chiral and achiral stationary phases can be used. For positional isomers, achiral phases with different selectivities should be screened.
Scale-Up Considerations for Drug Development Professionals
Transitioning a purification process from the lab to a manufacturing scale introduces new challenges.[14]
| Challenge | Mitigation Strategy |
| Heat Transfer | In large-scale crystallizations, the surface-area-to-volume ratio decreases, affecting cooling rates. Model the cooling profile at a smaller scale to predict the behavior in a larger reactor.[14] |
| Mixing Efficiency | Inefficient mixing can lead to localized supersaturation and impurity entrapment during crystallization. Ensure the reactor is appropriately sized and the agitation is sufficient for the batch size. |
| Process Robustness | A process that works at the lab scale may fail under slight variations at the manufacturing scale. Use Design of Experiments (DoE) to define a robust design space for critical process parameters. |
| Material Sourcing | The purity of starting materials and solvents can vary between suppliers and batches. Qualify multiple suppliers and establish stringent specifications for all raw materials. |
Summary of Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | 2'-Methylbiphenyl-2-carboxylic acid |
| IUPAC Name | 3-(2-methylphenyl)benzoic acid[15] | 2-methyl-3-phenylbenzoic acid[2] | 2-(2-methylphenyl)benzoic acid[3] |
| Molecular Formula | C₁₄H₁₂O₂[15] | C₁₄H₁₂O₂[2] | C₁₄H₁₂O₂[3] |
| Molecular Weight | 212.24 g/mol [15] | 212.24 g/mol [2] | 212.24 g/mol [3] |
| CAS Number | 168618-44-8[15] | 115363-11-6[2] | 7111-77-5[3] |
References
- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]
- 2. 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | C14H12O2 | CID 17850713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Methylbiphenyl-2-carboxylic acid | C14H12O2 | CID 6424523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromtech.net.au [chromtech.net.au]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. mdpi.com [mdpi.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Purification Scale-Up with HPLC [knauer.net]
- 11. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 12. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fagg.be [fagg.be]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Biphenyl Synthesis
Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common byproducts in key synthetic routes to biphenyls. By understanding the mechanistic origins of these impurities, you can effectively optimize your reaction conditions to improve yield, purity, and overall process efficiency.
Section 1: Frequently Asked Questions (FAQs) - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, including the synthesis of biphenyls. However, several side reactions can compete with the desired cross-coupling, leading to problematic byproducts.
Question 1: I am observing a significant amount of homocoupled products (biaryl from the boronic acid and/or the aryl halide). What are the primary causes and how can I prevent this?
Answer: Homocoupling is one of the most prevalent side reactions in Suzuki-Miyaura couplings. The formation of symmetrical biaryls from either the boronic acid or the aryl halide can significantly reduce the yield of the desired unsymmetrical biphenyl.
Mechanistic Insight:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.[1] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules.[2][3] The mechanism can involve the formation of a palladium(II) peroxo complex which reacts with the boronic acid.[3]
-
Aryl Halide Homocoupling: This can occur through various pathways, including reductive coupling of the aryl halide.
Troubleshooting Strategies:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Oxygen | Rigorously degas all solvents and water.[1][4] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or using the freeze-pump-thaw technique.[4] Conduct the reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[1] | Oxygen promotes the oxidative homocoupling of boronic acids.[1] Thoroughly removing oxygen minimizes the formation of Pd(II) species that can initiate this unwanted pathway.[2][5] |
| Pd(II) Precatalyst Issues | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure complete reduction to the active Pd(0) species. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6] The addition of a mild reducing agent, like potassium formate, can also minimize the concentration of free Pd(II).[5][7] | Incomplete reduction of Pd(II) to Pd(0) leaves Pd(II) species available to catalyze the homocoupling of the boronic acid.[5] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6] These ligands can accelerate the desired reductive elimination step to form the biphenyl product, outcompeting the pathways leading to homocoupling.[8][9] | Bulky ligands favor the formation of the cross-coupled product by sterically hindering the approach of a second molecule of the same coupling partner.[10] Electron-rich ligands increase the electron density on the palladium center, which facilitates the reductive elimination step.[8] |
| Base and Temperature | For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective.[6] Optimize the reaction temperature; while higher temperatures can increase the rate, they may also promote side reactions.[6] | The base plays a crucial role in the transmetalation step. An effective base ensures this step is not rate-limiting, which could otherwise allow side reactions to become more prominent. |
Question 2: My reaction is producing a significant amount of dehalogenated arene. What is causing this and how can I mitigate it?
Answer: Dehalogenation, or hydrodehalogenation, is the replacement of the halogen on your aryl halide with a hydrogen atom, leading to a reduced, non-coupled byproduct.[11] This side reaction is particularly common with electron-rich aryl halides and highly active catalyst systems.[11]
Mechanistic Insight: Dehalogenation often occurs when a hydride species is transferred to the palladium center after the initial oxidative addition of the aryl halide.[2] This can be followed by reductive elimination of the dehalogenated arene.[2][11] Sources of the hydride can include the solvent (especially alcohols), the base, or impurities.[2][11]
Troubleshooting Strategies:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Hydride Source | Avoid alcoholic solvents, as they can be oxidized by the palladium complex to generate hydride species.[2][11] Consider using aprotic solvents like toluene, dioxane, or THF. Ensure all reagents and solvents are dry. | The palladium complex can abstract a hydride from the solvent or other components in the reaction mixture. By eliminating these hydride sources, the dehalogenation pathway is suppressed.[2] |
| Ligand Selection | The choice of ligand is critical. Bulky, electron-rich ligands can favor the desired reductive elimination of the cross-coupled product over dehalogenation.[11] Screen a variety of ligands to find the optimal one for your specific substrate. | The ligand modulates the electronic and steric properties of the palladium center, influencing the relative rates of the desired cross-coupling and undesired dehalogenation pathways.[2] |
| Base Selection | The nature and strength of the base are important.[11] In some cases, a weaker base may reduce the rate of hydride formation. | The base can be a source of hydrides or can promote their formation from other reaction components.[11] |
| Aryl Halide Reactivity | For substrates prone to dehalogenation, aryl bromides and chlorides are often superior to aryl iodides.[12][13] | The C-I bond is weaker and more susceptible to side reactions, including dehalogenation, compared to C-Br and C-Cl bonds. |
Question 3: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom. This side reaction consumes the boronic acid, leading to lower yields of the desired biphenyl product.
Mechanistic Insight: This reaction is often facilitated by aqueous conditions and can be accelerated by certain structural features in the boronic acid, such as the presence of heteroatoms.[2]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions to minimize the source of protons.
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than the corresponding boronic acids.[10]
-
Optimize Reaction Conditions: Use less harsh reaction conditions, such as lower temperatures or a shorter reaction time, to minimize the extent of protodeboronation.[10]
Section 2: Troubleshooting Other Biphenyl Synthesis Methods
Question 4: In my Ullmann reaction, I am getting a mixture of the desired unsymmetrical biphenyl and two symmetrical homocoupled byproducts. How can I improve the selectivity?
Answer: The classical Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, is most effective for synthesizing symmetrical biaryls.[14] When attempting to synthesize an unsymmetrical biphenyl from two different aryl halides, the formation of a statistical mixture of products is a common problem, making purification difficult and lowering the yield of the desired product.[14]
Troubleshooting Strategies:
-
Use an Excess of One Reactant: To favor the formation of the unsymmetrical product, one of the aryl halides can be used in large excess.[15] This is most practical if one of the starting materials is inexpensive.
-
Consider a Modified Ullmann Condensation: For the synthesis of unsymmetrical biaryls, a more modern approach is to couple an aryl halide with a different aromatic nucleophile, such as a phenol or an aniline, in the presence of a copper catalyst. This avoids the issue of statistical product distribution from the coupling of two different aryl halides.
Question 5: My Gomberg-Bachmann reaction is giving a low yield of the biphenyl product. What are the common pitfalls?
Answer: The Gomberg-Bachmann reaction involves the coupling of an aryl diazonium salt with an arene.[16] While it is a useful method for forming C-C bonds, it is often plagued by low yields due to the high reactivity of the diazonium salt and the formation of numerous side products.[16]
Troubleshooting Strategies:
-
Control of Reaction Conditions: The reaction is sensitive to pH and temperature. Maintaining the optimal conditions is crucial to minimize the decomposition of the diazonium salt and other side reactions.
-
Improved Procedures: Several modifications to the original procedure have been developed to improve yields. These include the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst, or the use of 1-aryl-3,3-dialkyltriazenes as precursors to the diazonium salt.[16]
-
Consider Alternative Reactions: For many applications, modern cross-coupling reactions like the Suzuki-Miyaura coupling offer higher yields and greater functional group tolerance than the Gomberg-Bachmann reaction.
Section 3: Analytical and Purification Strategies
Question 6: What are the best methods for analyzing the purity of my biphenyl product and identifying byproducts?
Answer: A combination of chromatographic and spectroscopic techniques is typically used to assess the purity of the synthesized biphenyl and to identify any byproducts.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying the components of a reaction mixture.[17][18] Reversed-phase HPLC with a C18 or biphenyl stationary phase is often effective.[19][20]
-
Gas Chromatography (GC): Particularly useful for volatile and thermally stable biphenyls and byproducts.[21] GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying unknown impurities.[17]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the components in the reaction mixture.
-
Question 7: What are some effective methods for purifying my biphenyl product from the byproducts?
Answer: The choice of purification method will depend on the physical properties of the biphenyl product and the impurities.
-
Column Chromatography: A standard and often effective method for separating the desired product from byproducts with different polarities.[22]
-
Recrystallization: If the biphenyl product is a solid, recrystallization can be a highly effective technique for achieving high purity.[22][23]
-
Distillation: For liquid biphenyls, distillation can be used for purification, although it may be difficult to separate compounds with close boiling points.[24]
Section 4: Experimental Workflows and Diagrams
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. helixchrom.com [helixchrom.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. US3705203A - Method for purifying biphenyl - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2'-Methylbiphenyl-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2'-Methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale synthesis to pilot or manufacturing scale. We will explore the common synthetic routes, delve into the mechanistic reasoning behind procedural choices, and provide robust troubleshooting guides to address challenges encountered during scale-up.
Strategic Overview: Selecting a Scalable Synthetic Route
The synthesis of unsymmetrical biaryls like this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent choice for industrial applications.[1][2] An alternative, though often less direct for this specific target, involves the use of organometallic reagents like Grignard reagents.
The choice of route is critical and depends on factors such as raw material cost, process safety, atom economy, and the impurity profile of the final product.
Comparative Analysis of Primary Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Grignard Reagent Carboxylation |
| Starting Materials | Aryl halide (e.g., 3-bromobenzoic acid) + Arylboronic acid (e.g., 2-methylphenylboronic acid) | Pre-formed 2'-methylbiphenyl-3-halide |
| Key Reagents | Palladium catalyst, Ligand, Base (e.g., K₂CO₃, Na₂CO₃) | Magnesium (Mg), Carbon Dioxide (CO₂) |
| Key Advantages | High functional group tolerance, commercially available starting materials, milder conditions, well-documented.[3][4] | Often high yielding, utilizes inexpensive CO₂. |
| Scale-Up Challenges | Catalyst cost & removal, potential for toxic phosphine ligands, byproduct formation (homocoupling), reaction robustness.[5][6] | Highly exothermic and moisture-sensitive, limited functional group tolerance, Grignard initiation can be difficult on a large scale.[7][8] |
| Typical Impurities | Homocoupled products, dehalogenated starting materials, residual palladium, ligand-related impurities.[9][10] | Biphenyl (from coupling of Grignard with unreacted halide), protonated starting material.[11][12] |
Recommended Protocol: Scale-Up via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most robust and widely adopted method for synthesizing biphenyl carboxylic acids on a large scale.[5][13] The reaction's tolerance for a variety of functional groups and the commercial availability of diverse boronic acids and aryl halides make it highly versatile.[14][15]
Experimental Workflow Diagram
Caption: Scalable workflow for Suzuki-Miyaura synthesis.
Detailed Step-by-Step Protocol
Materials:
-
3-Bromobenzoic acid (1.0 equiv)
-
2-Methylphenylboronic acid (1.1-1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Palladium on Carbon (10% Pd/C, 0.05-1 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%)
-
Solvent: Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and rendered inert by purging thoroughly with nitrogen or argon. Maintaining an inert atmosphere is crucial to prevent catalyst degradation and formation of oxidative side products.[6]
-
Charging Reagents: Charge 3-bromobenzoic acid, 2-methylphenylboronic acid, and toluene to the reactor. Begin agitation.
-
Base Addition: Prepare a solution of potassium carbonate in deionized water and add it to the reaction mixture.
-
Degassing: Degas the mixture by sparging with nitrogen or argon for 30-60 minutes to remove dissolved oxygen, which can poison the Pd(0) catalyst.
-
Catalyst Charging: Add the palladium catalyst to the mixture. If using an air-sensitive catalyst like Pd(PPh₃)₄, add it under a positive pressure of nitrogen. For Pd/C, it can often be added directly.
-
Reaction: Heat the mixture to the target temperature (typically 80-95 °C) and hold until reaction completion is confirmed by in-process controls (e.g., HPLC). Reaction times can vary from 4 to 16 hours.[13]
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Separate the aqueous layer. c. Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH) to transfer the carboxylic acid product into the aqueous phase as its sodium salt. This is a key purification step to remove non-acidic organic impurities.[16] d. Separate the layers and wash the product-rich aqueous layer with a fresh portion of toluene or ethyl acetate to remove neutral impurities. e. Slowly acidify the aqueous layer with concentrated HCl to a pH of ~2-3. The product, this compound, will precipitate as a solid.
-
Purification: a. Collect the solid product by filtration and wash the filter cake with deionized water to remove inorganic salts. b. For higher purity, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). c. Dry the final product under vacuum at an appropriate temperature (e.g., 50-60 °C) to a constant weight.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the Suzuki-Miyaura synthesis for this compound.
Suzuki-Miyaura Coupling: Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The generally accepted cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Q1: My reaction yield is consistently low, or the reaction has stalled. What are the primary causes?
A1: Low yield or stalling is one of the most common scale-up challenges.[17] Consider these factors:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Inadequate inerting of the reactor or oxygen contamination in raw materials can lead to catalyst oxidation and precipitation as palladium black.[9]
-
Solution: Ensure rigorous degassing of the reaction mixture and maintain a positive inert gas pressure throughout the process. Use high-purity, deoxygenated solvents and water.
-
-
Insufficient Base: The base is critical for activating the boronic acid to facilitate transmetalation.[18] If the base is weak, impure, or added in insufficient quantity, the reaction will be sluggish.
-
Solution: Use at least 2 equivalents of a competent base like K₂CO₃ or Cs₂CO₃. Ensure it is fully dissolved if added as a solution. For some substrates, a stronger base like K₃PO₄ may be required.[19]
-
-
Poor Solubility: On a larger scale, poor mixing or solubility of one of the reactants can create a bottleneck.
-
Solution: Ensure adequate agitation. Consider a co-solvent like THF or ethanol to improve the solubility of all components.[20]
-
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) or form inactive boroxine anhydrides, especially at high temperatures or in the presence of water without sufficient base.[9]
-
Solution: Use a slight excess (1.1-1.2 equiv) of the boronic acid. Avoid prolonged heating before the catalyst is active.
-
Q2: I'm observing significant homocoupling of my boronic acid starting material. How can I prevent this?
A2: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a major competing reaction that consumes your starting material and complicates purification.[9][10]
-
Cause: This side reaction is often promoted by the presence of oxygen and high catalyst loading. It can also be influenced by the choice of ligand and base.[21]
-
Solutions:
-
Strict Oxygen Exclusion: This is the most critical factor. Rigorous degassing and maintaining an inert atmosphere are paramount.
-
Optimize Catalyst & Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling by accelerating the reductive elimination step.[22]
-
Control Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.
-
Q3: How do I effectively remove the palladium catalyst to meet regulatory limits (e.g., <10 ppm)?
A3: Residual palladium is a major concern in pharmaceutical manufacturing.[5]
-
Solutions:
-
Catalyst Choice: Heterogeneous catalysts like Pd/C are often easier to remove via simple filtration at the end of the reaction compared to homogeneous catalysts.[5]
-
Acid-Base Workup: The described workup, which involves isolating the product as a water-soluble salt, is highly effective at leaving the palladium and ligand-related impurities behind in the organic phase.
-
Scavengers: If residual palladium persists, treatment of the product solution with a scavenger (e.g., thiol-functionalized silica gel, activated carbon) can effectively reduce levels to within acceptable limits.
-
Recrystallization: A final recrystallization step is often very effective at purging residual metals.
-
Q4: My final product is difficult to purify due to a closely-eluting impurity on my chromatogram. What could it be?
A4: This is a common purification challenge, often caused by an impurity with a very similar polarity to your product.[20]
-
Likely Impurity: A common culprit is the dehalogenated starting material, 3-benzoic acid . This can form via a competing hydrodehalogenation pathway. Another possibility is the protonated boronic acid starting material, toluene .[9]
-
Solutions:
-
Reaction Optimization: Revisit the reaction conditions to minimize byproduct formation (see Q1 and Q2).
-
Purification Strategy: The most effective method for separating this compound from non-acidic impurities is the acid-base extraction detailed in the protocol.[16][23] For separating it from other acidic impurities like 3-benzoic acid, a carefully optimized recrystallization is the most scalable approach. You may need to screen various solvent systems (e.g., Toluene/Heptane, Ethanol/Water, Isopropanol) to find one that provides adequate separation.
-
Alternative Route: Grignard Reagent Carboxylation
While less common for this specific target due to the need for a pre-formed biphenyl halide, the carboxylation of a Grignard reagent is a powerful C-C bond-forming reaction.[24]
Grignard Carboxylation Workflow
Caption: Workflow for Grignard reagent carboxylation.
Grignard Route: Troubleshooting
Q5: My Grignard reaction fails to initiate. What can I do?
A5: This is a classic problem, especially on a large scale. The magnesium surface is often passivated by a layer of magnesium oxide.[11]
-
Solutions:
-
Activation: Add a small crystal of iodine, which reacts with the Mg surface. Other activators include 1,2-dibromoethane.
-
Mechanical Agitation: Crushing the magnesium turnings with a glass rod (in a lab setting) can expose a fresh surface. On a larger scale, ensure high-quality Mg turnings are used.
-
Local Hotspot: Gentle heating of a small spot on the flask can sometimes initiate the reaction, which is exothermic and will then self-sustain. Be prepared to cool the reaction once it starts.[7]
-
Anhydrous Conditions: The slightest trace of moisture will quench the Grignard reagent. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously anhydrous.[7]
-
Q6: My primary byproduct is 2-methylbiphenyl (the protonated starting material). Why?
A6: Grignard reagents are extremely strong bases and will be quenched by any available proton source.[11]
-
Causes:
-
Water: The most common cause is moisture in the solvent, reagents, or from atmospheric leaks.
-
Acidic Functional Groups: The starting material cannot contain any acidic protons (e.g., -OH, -NH, -COOH). This is why this route requires a pre-formed biphenyl halide, not a starting material like 3-bromobenzoic acid.
-
-
Solution: Strict adherence to anhydrous reaction conditions is the only way to prevent this. Use of a drying tube or an inert gas blanket is essential.[7]
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Impurity Removal in Biphenyl Carboxylic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of catalyst impurities, particularly palladium, from biphenyl carboxylic acid products. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the purity and integrity of your compounds.
Troubleshooting Guide: Overcoming High Catalyst Residue Levels
Encountering high levels of residual palladium in your biphenyl carboxylic acid product can be a significant roadblock. This guide will walk you through a logical process to diagnose the issue and implement effective purification strategies.
Problem: Post-synthesis analysis indicates palladium levels exceeding acceptable limits (e.g., >10 ppm for APIs). [1][2][3]
Step 1: Identify the Nature of the Palladium Impurity
The first step in effective removal is understanding the state of the palladium in your reaction mixture. Palladium can exist in various forms, which will dictate the most effective removal strategy.[4]
-
Homogeneous Palladium: Dissolved in the reaction solvent, often as a complex with ligands.
-
Heterogeneous Palladium: Present as solid particles, such as palladium on carbon (Pd/C) or precipitated palladium black.[5]
-
Colloidal Palladium: Finely dispersed nanoparticles that can be challenging to remove by simple filtration.[5]
Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for identifying the nature of palladium contamination.
Step 2: Select and Optimize a Purification Strategy
Based on the nature of the palladium impurity, you can select from several purification techniques. Often, a combination of methods provides the most robust removal.[6]
Issue 1: Simple filtration is ineffective at reducing palladium levels.
-
Causality: This strongly suggests the presence of homogeneous or colloidal palladium. These forms are too small to be captured by standard filtration methods.[5]
-
Solution: Employ methods that target dissolved or very fine palladium species.
-
Metal Scavengers: These are solid-supported materials with functional groups that chelate to the metal, allowing for its removal by filtration.[7][8][9] Thiol- and triazine-functionalized scavengers are particularly effective for palladium.[4][10]
-
Activated Carbon: A cost-effective option that can adsorb dissolved palladium.[4][11][12] However, it can be non-selective and may adsorb your product, leading to yield loss.[13]
-
Crystallization: As a purification technique, crystallization can leave palladium impurities in the mother liquor.[13][14] The choice of solvent is critical for success. For biphenyl-4-carboxylic acid, solvents like aqueous ethanol or a mixture of benzene and petroleum ether have been suggested.[15]
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquids.[16][17][18] While less common for primary palladium removal, it can be used to wash the organic product phase with an aqueous solution containing a chelating agent to pull the palladium into the aqueous layer.[19]
-
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method for dissolved palladium.
Issue 2: Significant product loss during purification with adsorbents.
-
Causality: Your biphenyl carboxylic acid product may be non-specifically binding to the adsorbent material (e.g., activated carbon or even some scavengers).
-
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and minimal affinity for your product.[13]
-
Optimize Adsorbent Amount: Use the minimum effective amount of the adsorbent.
-
Solvent Selection: The solvent can impact the binding of both the palladium and your product to the adsorbent. A solvent in which your product has high solubility may reduce its adsorption.
-
Switch Purification Method: If product loss remains high, consider switching to a non-adsorptive method like crystallization or extraction.[13]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Causality: This can be due to subtle variations in the reaction conditions that affect the final speciation of the palladium.[4] It could also be due to inconsistencies in the work-up procedure.
-
Solutions:
-
Standardize Reaction Work-Up: Ensure consistent timing, temperature, and reagent additions during the initial work-up.
-
Pre-treatment: Consider a pre-treatment step to convert the palladium into a single, more easily removable species.[13] For example, a mild oxidation or reduction step.
-
Implement a Robust, Multi-Step Purification: A combination of methods, such as filtration followed by a scavenger treatment, can provide more consistent results.[6][20]
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[4] For palladium, a Class 2B element, the permitted daily exposure (PDE) is used to calculate the acceptable concentration in the final API, which is often in the range of 5-10 ppm.[3][8]
Q2: How do I choose between activated carbon and a specialized metal scavenger?
A2: The choice depends on several factors:
| Feature | Activated Carbon | Metal Scavengers (e.g., Thiol-based) |
| Cost | Generally lower cost.[4] | Higher cost. |
| Selectivity | Can be non-selective, leading to product loss.[13] | High selectivity for palladium and other precious metals.[9][10] |
| Efficiency | Can be less efficient than specialized scavengers.[4] | Often more efficient, achieving lower residual palladium levels.[2][10] |
| Capacity | May require higher loading. | High capacity for target metals. |
Q3: Can I use crystallization alone to remove palladium impurities?
A3: Crystallization can be an effective method for purification.[13][14] Its success depends on the ability to find a solvent system where the biphenyl carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in the solvent.[21][22] However, for very high initial palladium concentrations, it may not be sufficient to meet stringent regulatory limits on its own and is often used in conjunction with other methods.[4][5]
Q4: What are the best analytical methods for quantifying residual palladium?
A4: Highly sensitive instrumental techniques are required for accurate quantification of trace palladium levels. The most common methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis due to its very low detection limits.[1][8][23]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES/OES): Another robust technique for elemental analysis.[1][23]
-
Atomic Absorption Spectrometry (AAS): A well-established method for quantifying metals.[1][23]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[24][25]
Q5: How do I perform a lab-scale scavenger treatment?
A5: Below is a general protocol for using a solid-supported metal scavenger.
Experimental Protocol: Palladium Scavenging
-
Dissolution: Dissolve the crude biphenyl carboxylic acid product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate).[13]
-
Scavenger Addition: Add the recommended amount of the selected scavenger resin (e.g., 5-20 weight equivalents relative to the estimated palladium content).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[13]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[13]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using a suitable analytical technique (e.g., ICP-MS).
Scavenging Workflow
Caption: General experimental workflow for palladium removal using a solid-supported scavenger.
References
- 1. books.rsc.org [books.rsc.org]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. sopachem.com [sopachem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. reddit.com [reddit.com]
- 16. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 17. organomation.com [organomation.com]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. researchgate.net [researchgate.net]
- 24. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ledouxandcompany.com [ledouxandcompany.com]
Technical Support Center: Enhancing Stereoselectivity in the Synthesis of Chiral Biphenyl Derivatives
Introduction
The synthesis of axially chiral biphenyl derivatives is a cornerstone of modern asymmetric catalysis and drug discovery.[1][2][3][4] These atropisomeric compounds, which derive their chirality from restricted rotation around a C-C single bond, are privileged structures in a multitude of applications, including as highly effective ligands in asymmetric reactions.[4][5][6] However, achieving high levels of stereoselectivity in their synthesis remains a significant challenge, often plagued by issues such as low enantiomeric excess (ee), poor yields, and racemization.[7][8]
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable molecules. It provides a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to diagnose and resolve issues efficiently, leading to more successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of chiral biphenyl derivatives, particularly through atroposelective metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][9][10]
Issue 1: Low Enantioselectivity (Low ee%)
This is one of the most common challenges in atroposelective synthesis. The origin of poor stereocontrol can be multifaceted, often stemming from suboptimal reaction conditions or catalyst/ligand choice.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Ligand Choice: The chiral ligand is the primary source of stereochemical information in the reaction. Its steric and electronic properties are critical for effective enantioselection.[6][11]
-
Solution 1: Ligand Screening. A systematic screening of different classes of chiral ligands is the first step. Consider well-established ligand families such as BINAP, MeO-BIPHEP, and their derivatives, as well as newer, highly effective ligands like sSPhos and sRuPhos.[1][9][10][12] The optimal ligand is often substrate-dependent.[11]
-
Solution 2: Modify Ligand Structure. Fine-tuning the steric and electronic properties of the ligand can have a dramatic impact on enantioselectivity.[6][11] For example, introducing bulky substituents at the 3, 3', 5, and 5' positions of a biphenyl-based ligand can enhance the chiral pocket around the metal center.[11]
-
-
Incorrect Catalyst Precursor or Loading: The choice of metal precursor and its concentration can influence the formation of the active catalytic species.
-
Solution: Vary Palladium Source and Loading. Experiment with different palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. Optimize the catalyst loading; typically, a range of 1-5 mol% is effective.
-
-
Suboptimal Reaction Temperature: The reductive elimination step, which is often the enantioselectivity-determining step, is highly sensitive to temperature.
-
Solution: Temperature Optimization. Perform a temperature screen, typically from room temperature up to 80-100 °C. Lower temperatures often favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also lead to lower reaction rates.
-
-
Inappropriate Solvent or Base: The solvent and base can influence the solubility of reagents, the aggregation state of the catalyst, and the rate of key elementary steps in the catalytic cycle.
-
Solution: Screen Solvents and Bases. Evaluate a range of solvents with varying polarities, such as toluene, dioxane, THF, and 2-methyl-THF. Test different bases, including phosphates (K₃PO₄), carbonates (Cs₂CO₃, K₂CO₃), and fluorides. The choice of base can be particularly crucial in Suzuki-Miyaura couplings.
-
Workflow for Optimizing Enantioselectivity
Caption: Iterative workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Yield or Incomplete Conversion
Low yields can be attributed to catalyst deactivation, slow reaction kinetics, or competing side reactions such as homocoupling.[13][14]
Potential Causes & Step-by-Step Solutions:
-
Catalyst Deactivation: The active catalyst can be sensitive to air, moisture, or impurities in the reagents and solvents.
-
Solution 1: Rigorous Inert Atmosphere. Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Solution 2: Degas Solvents and Reagents. Thoroughly degas all solvents and liquid reagents prior to use to remove dissolved oxygen.
-
Solution 3: Use High-Purity Reagents. Impurities in starting materials can poison the catalyst. Use freshly purified reagents whenever possible.
-
-
Inefficient Transmetalation or Reductive Elimination: These are key steps in the catalytic cycle. Sterically hindered substrates can slow down these processes.
-
Solution 1: Increase Temperature. Higher temperatures can overcome the activation barriers for these steps, leading to faster reaction rates and higher conversion.
-
Solution 2: Choice of Base/Additives. In Suzuki-Miyaura couplings, the base is critical for the transmetalation step. For challenging substrates, a stronger base or the addition of fluoride ions (e.g., from CsF or KF) can be beneficial.[13][15]
-
-
Homocoupling of Starting Materials: This is a common side reaction, especially with organometallic reagents.[13][14]
-
Solution 1: Controlled Addition of Reagents. Slow addition of the organometallic reagent can maintain a low concentration in the reaction mixture, disfavoring homocoupling.
-
Solution 2: Use of Additives. Additives like fluoride anions have been shown to suppress homocoupling in iron-catalyzed cross-coupling reactions.[13]
-
Solution 3: Optimize Stoichiometry. A slight excess of one coupling partner (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion and minimize homocoupling of the limiting reagent.
-
Data Summary: Effect of Reaction Parameters on Yield and Selectivity
| Parameter | Condition A | Condition B | Rationale for Improvement |
| Ligand | Racemic SPhos | Enantiopure sSPhos | Enantiopure ligand provides a chiral environment for stereocontrol.[1][2][3] |
| Temperature | 100 °C | 60 °C | Lower temperature can increase the energy difference between diastereomeric transition states, improving ee%. |
| Base | K₂CO₃ | K₃PO₄ | Stronger, non-nucleophilic bases can facilitate transmetalation without degrading sensitive substrates. |
| Atmosphere | Air | Argon | Prevents oxidative degradation of the phosphine ligand and the active Pd(0) species. |
Issue 3: Racemization of the Product
Even if the reaction proceeds with high enantioselectivity, the final product may have a lower than expected ee% due to racemization. This occurs if the rotational barrier of the biphenyl axis is not high enough under the reaction or workup conditions.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Steric Hindrance: The stability of the atropisomers is determined by the steric bulk of the ortho-substituents.[16] If these groups are too small, the barrier to rotation will be low, allowing for racemization.
-
Solution 1: Substrate Design. If possible, design substrates with larger ortho-substituents to increase the rotational barrier.
-
Solution 2: Lower Reaction and Workup Temperatures. Perform the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Conduct the workup and purification at low temperatures (e.g., using a cold water bath for extractions and column chromatography in a cold room).
-
-
Harsh Reaction or Workup Conditions: High temperatures or strongly acidic/basic conditions during workup can provide enough energy to overcome the rotational barrier.
-
Solution: Mild Workup Procedures. Use mild workup conditions. For example, use a buffered aqueous solution for quenching the reaction instead of strong acids or bases. Minimize exposure to high temperatures during solvent removal.
-
Conceptual Diagram: Atropisomerism and Rotational Barrier
Caption: The effect of the rotational barrier on the stability of atropisomers.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral ligand for my specific substrate?
A1: While there is no universal ligand, some general principles can guide your selection. For electron-rich or sterically demanding substrates, ligands with strong π-accepting properties and a well-defined chiral pocket, such as those derived from BINOL or SPINOL, can be effective.[11] For Suzuki-Miyaura couplings, bulky, electron-rich monophosphine ligands like sSPhos and sRuPhos have shown broad applicability and high enantioselectivity.[1][10][12] Ultimately, empirical screening of a small, diverse library of ligands is the most reliable approach.
Q2: What is the role of water in Suzuki-Miyaura cross-coupling reactions?
A2: Water can play several beneficial roles. It can help to dissolve the inorganic base (e.g., K₃PO₄), facilitate the hydrolysis of the boronic acid/ester to the active boronate species, and stabilize the catalytic intermediates. A small amount of water (often 2-10 equivalents relative to the limiting reagent) is frequently added to anhydrous solvents to improve reaction efficiency.
Q3: Can I use aryl chlorides as coupling partners in atroposelective Suzuki-Miyaura reactions?
A3: Yes, but it is generally more challenging than using aryl bromides or iodides due to the stronger C-Cl bond. Overcoming this requires a more active catalyst. Ligands that are both electron-rich and bulky, such as Buchwald-type phosphines (e.g., SPhos, RuPhos, and their chiral derivatives), are often necessary to promote the oxidative addition of the aryl chloride to the Pd(0) center.[9][12]
Q4: My reaction is clean by TLC/LC-MS, but I get a low isolated yield after column chromatography. What could be the problem?
A4: This issue can sometimes be caused by product adsorption onto the stationary phase (silica gel). Biphenyl compounds, especially those with polar functional groups like phenols or anilines, can interact strongly with silica. To mitigate this, you can try deactivating the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Alternatively, using a different stationary phase like alumina or performing purification via crystallization might be better options.
Q5: How can I confirm the absolute configuration of my chiral biphenyl product?
A5: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. If suitable crystals cannot be obtained, chiroptical methods such as circular dichroism (CD) spectroscopy can be used, often in conjunction with quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) to predict the CD spectrum for each enantiomer. Comparison of the experimental and calculated spectra allows for the assignment of the absolute configuration.
Experimental Protocol: General Procedure for Atroposelective Suzuki-Miyaura Coupling
This is a general guideline and should be optimized for each specific reaction.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the chiral ligand (5.5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the anhydrous solvent (e.g., toluene, to make a 0.1 M solution).
-
Reaction: Stir the mixture at the optimized temperature for the specified time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched biphenyl derivative.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or SFC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Axial Chirality Problem | Depth-First [depth-first.com]
- 5. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion [organic-chemistry.org]
- 14. Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stability Issues and Degradation Pathways of Biphenyl Carboxylic Acids
Introduction
Biphenyl carboxylic acids are a vital structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents, from anti-inflammatory drugs to innovative treatments in oncology.[1] Their rigid, planar structure is often key to their biological activity. However, this same chemical architecture presents unique stability challenges that can impact drug efficacy, safety, and shelf-life.[2][3]
This guide is designed to serve as a technical resource for professionals encountering stability issues during the research and development of drugs containing a biphenyl carboxylic acid moiety. We will move beyond theoretical descriptions to provide actionable troubleshooting advice, validated experimental protocols, and a foundational understanding of the underlying degradation mechanisms.
Part A: Troubleshooting Guide (Problem-Oriented)
This section addresses common experimental observations and provides a logical framework for diagnosing the root cause.
Q1: We're observing a rapid loss of our biphenyl carboxylic acid compound in solution under ambient laboratory light. What's the likely cause and how do we confirm it?
A1: The most probable cause is photodegradation, a common issue for aromatic compounds.
Causality: Aromatic systems like biphenyls can absorb UV-Vis light.[4] This absorption can excite the molecule to a higher energy state, initiating chemical reactions. For aromatic carboxylic acids, the most prevalent photodegradation pathway is photodecarboxylation . In this process, the excited molecule ejects the carboxylic acid group as carbon dioxide (CO₂), often forming a radical intermediate that is subsequently quenched to yield the parent biphenyl compound or other derivatives.[5]
Troubleshooting & Confirmation:
-
Control for Light Exposure: Immediately repeat a small-scale solution stability study in parallel with an identical sample rigorously protected from light (e.g., wrapped in aluminum foil or in an amber vial). If the light-protected sample shows significantly higher stability, photodegradation is the primary issue.
-
Characterize the Degradant: Analyze the light-exposed sample using HPLC-MS.[4][6] Look for a major degradation product with a molecular weight that is 44.01 Da less than the parent compound, corresponding to the loss of a COOH group and the gain of a proton. This is a strong indicator of decarboxylation.
-
Perform a Confirmatory Photostability Study: Conduct a forced photostability study as outlined in the ICH Q1B guidelines.[7] Expose the drug substance to a controlled light source (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²) and monitor for degradation.[8]
Q2: Our API is showing new impurity peaks in the HPLC after storage at elevated temperatures (e.g., 40-60°C). What are the likely causes?
A2: This points towards thermal degradation. The primary mechanisms are likely thermal decarboxylation and ring-closure reactions.
Causality: While more energy is typically required compared to photodegradation, heat can also induce decarboxylation.[9] For certain isomers, particularly those like biphenyl-2-carboxylic acid where the functional groups are in close proximity, high temperatures can also drive intramolecular dehydration and ring-closure to form products like fluorenone.[10]
Troubleshooting & Confirmation:
-
Forced Thermal Degradation: Conduct a forced degradation study by exposing the solid API and a solution to elevated temperatures (e.g., 60-80°C) for a defined period.[11] Monitor the emergence of degradation products by HPLC.
-
Structural Elucidation: Use LC-MS/MS to determine the mass of the thermal degradants.[12]
-
A loss of 44 Da suggests decarboxylation.
-
A loss of 18 Da (H₂O) coupled with a change in UV spectrum and retention time may suggest cyclization products like fluorenone.[10]
-
-
Differential Scanning Calorimetry (DSC): DSC analysis can reveal the onset temperature of thermal events, such as melting and decomposition, providing a quantitative measure of the compound's thermal stability.[13]
Q3: My formulation is developing a yellow or brown tint over time, even when protected from light. What could be causing this discoloration?
A3: This is a classic sign of oxidative degradation.
Causality: The electron-rich biphenyl ring system is susceptible to oxidation.[4] This process can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities from excipients. The reaction often proceeds via radical mechanisms, leading to the formation of hydroxylated biphenyl species (phenols) and subsequent oxidation to quinone-like structures.[14][15] These highly conjugated quinone systems are potent chromophores and absorb visible light, appearing as yellow or brown impurities even at very low concentrations.
Troubleshooting & Confirmation:
-
Forced Oxidation Study: Expose a solution of your compound to a mild oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[7] The rapid formation of color would strongly support oxidation as the degradation pathway.
-
Headspace Analysis & Inert Blanketing: Store samples in vials with the headspace purged with an inert gas (nitrogen or argon). If these samples remain colorless compared to controls stored in air, oxidation is confirmed.
-
Identify Oxidative Products: Analyze the degraded sample by LC-MS. Look for products with a mass increase of +16 Da (addition of one oxygen atom) or +32 Da (addition of two oxygen atoms) relative to the parent compound.
Q4: How do I systematically identify all potential degradation pathways affecting my compound?
A4: The industry-standard approach is to perform a comprehensive Forced Degradation Study.
Causality & Purpose: A forced degradation or "stress testing" study is designed to intentionally accelerate the degradation of a drug substance under a variety of harsh conditions.[8][12] The goal is not to determine shelf-life but to achieve two key objectives:
-
Identify Likely Degradants: To rapidly generate potential degradation products that might form under long-term storage conditions.[7][8]
-
Develop a Stability-Indicating Method: To prove that your analytical method (typically HPLC) can separate the parent drug from all significant degradation products, ensuring accurate potency measurements over time.[8][11]
This process is mandated by regulatory bodies like the ICH to ensure drug quality and safety.[7][11]
Workflow Visualization: The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
A detailed protocol for conducting this study is provided in Part C.
Part B: Foundational FAQs
Q5: What are the primary chemical degradation pathways for biphenyl carboxylic acids?
A5: The three most critical degradation pathways, in order of commonality for this class of molecules, are Photodecarboxylation , Oxidation , and Thermal Decomposition .
| Pathway | Trigger | Key Reaction | Common Degradation Products |
| Photodegradation | UV or Visible Light | Decarboxylation (loss of CO₂) | Parent biphenyl, radical-derived products |
| Oxidation | Oxygen, Peroxides, Metal Ions | Ring hydroxylation, quinone formation | Hydroxy-biphenyls, quinones, ring-opened products |
| Thermal Degradation | High Temperature | Decarboxylation, intramolecular cyclization | Parent biphenyl, fluorenones (for ortho-isomers)[10] |
| Hydrolysis (pH) | Strong Acid/Base | Generally stable, but esterification can occur with certain excipients (e.g., PEG) at high temp.[16] | Ester-related impurities |
Mechanistic Visualization: Photodecarboxylation
The diagram below illustrates the generally accepted radical mechanism for the photodecarboxylation of a generic biphenyl carboxylic acid.
Caption: Mechanism of Photodecarboxylation.
Q6: How can I proactively improve the stability of my compound or formulation?
A6: Stability improvement is a multi-faceted process involving chemical modification, formulation strategies, and packaging choices.
Strategies to Enhance Stability:
-
Chemical Modification (Drug Design):
-
Formulation Strategies:
-
pH Control: Maintaining an optimal pH where the compound is most stable can be critical. This often involves using buffering agents.[18]
-
Antioxidants: For compounds susceptible to oxidation, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can scavenge radicals and prevent degradation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.
-
Excipient Compatibility: Ensure all formulation excipients are compatible with the drug substance. For example, avoid excipients with peroxide impurities if your compound is oxidation-sensitive. Carboxylic acids can also react with alcoholic excipients like PEG to form esters under certain conditions.[16]
-
-
Packaging and Storage:
-
Light Protection: Store the API and drug product in amber vials or opaque packaging to prevent photodegradation.[4]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, packaging under an inert atmosphere (nitrogen or argon) can significantly extend shelf life.
-
Temperature Control: Store the product at recommended temperatures (e.g., refrigerated or controlled room temperature) based on long-term stability data.[4]
-
Part C: Standardized Protocols
Protocol 1: Step-by-Step Guide to a Forced Degradation Study
This protocol is based on the principles outlined in ICH guidelines Q1A and Q1B.[7][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
1. Preparation of Samples:
-
Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Prepare samples of the final drug product if available.
-
A control sample (unstressed) should be prepared and stored at 4°C in the dark.
2. Application of Stress Conditions:
-
Acid Hydrolysis:
-
Mix the API stock with 0.1 M HCl to achieve the target concentration.
-
Heat at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the API stock with 0.1 M NaOH.
-
Keep at room temperature or gently heat (e.g., 40°C) if the reaction is slow.
-
Withdraw aliquots at time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the API stock with 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at time points.
-
-
Thermal Degradation:
-
Solution: Heat the API solution at 60°C in a sealed vial.
-
Solid State: Place the solid API powder in an oven at a temperature below its melting point (e.g., 80°C).
-
Withdraw aliquots (solution) or prepare new solutions from the solid at time points.
-
-
Photodegradation:
-
Place the API solution and solid API in chemically inert, transparent containers.
-
Expose to a calibrated light source that meets ICH Q1B requirements (e.g., Xenon lamp or metal halide lamp).
-
Include a dark control sample (wrapped in foil) in the chamber to differentiate thermal effects from photochemical effects.
-
Analyze after the specified total illumination.
-
3. Analysis:
-
Analyze all stressed samples, neutralized samples, and the control sample using a validated HPLC-UV method.[4][6]
-
Calculate the % degradation of the parent compound relative to the unstressed control.
-
Perform a peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is spectrally pure in all chromatograms.
-
For any sample showing significant degradation (5-20%), perform LC-MS analysis to obtain the mass of the degradation products for structural identification.[6][12]
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways | MDPI [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 18. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
Technical Support Center: Refinement of Crystallization Techniques for 2'-Methylbiphenyl-3-carboxylic Acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for 2'-Methylbiphenyl-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the crystallization of this compound. As a key intermediate in the synthesis of various pharmacologically active molecules, achieving high purity and a specific crystalline form is often critical.[1] This guide moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions during your experiments.
Physicochemical Properties & Safety
A thorough understanding of the material's properties is the foundation of successful crystallization. This compound (C₁₄H₁₂O₂) is an aromatic carboxylic acid with a molecular weight of approximately 212.24 g/mol .[2] Its structure, featuring a biphenyl backbone, imparts a degree of rigidity and hydrophobicity, while the carboxylic acid group provides a site for strong hydrogen bonding.[3] This duality governs its solubility behavior.
| Property | Value | Source |
| CAS Number | 168618-44-8 | [2][4] |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | Pale brown or white solid | [5][6] |
| Storage Temp. | Room Temperature, Sealed in Dry Conditions | [5] |
Safety Precautions: Users should consult the Safety Data Sheet (SDS) before handling. This compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[2][7] Appropriate personal protective equipment (PPE) should be worn at all times.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the crystallization of this compound.
Q1: My compound is completely soluble at room temperature in my chosen solvent. What does this mean?
A: This indicates that the solvent is too "good" or that you have used too large a volume. An ideal crystallization solvent should dissolve the solute sparingly or not at all at room temperature but show high solubility at its boiling point.[8] If the compound is highly soluble at low temperatures, recovery will be poor as a significant amount will remain in the mother liquor.
Action: Reject this solvent and select one in which the compound shows lower room-temperature solubility. Alternatively, if you are using a solvent mixture, you may need to increase the proportion of the anti-solvent.
Q2: No crystals are forming, even after cooling the solution. What are my next steps?
A: This is a common issue that typically points to one of a few problems: the solution is not supersaturated, or the nucleation energy barrier has not been overcome.[9]
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[9][10]
-
Add a Seed Crystal: If you have a previous batch of pure crystals, adding a single, tiny crystal can initiate crystallization.[9]
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[10] Be cautious not to evaporate too much, which could cause the compound to "crash out."
-
Cool Further: If cooling to room temperature is insufficient, try using an ice-water bath to further decrease the solubility.
Q3: A large amount of solid formed instantly upon cooling. Is this a successful crystallization?
A: Not necessarily. This phenomenon, known as "crashing out" or rapid precipitation, is undesirable for purification. An ideal crystallization should occur slowly, over a period of 15-30 minutes, allowing for the ordered growth of crystals.[10] Rapid formation tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.
Action: Re-heat the flask to redissolve the solid. Add a small additional amount (5-10% of the original volume) of the same hot solvent to slightly decrease the supersaturation. Allow the solution to cool more slowly to promote the formation of purer, larger crystals.[10]
Q4: My compound separated as an oil instead of a solid. What is "oiling out" and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high degree of supersaturation or the presence of impurities that depress the melting point.
Action:
-
Re-heat the solution until the oil fully redissolves.
-
Add more of the "good" solvent to reduce the supersaturation level.[10]
-
Allow the solution to cool much more slowly. Consider creating an insulating jacket around the flask to slow heat loss.
-
If the problem persists, it may be due to significant impurities. Consider a preliminary purification step, such as passing the solution through a small plug of silica or activated charcoal before crystallization.[10]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection
The choice of solvent is the most critical parameter in crystallization.[11] For a biphenyl carboxylic acid, the solvent must overcome the stable crystal lattice of the solid and form favorable interactions (solvation) with both the hydrophobic biphenyl rings and the polar, hydrogen-bonding carboxylic acid group.
Experimental Protocol: Single & Mixed Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several different test tubes.
-
Single Solvent Test (Room Temp): To each tube, add a potential solvent (see table below) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely, the solvent is too strong for single-solvent crystallization.[8]
-
Single Solvent Test (Elevated Temp): If the solid did not dissolve at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
Mixed Solvent (Anti-Solvent) Test: If no single solvent is ideal, a mixed-solvent system is required.
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Add a "poor" or "anti-solvent" (one in which it is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent to just redissolve the precipitate and render the solution clear again.
-
Allow this solution to cool slowly. The gradual change in solvent polarity will gently decrease solubility and promote crystallization.
-
Table of Potential Solvents (Listed by Decreasing Polarity)
| Solvent | Boiling Point (°C) | Key Properties & Rationale |
| Water | 100 | Unlikely to be a good primary solvent due to the large hydrophobic biphenyl group, but can be an effective anti-solvent with polar organic solvents like ethanol or acetone.[3] |
| Methanol | 65 | Polar, protic solvent. Can form hydrogen bonds with the carboxylic acid group. May be too effective a solvent unless used at low temperatures or with an anti-solvent.[12] |
| Ethanol | 78 | Similar to methanol, but slightly less polar. A common choice for many organic acids. |
| Acetone | 56 | Polar, aprotic. Good solvent but its low boiling point can lead to rapid evaporation and "crashing out."[11] |
| Ethyl Acetate | 77 | Medium polarity. Often a good balance for molecules with mixed polarity like this one. Less likely to form strong hydrogen bonds than alcohols.[12] |
| Dichloromethane | 40 | Non-polar. Its volatility can be a challenge, leading to poor crystal quality.[11] Recrystallization of a similar compound has been reported from this solvent.[13] |
| Toluene | 111 | Non-polar aromatic solvent. π-π stacking interactions with the biphenyl rings can aid dissolution at high temperatures. Often a good choice for this class of compounds.[6] |
| Hexanes | ~69 | Very non-polar. Likely to be a poor solvent, making it a good candidate as an anti-solvent with a more polar choice like ethyl acetate or acetone. |
Guide 2: Protocol for Controlled Cooling Crystallization
This workflow is designed to maximize purity and yield by ensuring the crystallization process occurs close to thermodynamic equilibrium.
Step-by-Step Methodology
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the crude this compound. Add a boiling chip if heating on a hot plate.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from acting as unwanted nucleation sites.
-
Slow Cooling: Cover the flask with a watch glass (to prevent solvent evaporation and contamination) and allow it to cool slowly and undisturbed on a benchtop. Insulating the flask (e.g., by placing it on a cork ring) can further slow the cooling rate. An ideal crystallization should show initial crystal formation within 5-20 minutes.[10]
-
Maturation: Once the flask has reached room temperature, allow it to sit for at least 30 minutes to an hour. This "maturation" period allows the crystallization process to go to completion at that temperature.
-
Ice Bath Cooling: To maximize yield, submerge the flask in an ice-water bath for an additional 15-30 minutes to further decrease the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
Diagram: Controlled Cooling Crystallization Workflow
Caption: Workflow for maximizing purity via controlled cooling.
Guide 3: Troubleshooting "Oiling Out"
"Oiling out" is a common and frustrating problem. This decision tree will help you diagnose the cause and apply the correct remedy.
Diagram: Oiling Out Diagnostic and Remediation Flowchart
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
The primary cause of oiling out is that the solution becomes supersaturated at a temperature where the solute's liquid state is more stable than its solid state (i.e., above its melting point). By adding more solvent, you lower the saturation temperature, allowing the solution to cool further before nucleation begins, hopefully to a point below the compound's melting point.[10] If this fails, significant impurities are likely depressing the melting point of the mixture.
References
- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]
- 2. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. This compound | 168618-44-8 [chemicalbook.com]
- 5. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID CAS#: 158619-46-6 [amp.chemicalbook.com]
- 6. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [chemicalbook.com]
- 7. 2'-Methylbiphenyl-2-carboxylic acid | C14H12O2 | CID 6424523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unifr.ch [unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Analysis of 2'-Methylbiphenyl-3-carboxylic Acid and Its Positional Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold represents a cornerstone for the design of novel molecules with tailored properties. The introduction of substituents, such as methyl and carboxylic acid groups, onto this framework gives rise to a diverse array of isomers, each with a unique three-dimensional structure and, consequently, distinct physicochemical and biological characteristics. This guide provides an in-depth comparative analysis of 2'-Methylbiphenyl-3-carboxylic acid and its key positional isomers, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials innovation.
The biphenyl moiety imparts a degree of rigidity and planarity to a molecule, which can be crucial for its interaction with biological targets.[1] The addition of a carboxylic acid group introduces a key site for hydrogen bonding and can be modulated to fine-tune a compound's solubility and pharmacokinetic profile.[1] The strategic placement of a methyl group can influence the molecule's conformation and metabolic stability. Understanding the interplay of these structural features is paramount for rational drug design and the development of advanced materials. Biphenyl derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, antimicrobial, and antitumor effects.[2]
Structural Overview of Key Isomers
This guide will focus on the comparative analysis of this compound and a selection of its positional isomers where the methyl and carboxylic acid groups are situated at different positions on the biphenyl core. The isomers under consideration are:
-
2'-Methyl-[1,1'-biphenyl]-3-carboxylic acid (The primary subject)
-
4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid
-
2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid
-
4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid
The structural differences between these isomers, though seemingly subtle, can lead to significant variations in their chemical and biological behavior.
Figure 1: Chemical structures of the analyzed isomers.
Comparative Physicochemical Properties
The position of the methyl and carboxylic acid groups significantly impacts the physicochemical properties of these isomers. Properties such as melting point, boiling point, and density are influenced by the molecule's ability to pack in the solid state and the strength of intermolecular forces.
| Property | 2'-Methyl-[1,1'-biphenyl]-3-carboxylic acid | 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid | 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol [3] | 212.24 g/mol | 212.24 g/mol [4] | 212.24 g/mol [5] |
| Melting Point | Not available | 181 - 184 °C[6] | Not available | Not available |
| Boiling Point | Not available | 399.4±21.0 °C[6] | Not available | Not available |
| Density | Not available | 1.156±0.06 g/cm³[6] | Not available | Not available |
| CAS Number | 168618-44-8[3] | 147404-69-1[6] | 5748-43-6[4] | 720-73-0[5] |
Note: Experimental data for all properties of each isomer is not consistently available in public databases. The provided data is based on available information.
The differences in melting and boiling points for 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid compared to the lack of readily available data for the other isomers highlight the need for further experimental characterization. The substitution pattern influences crystal lattice packing and intermolecular interactions, leading to these variations.
Synthesis of Methylbiphenyl Carboxylic Acid Isomers
The synthesis of these biphenyl derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction involves the coupling of an aryl boronic acid with an aryl halide. Another classical approach is the Ullmann condensation, which utilizes copper-catalyzed coupling of two aryl halides.
General Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a robust and high-yielding pathway to unsymmetrical biaryls. The general workflow involves the reaction of a suitably substituted bromobenzoic acid or its ester with a corresponding tolylboronic acid, or vice versa, in the presence of a palladium catalyst and a base.
Figure 2: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 3-Phenylbenzoic Acid (A Representative Procedure)
This protocol for the synthesis of 3-phenylbenzoic acid via a Suzuki coupling can be adapted for the synthesis of the target methylbiphenyl carboxylic acid isomers by selecting the appropriate starting materials.[7]
-
Reaction Setup: In a two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve sodium hydroxide (8.00 mmol) in water (8 mL).
-
Addition of Reactants: To the stirred solution, add 3-iodobenzoic acid (2.00 mmol), followed by benzeneboronic acid (2.20 mmol) and palladium(II) chloride (0.020 mmol).
-
Reaction: Stir the mixture at room temperature for 10 minutes.
-
Work-up: Filter the reaction mixture. Dilute the filtrate with water (100 mL) and acidify with concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the solid product and dissolve it in tert-butyl methyl ether. Wash the ether solution with water, dry over sodium sulfate, and evaporate the solvent to yield the crystalline product.[7]
Spectroscopic Characterization
The identification and differentiation of these isomers rely heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern. The methyl protons will appear as a singlet, typically in the range of 2.3-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, often above 10 ppm.
-
¹³C NMR Spectroscopy: The number and chemical shifts of the carbon signals will differ for each isomer, providing a unique fingerprint. The carbonyl carbon of the carboxylic acid typically resonates in the 165-185 ppm range.
-
Infrared (IR) Spectroscopy: A broad O-H stretching vibration from the carboxylic acid dimer is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present between 1680-1710 cm⁻¹.
Comparative Biological Activity
Biphenyl carboxylic acid derivatives are a well-established class of pharmacologically active compounds.[2] They are known to exhibit a range of biological activities, which are often dependent on the specific substitution pattern.
-
Anti-inflammatory Activity: Many biphenyl carboxylic acids are known non-steroidal anti-inflammatory drugs (NSAIDs). The spatial arrangement of the phenyl rings and the acidic moiety is crucial for their interaction with cyclooxygenase (COX) enzymes.
-
Antihypertensive Activity: The biphenyl scaffold is a key component of angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs.
-
Anticancer Activity: Several studies have reported the in vitro anticancer activity of biphenyl carboxylic acid derivatives against various cancer cell lines.[2]
The specific biological activities of this compound and its isomers have not been extensively reported in a comparative manner. However, based on the general activity of the biphenyl carboxylic acid scaffold, it is plausible that these isomers could exhibit interesting pharmacological profiles. The position of the methyl group can influence the molecule's conformation, which in turn can affect its binding affinity to biological targets. Further research is warranted to elucidate the specific biological activities and structure-activity relationships (SAR) for this set of isomers.
Figure 3: Potential biological activities of biphenyl carboxylic acids.
Analytical Separation
The separation and quantification of these isomers are typically achieved using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is a common method for the analysis of such aromatic carboxylic acids.
Experimental Protocol: Representative HPLC Method
A general reversed-phase HPLC method for the separation of biphenyl carboxylic acid isomers would involve the following:
-
Column: A C18 or a phenyl-based stationary phase. Biphenyl stationary phases have also shown unique selectivity for aromatic compounds.[8][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or phosphoric acid). The pH of the mobile phase is critical for controlling the retention of the acidic analytes.[8]
-
Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., around 254 nm).
The elution order of the isomers will depend on their relative polarity and interaction with the stationary phase. Generally, more polar isomers will elute earlier. The specific substitution pattern will influence the overall polarity and the steric hindrance around the polar carboxylic acid group, thus affecting the retention time.
Conclusion
This guide has provided a comparative overview of this compound and its positional isomers. While a comprehensive set of experimental data for a direct, side-by-side comparison is not yet available in the literature, this analysis, based on existing data and established chemical principles, offers a valuable framework for researchers. The subtle changes in the substitution pattern of the methyl and carboxylic acid groups on the biphenyl scaffold are expected to have a significant impact on the physicochemical properties, synthetic accessibility, and biological activity of these compounds. Further experimental investigation is crucial to fully elucidate the unique characteristics of each isomer and to unlock their potential in drug discovery and materials science.
References
- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-Methyl-biphenyl-4-carboxylic acid | C14H12O2 | CID 2759815 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Making sure you're not a bot! [oc-praktikum.de]
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- 9. Separation of [1,1’-Biphenyl]-4-carboxylic acid, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validating the Structure of 2'-Methylbiphenyl-3-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural validation of 2'-Methylbiphenyl-3-carboxylic acid, alongside robust spectroscopic and computational alternatives. We will delve into the causality behind experimental choices, ensuring a thorough understanding of each technique's strengths and limitations.
The Subject of Our Investigation: this compound
This compound (C₁₄H₁₂O₂) is a biphenyl derivative, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1] Its structure, characterized by two phenyl rings connected by a single bond, allows for rotational freedom, leading to a non-planar conformation. The precise dihedral angle between the rings, along with the bond lengths and angles of the substituent groups, is critical to understanding its interaction with biological targets.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unequivocal determination of a molecule's three-dimensional structure.[2][3] By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can generate a precise electron density map and, from that, a definitive atomic model.[4]
Experimental Protocol: Unveiling the Crystal Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process demanding precision and patience.
The most challenging step is often growing a single crystal of sufficient size and quality.[4] For aromatic carboxylic acids like our target molecule, several methods can be employed.
Protocol: Slow Evaporation from a Saturated Solution
-
Solvent Selection: Begin by testing the solubility of this compound in a range of solvents. Ideal solvents will have moderate volatility. For carboxylic acids, ethanol, methanol, or acetone are good starting points.[5][6]
-
Preparation of a Saturated Solution: In a clean vial, dissolve the compound in a minimal amount of the chosen solvent at a slightly elevated temperature to achieve saturation.
-
Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation. Place the vial in a vibration-free environment.
-
Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head for data collection.[4]
Workflow for X-ray Diffraction Data Collection
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The collected diffraction data is processed to determine the unit cell parameters and the intensities of each reflection. The initial structure is typically solved using direct methods, and then refined using least-squares methods to best fit the experimental data.[7]
Anticipated Results and Data Presentation
The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Table 1: Expected Crystallographic Data for this compound
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (Å) | C-C (aromatic): ~1.39 Å, C-C (inter-ring): ~1.49 Å | Provides precise measurements of the distances between atoms.[8] |
| Bond Angles (°) | ~120° within phenyl rings | Defines the angles between adjacent chemical bonds.[9] |
| Dihedral Angle (°) | 40-60° between phenyl rings | Crucial for understanding the molecule's 3D conformation. |
| R-factor | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[10] |
| Goodness-of-fit (GOF) | ~1 | Indicates the quality of the refinement. |
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the most definitive structural data, other techniques offer valuable and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[11] For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, can provide a wealth of structural information.[12][13][14][15]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and chemical environment of the hydrogen atoms.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon atoms.
-
2D NMR (COSY & HMBC): Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which helps in assigning the connectivity of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid | ~10-12 (broad singlet) | ~170-180 | The acidic proton is highly deshielded.[16][17] |
| Aromatic Protons | ~7.0-8.2 (multiplets) | ~120-145 | The exact shifts depend on the substitution pattern and ring currents.[16] |
| Methyl Protons | ~2.2-2.5 (singlet) | ~15-25 | A characteristic singlet for the methyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.[18][19]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The high-energy molecular ion fragments into smaller, characteristic ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Table 3: Expected Key Fragments in the EI-MS of this compound
| m/z Value | Fragment Ion | Significance |
| 212 | [C₁₄H₁₂O₂]⁺• | Molecular ion peak, confirming the molecular weight. |
| 195 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group.[20] |
| 184 | [M - CO]⁺• | Loss of carbon monoxide. |
| 167 | [M - COOH]⁺ | Loss of the carboxylic acid group, resulting in the biphenyl radical cation.[21] |
| 152 | [C₁₂H₈]⁺• | Biphenyl fragment after loss of the methyl and carboxyl groups. |
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), can be used to predict the three-dimensional structure and properties of a molecule.[22][23] These theoretical calculations can complement experimental data and provide insights into the molecule's conformational preferences.
-
Input Structure: A 2D sketch of this compound is used as the initial input.
-
Method Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen.[24][25]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in a predicted lowest-energy 3D structure.
-
Property Calculation: Once the geometry is optimized, various properties such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data.
Comparative Analysis of Structural Validation Techniques
The choice of technique for structural validation depends on the specific research question, available resources, and the nature of the sample.
Decision-Making Workflow for Structural Validation
Caption: A workflow for deciding on the appropriate structural validation method.
Table 4: Objective Comparison of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Information Provided | Unambiguous 3D structure, bond lengths, angles, conformation | Atomic connectivity, chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation pattern | Predicted 3D structure, conformational energies, electronic properties |
| Accuracy | Very high (definitive) | High (for connectivity) | High (for molecular weight) | Dependent on method and basis set |
| Resolution | Atomic resolution | Not applicable (provides connectivity) | Not applicable | Theoretical (no experimental resolution) |
| Sample Requirement | High-quality single crystal | 5-10 mg, soluble sample | Micrograms to nanograms | None (in silico) |
| Throughput | Low (crystallization can be slow) | High | High | High |
| Cost | High (instrumentation and expertise) | Moderate | Moderate | Low to moderate (software and computational time) |
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard, providing a complete and unambiguous three-dimensional picture of the molecule. However, a comprehensive approach that integrates data from NMR spectroscopy, mass spectrometry, and computational chemistry provides a more holistic understanding of the molecule's structure and behavior. NMR and MS are indispensable for initial characterization and confirmation of the chemical formula and connectivity, while computational chemistry offers valuable insights into conformational preferences and electronic properties. By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently and accurately elucidate the structures of novel compounds, accelerating the pace of drug discovery and development.
References
- 1. X-Ray Crystallography - Refinement [my.yetnet.ch]
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- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. rsc.org [rsc.org]
- 17. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR [m.chemicalbook.com]
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- 22. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 23. medium.com [medium.com]
- 24. pc2.uni-paderborn.de [pc2.uni-paderborn.de]
- 25. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Synthesis of Biphenyl Carboxylic Acids: A Comparative Analysis
Introduction: The Central Role of the Biphenyl Carboxylic Acid Moiety
The biphenyl carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, well-defined geometry allows it to serve as a versatile pharmacophore, capable of precise interactions with biological targets. This structural motif is central to a range of blockbuster pharmaceuticals, including the anti-inflammatory drugs Diflunisal and Fenbufen, and the antihypertensive agent Valsartan. The synthetic challenge inherent in these molecules lies in the efficient and regioselective construction of the central carbon-carbon bond connecting the two aryl rings. This guide provides a comparative analysis of the principal synthetic routes to these vital compounds, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.
Pillar 1: Foundational Synthetic Strategies for Biaryl Construction
The construction of the biphenyl core is the critical step in synthesizing these molecules. Several powerful methodologies have been developed, each with distinct advantages and limitations. The choice of strategy is often dictated by factors such as functional group tolerance, substrate availability, cost, and scalability.
The Suzuki-Miyaura Coupling: The Workhorse of Modern Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for constructing biaryl C-C bonds.[1] Its popularity stems from its exceptionally mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanism and Rationale: The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for optimizing reaction efficiency and preventing side reactions like deboronation or catalyst deactivation.
References
Structure-activity relationship (SAR) studies of biphenyl carboxylic acid derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Biphenyl Carboxylic Acid Derivatives
Introduction: The Biphenyl Carboxylic Acid Scaffold in Modern Drug Discovery
Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Their inherent structural rigidity, coupled with the potential for diverse substitution patterns, makes them a privileged scaffold for interacting with a wide array of biological targets. The addition of a carboxylic acid functional group introduces a critical acidic center, which often serves as a key anchoring point to receptor sites through hydrogen bonding or ionic interactions, profoundly influencing the molecule's pharmacological profile.[1]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of biphenyl carboxylic acid derivatives. Moving beyond a simple catalog of compounds, we will explore the causal relationships between specific structural modifications and their impact on biological activity across various therapeutic areas, including oncology, inflammation, and infectious diseases. By synthesizing data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel, potent, and selective therapeutic agents based on this versatile scaffold.
Core Principles of Biphenyl Carboxylic Acid SAR
The biological activity of a biphenyl carboxylic acid derivative is not determined by a single feature but by the interplay of its three main components: the biphenyl core, the carboxylic acid group, and the substitution patterns on the aromatic rings.
The Biphenyl Core: Torsion and Target Engagement
The two phenyl rings of the biphenyl scaffold are not coplanar. The angle between them, known as the twist or dihedral angle, is a critical determinant of the molecule's overall shape and its ability to fit into a protein's binding pocket.[3] This angle is highly sensitive to the nature and position of substituents, particularly at the ortho positions. Altering this twist angle can dramatically affect binding affinity and selectivity.
The Carboxylic Acid: The Pharmacophoric Anchor
The carboxylic acid group is a key pharmacophoric element, typically acting as a hydrogen bond donor and acceptor or forming a salt bridge with basic residues (like arginine or lysine) in the target protein. Its position on the biphenyl ring is crucial. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) feature an acidic center as a primary requirement for activity. However, this acidic moiety has also been linked to side effects like gastrointestinal ulceration, prompting research into non-acidic bioisosteres (e.g., tetrazoles, hydroxamic acids) to mitigate toxicity while retaining activity.[4]
Substitution Patterns: Tuning Potency, Selectivity, and Pharmacokinetics
The strategic placement of various functional groups on the two phenyl rings is the primary method for optimizing the activity of a lead compound.
-
Ring A (Carboxylic Acid-Bearing Ring): Modifications on this ring can influence the acidity of the carboxyl group and introduce additional points of interaction with the target.
-
Ring B (Distal Ring): This ring is a major site for modification to enhance potency and selectivity. Substituents here can extend into deeper pockets of the binding site, modulate electronic properties, and alter the molecule's overall lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.
The logical relationship between these core components and the resulting biological activity is the foundation of SAR studies.
Caption: Core SAR components influencing biological activity.
Comparative Analysis: Biphenyl Carboxylic Acids in Major Therapeutic Areas
The versatility of the biphenyl carboxylic acid scaffold is evident in its application across multiple disease areas. The following sections compare derivatives based on their target and activity, supported by experimental data.
Anticancer Agents
Biphenyl carboxylic acid derivatives have been developed to target various hallmarks of cancer, including cell cycle regulation, signal transduction, and hormone receptor modulation.[1][5][6]
Key SAR Insights:
-
Targeting Estrogen Receptor α (ERα): In a series of compounds designed to target ERα in breast cancer cells, the introduction of a benzyloxy group at the 4'-position (Compound 3j ) significantly enhanced potency compared to the unsubstituted analog (Compound 3a ).[1][2] This suggests the benzyloxy moiety occupies a favorable hydrophobic pocket in the receptor, increasing binding affinity.
-
Dual-Target Inhibition: Compound CA224 , an amide derivative, demonstrates a multi-pronged attack by inhibiting both Cdk4 (blocking G0/G1 cell cycle phase) and tubulin polymerization (blocking G2/M phase).[5][7] This dual mechanism can be more effective at inducing cancer cell death.
-
Allosteric Inhibition: To overcome resistance to traditional ATP-competitive inhibitors, derivatives targeting the allosteric site of EGFR have been developed. Compound S4 , a hydrazine-1-carbothioamide derivative, showed cytotoxicity comparable to the approved drug Erlotinib in HCT-116 colorectal cancer cells.[6]
Table 1: Comparison of Anticancer Biphenyl Carboxylic Acid Derivatives
| Compound ID | Key Structural Feature / Target | Cell Line | Potency (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| 3j | 4'-Benzyloxy / ERα | MDA-MB-231 | 9.54 ± 0.85 µM | [1][2] |
| 3a | Unsubstituted / ERα | MDA-MB-231 | 10.78 ± 2.58 µM | [1][2] |
| CA224 | Indole-ethyl-methylamide / Cdk4 & Tubulin | HCT-116, NCI-H460 | Efficacious in mouse xenograft models | [5][7] |
| S4 | Hydrazine-1-carbothioamide / Allosteric EGFR | HCT-116 | Comparable to Erlotinib |[6] |
Anti-inflammatory Agents
This is a classical application for this scaffold, with marketed drugs like Diflunisal and Fenbufen serving as benchmarks.[1][2] The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[8]
Key SAR Insights:
-
Halogenation Effect: The introduction of halogens, particularly bromine, on the aromatic rings significantly enhances anti-inflammatory activity. Compound IVi , bearing bromine on both distal aryl rings of a thiazolidinone-amide derivative, was the most potent in its series, showing a 55.73% reduction in edema.[8] This is likely due to increased lipophilicity and favorable electronic interactions within the COX active site.
-
COX-2 Selectivity: While classical NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects, strategic modifications can impart COX-2 selectivity. The addition of a third aromatic center, such as a sulfonylamide-substituted phenyl ring, has been shown to favor binding to the larger COX-2 active site.[9] Flurbiprofen analogues with -SO₂NH₂, -F, and -Cl substituents were found to be significantly active, with docking studies confirming their affinity for the COX-2 active site.[9]
Table 2: Comparison of Anti-inflammatory Biphenyl Carboxylic Acid Derivatives
| Compound ID | Key Structural Feature | Assay | Potency (% Inhibition of Edema @ 4h) | Reference(s) |
|---|---|---|---|---|
| IVi | Bromo substitution on both distal rings | Carrageenan-induced rat paw edema | 55.73% | [8] |
| IVl | Bromo and nitro substitutions | Carrageenan-induced rat paw edema | 53.08% | [8] |
| Flurbiprofen Analogue 3g | -SO₂NH₂ substitution | Carrageenan-induced rat paw edema | "Significantly active" |[9] |
Antiviral and Antifungal Agents
The scaffold has also been explored for activity against various pathogens.
Key SAR Insights:
-
Antiviral Activity: A series of 2,3-disubstituted quinazolin-4(3H)-ones derived from biphenyl carboxylic acid showed notable antiviral properties. Specifically, compound MBR2 , a dibrominated derivative, was active against Herpes Simplex Virus (HSV) and vaccinia virus with an IC₅₀ of 12 µg/mL.[10][11]
-
Antifungal Activity: Simple esterification of the carboxylic acid can lead to antifungal activity. Ethyl 4-biphenyl carboxylate demonstrated the highest activity against Candida albicans and Candida tropicalis strains among a series of esters, suggesting that a small, relatively polar ester group is favorable for this activity.[12]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the synthesis and evaluation of these derivatives must follow robust and reproducible protocols.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most prevalent and efficient method for constructing the biphenyl scaffold.[1][2] It offers high tolerance for various functional groups.
Objective: To synthesize 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq.) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted boronic acid (1.0 eq.) and potassium carbonate (K₂CO₃) (1.0 eq.).
-
Catalyst Addition: De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq.) as the catalyst.
-
Reaction: Stir the resulting mixture vigorously at 80 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[2]
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential anticancer agents.[11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The biphenyl carboxylic acid framework remains an exceptionally fruitful scaffold in the quest for novel therapeutics. SAR studies consistently demonstrate that small, strategic modifications can lead to profound changes in biological activity, selectivity, and pharmacokinetic profiles. For anticancer applications, the development of dual-target or allosteric inhibitors represents a promising strategy to overcome drug resistance. In the anti-inflammatory domain, the focus remains on designing COX-2 selective inhibitors to improve safety profiles. Future research will likely leverage computational tools, such as molecular docking and dynamic simulations, to more accurately predict the effects of structural changes, thereby accelerating the design-synthesis-test cycle and bringing more effective and safer drugs to the clinic.
References
- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
A Comparative Guide to the Efficacy of Biphenyl Carboxylic Acids and Known Inhibitors Against Hematopoietic Prostaglandin D2 Synthase
This guide provides an in-depth technical comparison of the inhibitory efficacy of biphenyl carboxylic acid derivatives against hematopoietic prostaglandin D2 synthase (H-PGDS), benchmarked against established inhibitors of this key inflammatory enzyme. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of H-PGDS inhibition, presents supporting experimental data, and offers detailed protocols for robust inhibitor evaluation.
Introduction: The Rationale for Targeting H-PGDS
Hematopoietic prostaglandin D2 synthase (H-PGDS) is a critical enzyme in the inflammatory cascade, catalyzing the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a potent lipid mediator implicated in a variety of physiological and pathological processes, most notably in allergic inflammation.[1] As a key player in type 2 immunity, PGD2 is released by mast cells and recruits T-helper 2 (Th2) cells, eosinophils, and basophils, thereby perpetuating the inflammatory response characteristic of conditions like asthma and allergic rhinitis.[1][2]
The central role of the H-PGDS/PGD2 axis in allergic diseases has established H-PGDS as a compelling therapeutic target. Selective inhibition of H-PGDS offers a more targeted anti-inflammatory strategy compared to broader-acting agents like non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit upstream cyclooxygenase (COX) enzymes and can interfere with the production of other physiologically important prostaglandins.[1]
Biphenyl carboxylic acids have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties.[3] Recent studies have highlighted their potential as H-PGDS inhibitors. This guide will focus on a comparative analysis of a representative biphenyl carboxylic acid derivative, dihydroberberine, against well-characterized H-PGDS inhibitors to provide a clear perspective on its relative efficacy.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro IC50 values for dihydroberberine and several known H-PGDS inhibitors.
| Inhibitor | Chemical Class | H-PGDS IC50 | Reference(s) |
| Dihydroberberine (EMy-5) | Biphenyl Carboxylic Acid Derivative (Isoquinoline Alkaloid) | 3.7 µM | [4][5] |
| HQL-79 | Tetrazolylpiperidine Derivative | 6 µM | [6] |
| TFC-007 | Thiazole Derivative | 83 nM | [7] |
| GSK2894631A | Amine Derivative | 9.9 nM | [8] |
| HPGDS inhibitor 1 | Pyridine Derivative | 0.6 nM (enzymatic), 32 nM (cellular) | [9][10] |
Expert Analysis: The data clearly indicates that while dihydroberberine demonstrates inhibitory activity against H-PGDS, its potency is modest when compared to highly optimized synthetic inhibitors like TFC-007, GSK2894631A, and HPGDS inhibitor 1, which exhibit nanomolar efficacy. Notably, dihydroberberine shows comparable, and slightly superior, potency to the established inhibitor HQL-79. This positions dihydroberberine as a valid lead compound for further optimization in the development of novel H-PGDS inhibitors. The significant leap in potency from micromolar (dihydroberberine, HQL-79) to nanomolar (TFC-007, GSK2894631A, HPGDS inhibitor 1) efficacy underscores the success of targeted medicinal chemistry efforts in refining inhibitor scaffolds for optimal interaction with the H-PGDS active site.
The Prostaglandin D2 Signaling Pathway
To appreciate the therapeutic implications of H-PGDS inhibition, it is essential to understand the downstream signaling cascade initiated by its product, PGD2. The following diagram illustrates the biosynthesis of PGD2 and its subsequent signaling through its primary receptors, DP1 and DP2 (CRTH2).
Caption: PGD2 Biosynthesis and Signaling Pathway.
Causality Explained: The rationale for inhibiting H-PGDS lies in preventing the production of PGD2, which subsequently blocks its pro-inflammatory signaling through the DP2 receptor. This targeted approach is designed to ameliorate the symptoms of allergic inflammation without affecting the potentially beneficial signaling through the DP1 receptor or the production of other prostaglandins.
Experimental Protocols for Inhibitor Evaluation
The accurate determination of inhibitor potency relies on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for a recombinant H-PGDS enzyme inhibition assay and a cell-based PGD2 production assay.
Recombinant H-PGDS Enzyme Inhibition Assay
This in vitro assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human H-PGDS.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the accurate quantification of biphenyl compounds is paramount. These aromatic hydrocarbons are not only key structural motifs in many active pharmaceutical ingredients (APIs) but are also recognized as persistent environmental pollutants (e.g., polychlorinated biphenyls or PCBs). Consequently, the analytical methods used to quantify them must be robust, reliable, and fit for purpose. Cross-validation—the process of formally comparing two or more distinct analytical methods—serves as the ultimate arbiter of a method's reliability, ensuring that results are accurate and reproducible, regardless of the technique employed.
This guide provides an in-depth comparison of the primary analytical techniques for biphenyl quantification and presents a framework for their cross-validation. Rooted in the principles of scientific integrity and regulatory expectations, this document is designed to empower researchers to make informed decisions, ensuring data of the highest quality and integrity.
The Analytical Arsenal: Choosing Your Method
The physicochemical properties of biphenyls—hydrophobic, aromatic, and often amenable to multiple detection techniques—make them suitable for analysis by several chromatographic methods. The choice of a primary method is a critical decision driven by the specific requirements of the analysis, including sample matrix, required sensitivity, and throughput.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Often the workhorse of a quality control lab, HPLC-UV is robust, cost-effective, and highly reproducible. For biphenyls, which possess a strong chromophore, UV detection provides excellent response. Reversed-phase chromatography using C18 or Phenyl-Hexyl columns is typical, leveraging the hydrophobic and π-π interactions between the analyte and the stationary phase.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable biphenyl compounds, GC-MS offers unparalleled separation efficiency and specificity.[4][5] The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, which is crucial for impurity profiling or analysis in complex matrices.[4][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique represents the gold standard for high-sensitivity, high-selectivity quantification, particularly for trace-level analysis in complex biological matrices like plasma or serum.[7][8][9] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively quantify target analytes even in the presence of significant background interference.[10]
Comparative Overview of Key Performance Parameters
The selection of an analytical method should be based on a clear understanding of its performance capabilities. The following table summarizes typical performance characteristics for the quantification of biphenyls.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate to Good | Excellent | Superior |
| Sensitivity (LOQ) | ~0.01 - 0.1 µg/mL[11][12] | ~0.3 µg/mL (Scan), <0.1 µg/mL (SIM)[1] | < 0.01 ng/mL[8] |
| Linearity (R²) | ≥ 0.995[13] | ≥ 0.995 | ≥ 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105%[5] | 95-105% |
| Matrix Effect | Low | Low to Moderate | Potentially High (Ion Suppression/Enhancement)[10] |
| Cost & Complexity | Low | Moderate | High |
The Cornerstone of Confidence: The Cross-Validation Protocol
Cross-validation is not merely running the same samples on two different instruments; it is a systematic investigation to prove that two distinct methods yield equivalent results within predefined acceptance criteria. This process is essential when transferring a method to a new laboratory, updating an existing method (e.g., from HPLC to UHPLC), or establishing a reference method. The framework for this validation is firmly grounded in regulatory guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[14][15][16][17]
The core objective is to assess the agreement between the "test" method and an established "reference" or "comparator" method.
Experimental Design
-
Sample Selection: A minimum of 20-30 samples should be selected, spanning the entire quantifiable range of the assay. These should include a mix of standard solutions, quality control (QC) samples at low, medium, and high concentrations, and, most importantly, representative real-world samples (e.g., production batches, plasma samples).
-
Analysis: Each sample is analyzed in replicate (typically n=2 or 3) using both the test method and the reference method. It is crucial that the analyses are performed by different analysts on different days to capture inter-day and inter-analyst variability.
-
Data Evaluation: The primary tool for assessing agreement between two quantitative methods is the Bland-Altman analysis.[18][19][20] This statistical method plots the difference between the two measurements for each sample against the average of the two measurements.[18][21]
Acceptance Criteria
The acceptance criteria must be prospectively defined in a validation protocol. A common approach is:
-
Bias: The mean difference between the two methods (the center line on a Bland-Altman plot) should be close to zero, typically within ±5.0%.
-
Agreement: At least 95% of the data points should fall within the "limits of agreement," which are calculated as the mean difference ± 1.96 times the standard deviation of the differences.[18]
-
Correlation: While not the primary measure of agreement, the coefficient of determination (R²) from a linear regression of the two datasets should be >0.98.
Visualizing the Workflow
A well-structured workflow ensures that the cross-validation study is conducted systematically.
Caption: High-level workflow for analytical method cross-validation.
Practical Protocols: A Step-by-Step Guide
Herein are detailed protocols for the quantification of a model biphenyl compound using HPLC-UV and GC-MS. These serve as a starting point for method development and subsequent cross-validation.
Protocol 1: HPLC-UV Quantification of Biphenyl
This protocol is designed for robustness and is suitable for quality control environments.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.[1]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the biphenyl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve in mobile phase, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.[2]
-
-
System Suitability:
-
Before analysis, perform five replicate injections of a mid-concentration standard.
-
Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates ≥ 2000.[2]
-
Protocol 2: GC-MS Quantification of Biphenyl
This protocol is ideal for identifying and quantifying volatile biphenyls in complex mixtures.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 20:1).[1]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for biphenyl (e.g., m/z 154, 77). For a substituted biphenyl, the molecular ion and key fragment ions would be used.[4]
-
-
Sample Preparation:
Visualizing the Analytical Process
Caption: General experimental workflow from sample to result.
Causality and Trustworthiness: The Scientist's Perspective
The protocols provided are more than just recipes; they are self-validating systems built on scientific principles.
-
Why a C18 Column? The choice of a C18 column for HPLC is a deliberate one. Biphenyls are nonpolar, and the long alkyl chains of the C18 phase provide strong hydrophobic interactions, leading to good retention and separation from more polar impurities.[1] However, for structurally similar biphenyl isomers, a phenyl-hexyl column might be chosen to leverage alternative π-π interactions, enhancing selectivity.[2][3]
-
Why Temperature Control? Maintaining a constant column temperature (e.g., 30°C) is critical for reproducibility.[1][2] Fluctuations in temperature can cause shifts in retention time and affect peak shape, compromising the precision of the method.
-
Why System Suitability? The system suitability test is a mandatory daily health check for the analytical system.[2] It confirms that the instrument is performing as expected before committing valuable samples to analysis. Consistent retention times, sharp peaks (high theoretical plates), and symmetrical peaks (low tailing factor) are all indicators of a healthy system.
-
Why SIM Mode in GC-MS? While a full scan provides valuable qualitative information, Selected Ion Monitoring (SIM) mode dramatically increases sensitivity and selectivity.[22] By instructing the mass spectrometer to monitor only a few specific ions characteristic of the target analyte, the signal-to-noise ratio is significantly improved, allowing for lower limits of quantification.
By understanding the "why" behind each step, the scientist can troubleshoot effectively and adapt methods for new challenges, ensuring that the data generated is always trustworthy and defensible. The ultimate goal of cross-validation is to provide documented evidence that an analytical method does what it is intended to do, with a level of confidence that satisfies both scientific rigor and regulatory scrutiny.[23][24][25]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. knauer.net [knauer.net]
- 13. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyse-it.com [analyse-it.com]
- 20. Method comparison — Bio-image Analysis Notebooks [haesleinhuepf.github.io]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. propharmagroup.com [propharmagroup.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to Characterizing 2'-Methylbiphenyl-3-carboxylic acid: A Methodological Comparison of In Vitro and In Vivo Evaluation Strategies
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous, multi-stage process. This guide focuses on 2'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative with potential as a scaffold in medicinal chemistry. While not extensively characterized in public literature as a bioactive agent itself, its structure is representative of compounds that can serve as starting points for lead optimization.
This document provides a comprehensive framework for researchers to approach the characterization of such a molecule. We will explore the critical transition from controlled, single-variable in vitro assays to the complex, systemic environment of in vivo models. The objective is not merely to present disparate data but to construct a cohesive narrative—explaining how early-stage biochemical and cellular data inform the design and interpretation of subsequent animal studies. We will delve into the causality behind experimental choices, offering field-proven insights into establishing a robust, self-validating research program for a novel chemical entity like this compound.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation for any new chemical entity (NCE) like this compound is to determine its activity and mechanism of action in a controlled, non-living or cellular system. These in vitro ("in glass") assays are designed to answer fundamental questions: Does the compound interact with the intended biological target? What is its potency? How does it affect cellular function?
Target Engagement & Potency: The First Litmus Test
Assuming a hypothetical target for this compound—for instance, a G-protein coupled receptor (GPCR) or a specific enzyme like cyclooxygenase (COX)—the first step is to confirm a direct interaction and quantify its potency.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Target Binding
HTRF is a robust, high-throughput method for measuring molecular interactions. It relies on the fluorescence resonance energy transfer (FRET) between a donor (often Europium cryptate) and an acceptor (like XL665 or d2) when they are brought into close proximity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stable cell line expressing the target receptor of interest or purify the target protein.
-
Label a known ligand for the target with the HTRF donor fluorophore.
-
Label an antibody specific to the target or a tag on the target with the HTRF acceptor fluorophore. .
-
-
Assay Procedure:
-
In a 384-well microplate, add a fixed concentration of the cell membrane preparation or purified protein.
-
Add the donor-labeled ligand and acceptor-labeled antibody.
-
Dispense a serial dilution of this compound (e.g., from 100 µM to 10 pM).
-
Incubate the plate for a specified period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium. .
-
-
Data Acquisition:
-
Read the plate using an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. .
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which the compound displaces 50% of the labeled ligand).
-
Causality Behind the Choice: The HTRF assay is selected for its high signal-to-noise ratio, low background, and resistance to interference from colored or fluorescent compounds. This makes it a trustworthy and reproducible method for initial potency determination, forming a solid foundation for further studies.
Hypothetical Data Summary:
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | COX-2 | HTRF | 75 |
| Celecoxib (Control) | COX-2 | HTRF | 40 |
Cellular Activity: Bridging Target Binding to Biological Function
Confirming that a compound binds to a target is crucial, but it is equally important to demonstrate that this binding translates into a functional cellular response.
Experimental Protocol: Cell-Based Assay for Downstream Signaling
If our target is a receptor, we can measure the downstream consequences of its activation or inhibition, such as changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene expression.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing the target or engineered to do so (e.g., HEK293 cells).
-
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a predetermined time.
-
Stimulation: Add an agonist known to stimulate the pathway of interest.
-
Lysis and Detection: Lyse the cells and use a specific detection kit (e.g., a cAMP ELISA kit) to quantify the level of the second messenger.
-
Data Analysis: Plot the measured signal against the compound concentration to determine the EC50 (for an agonist) or IC50 (for an antagonist).
Workflow for In Vitro Characterization
Caption: A typical workflow for the initial in vitro evaluation of a new chemical entity.
Part 2: The Leap to In Vivo Validation
Positive in vitro results are a prerequisite, but they do not guarantee success in a living organism. In vivo ("in the living") studies are essential to understand a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a complex biological system.
Pharmacokinetics: What the Body Does to the Drug
Before testing for efficacy, we must understand if the compound can reach its target in the body at sufficient concentrations and for an adequate duration.
Experimental Protocol: Murine Pharmacokinetic Study
Step-by-Step Methodology:
-
Animal Dosing: Administer this compound to a cohort of mice (e.g., C57BL/6) via two different routes: intravenous (IV) for bioavailability assessment and oral (PO) or intraperitoneal (IP) to simulate the intended therapeutic route. A typical dose might be 5-10 mg/kg.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process the blood to separate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters.
Key PK Parameters to Evaluate:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure) | The primary measure of overall systemic exposure. |
| T1/2 | Half-life (time for concentration to halve) | Determines dosing frequency. |
| F (%) | Bioavailability (fraction of dose reaching circulation) | Critical for oral drug candidates. |
Efficacy in a Disease Model: Does It Work?
With an understanding of the compound's PK profile, an efficacy study can be designed in a relevant animal model of disease. If this compound is a putative anti-inflammatory agent targeting COX-2, a carrageenan-induced paw edema model is a classic choice.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Step-by-Step Methodology:
-
Acclimatization: Acclimatize rats (e.g., Wistar or Sprague-Dawley) for at least one week.
-
Baseline Measurement: Measure the baseline paw volume of each rat using a plethysmometer.
-
Compound Administration: Dose the animals with this compound (at various doses determined from PK data), a vehicle control, and a positive control (e.g., Celecoxib) via the oral route.
-
Induction of Inflammation: After a set time (e.g., 60 minutes post-dosing), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.
Logical Flow from In Vitro Data to In Vivo Design
Caption: The decision-making process from in vitro results to in vivo experimental design.
Part 3: Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a clear relationship between the in vitro potency, the pharmacokinetic profile, and the in vivo efficacy. This In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of a trustworthy drug development program.
Key Questions for IVIVC:
-
Exposure-Response Relationship: Does a higher drug concentration in the plasma (AUC) lead to a greater therapeutic effect in the animal model?
-
Target Occupancy: Can we correlate the plasma concentration with the degree of target engagement in the tissue of interest? For our example, this would involve measuring the inhibition of prostaglandin E2 (PGE2) production (a downstream marker of COX-2 activity) in the inflamed paw tissue and correlating it with the compound concentration in plasma.
-
Predictive Power: Do the in vitro IC50 values, when adjusted for plasma protein binding and other factors, predict the concentrations required for efficacy in vivo? A successful correlation allows the in vitro assays to become reliable predictors for the performance of future, optimized compounds, significantly accelerating the discovery cycle.
Hypothetical IVIVC Data Integration:
| Dose (mg/kg, PO) | Plasma AUC (ng*h/mL) | Paw Edema Inhibition (%) | Ex Vivo PGE2 Inhibition (%) |
| 1 | 150 | 15 | 25 |
| 5 | 850 | 45 | 60 |
| 20 | 3200 | 75 | 92 |
This table demonstrates a clear dose-dependent relationship across pharmacokinetics (AUC), pharmacology (edema inhibition), and target engagement (PGE2 inhibition), establishing a strong IVIVC.
Conclusion
The evaluation of a novel compound like this compound is a systematic process of building a pyramid of evidence. The foundation is built with robust, specific in vitro assays that confirm target binding and cellular function. This informs the design of in vivo studies that place the compound in the complex, dynamic environment of a living system to assess its true therapeutic potential. By meticulously correlating the findings from both domains, researchers can build a compelling, data-driven case for advancing a compound from a laboratory curiosity to a potential medicine. This guide provides the strategic framework and methodological detail required to navigate that critical journey with scientific rigor and confidence.
A Senior Application Scientist's Guide to Benchmarking the Anti-Inflammatory Properties of Biphenyl Derivatives
Abstract
The biphenyl moiety represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of novel biphenyl derivatives against established anti-inflammatory agents. We will delve into the foundational molecular pathways, present detailed, field-proven experimental protocols for both in vitro and in vivo evaluation, and synthesize data into a comparative analysis. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this promising class of compounds.
The Molecular Basis of Inflammation: Targeting Cyclooxygenase (COX)
Inflammation is a protective biological response, but its dysregulation leads to chronic diseases.[3] A key pathway in inflammation is the conversion of arachidonic acid into prostaglandins (PGs), a process catalyzed by the cyclooxygenase (COX) enzymes.[3][4]
There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[4][5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4][5]
The therapeutic goal for many non-steroidal anti-inflammatory drugs (NSAIDs) is the selective inhibition of COX-2, which minimizes the gastrointestinal side effects associated with the inhibition of COX-1.[4] Biphenyl derivatives have emerged as a promising structural class for achieving this selectivity.[1][6]
Caption: Simplified Arachidonic Acid Cascade and the Role of COX Enzymes.
Benchmarking Strategy: A Phased Approach
A robust benchmarking strategy begins with high-throughput in vitro screening to determine potency and selectivity, followed by in vivo models to assess efficacy in a physiological context.
Caption: Phased workflow for benchmarking anti-inflammatory compounds.
Comparative Analysis of Biphenyl Derivatives
In Vitro Cyclooxygenase (COX) Inhibition
The primary determinant of a compound's anti-inflammatory potential is its ability to inhibit COX enzymes. A colorimetric or enzyme immunoassay (EIA) is a reliable method to quantify this inhibition.[7][8][9]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Reagent Preparation: Dissolve test biphenyl derivatives and reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin for non-selective inhibition) in DMSO to create stock solutions. Prepare serial dilutions.
-
Enzyme Addition: In a 96-well plate, add reaction buffer, heme cofactor, and either human recombinant COX-1 or COX-2 enzyme to the appropriate wells.[10]
-
Inhibitor Incubation: Add the test compounds, reference drugs, or vehicle (DMSO) to the wells. Incubate for approximately 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.[5][10]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.[5]
-
Reaction Incubation & Termination: Incubate for a precise duration (e.g., 2 minutes) at 37°C.[10] Stop the reaction by adding a solution of stannous chloride or hydrochloric acid.[8][10]
-
Detection: The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable. It is reduced to the more stable Prostaglandin F2α (PGF2α) by the stannous chloride.[8] The concentration of PGF2α is then measured using a specific Enzyme Immunoassay (EIA) kit, which typically involves a colorimetric readout.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition percentage against the logarithm of the inhibitor concentration. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Comparative Data: In Vitro COX Inhibition
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Biphenyl Derivative A | 4'-methylbiphenyl-2-(4-sulfamoylphenyl)carboxamide | >100 | 0.45 | >222 |
| Biphenyl Derivative B | 4'-methylbiphenyl-2-(4-fluorophenyl)carboxamide | 15.2 | 1.8 | 8.4 |
| Celecoxib (Reference) | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 15.0 | 0.05 | 300 |
| Indomethacin (Reference) | (2-{1-[(4-chlorophenyl)formyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid) | 0.1 | 1.5 | 0.06 |
Note: The data presented above is a representative synthesis based on trends observed in the scientific literature. Actual values will vary based on specific molecular structures and assay conditions.[11][12][13]
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[14][15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use Wistar or Sprague-Dawley rats, allowing them to acclimatize for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15][17]
-
Compound Administration: Administer the test biphenyl derivatives, reference drug (e.g., Indomethacin), and vehicle control orally or intraperitoneally. The timing of administration (typically 30-60 minutes before carrageenan injection) should be consistent.[14][15]
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw.[15][18]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15][17]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. brieflands.com [brieflands.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.net [ijpbs.net]
- 13. mdpi.com [mdpi.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Carboxylic Acid Bioisosteres in the Design of Novel Biphenyl Analogues
Introduction: The Carboxyl Group Conundrum in Biphenyl Scaffolds
The biphenyl moiety serves as a privileged scaffold in medicinal chemistry, offering a rigid, tunable framework for orienting pharmacophoric elements in three-dimensional space.[1] Its utility is exemplified in numerous therapeutic agents, most notably the angiotensin II type 1 (AT1) receptor antagonists, or "sartans," used to treat hypertension.[2][3] In many of these designs, a carboxylic acid group is a cardinal feature, playing a crucial role in binding to the target protein through strong electrostatic and hydrogen-bonding interactions.[2][4][5]
However, the very properties that make the carboxyl group an effective anchor also present significant challenges in drug development.[6] Its ionizable nature can limit passive diffusion across biological membranes, leading to poor oral bioavailability.[4][7] Furthermore, the carboxylic acid moiety is susceptible to metabolic transformation, primarily through the formation of reactive acyl glucuronides.[2][8] These metabolites can covalently bind to macromolecules like proteins, potentially leading to idiosyncratic toxicity, which has resulted in the withdrawal of some marketed drugs.[2]
To circumvent these liabilities while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement.[2][9] A bioisostere is a functional group or molecule that mimics the physicochemical and spatial properties of the original group, thereby eliciting a similar biological response.[2] This guide provides a comparative analysis of common carboxylic acid bioisosteres used in the design of novel biphenyl analogues, supported by experimental data and protocols to inform rational drug design.
The Rationale for Bioisosteric Replacement
The decision to replace a carboxylic acid is driven by the need to optimize a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile. The core goal is to find a surrogate that retains the acidic character necessary for target engagement but offers a superior overall pharmacological profile.
Caption: The bioisosteric replacement strategy workflow.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is highly context-dependent, and screening a panel of options is often necessary to identify the optimal replacement for a given biological target.[4][6] Below, we compare the most widely employed bioisosteres in the context of biphenyl analogue design.
The 5-Substituted 1H-Tetrazole: The Gold Standard
The tetrazole ring is arguably the most successful and widely recognized non-classical bioisostere of a carboxylic acid, featured in numerous FDA-approved drugs, including the blockbuster "sartan" series (e.g., Losartan, Valsartan, Irbesartan).[2][7][10]
-
Physicochemical Properties: 5-substituted tetrazoles have a pKa in the range of 4.5-4.9, which is remarkably similar to that of carboxylic acids (pKa ~4.2-4.5).[7] This comparable acidity allows the tetrazolate anion to mimic the carboxylate in critical ionic interactions with the target receptor. While often more lipophilic than their carboxylate counterparts, they do not always exhibit improved membrane permeability due to high desolvation energies.[7][11]
-
Advantages:
-
Metabolic Stability: Tetrazoles are resistant to the metabolic pathways that affect carboxylic acids, particularly the formation of reactive acyl glucuronides.[10][12] They can undergo N-glucuronidation, but these adducts are not considered as chemically reactive.[4]
-
Binding Interactions: The tetrazolate anion's charge is delocalized over four nitrogen atoms, which can be favorable for protein-ligand recognition and bioavailability.[11][13]
-
-
Disadvantages:
-
Steric Bulk: The tetrazole ring is larger than a carboxylic acid group. Crystallographic data show that the hydrogen-bond environment extends further from the core molecule, which may require a larger active site to accommodate the bioisostere.[12]
-
-
Case Study: Losartan: The development of the AT1 receptor antagonist Losartan is a classic example of this strategy's success. The parent carboxylic acid compound showed potent in vitro activity but had poor oral bioavailability. Replacing the carboxyl group with a tetrazole ring yielded Losartan, which was found to be highly effective after oral administration.[4][7]
N-Acylsulfonamides: The Lipophilic Alternative
N-acylsulfonamides are frequently employed as carboxylic acid bioisosteres, offering a different profile of acidity and lipophilicity.[14][15]
-
Physicochemical Properties: N-acylsulfonamides are considerably weaker acids (pKa ~9-10) than carboxylic acids.[7] However, they still possess an acidic proton and can act as effective hydrogen bond donors and acceptors.
-
Advantages:
-
Disadvantages:
-
Altered Geometry and Acidity: The significant difference in pKa and geometry means that an acylsulfonamide may not always replicate the binding mode of the parent carboxylic acid.
-
-
Application: Acylsulfonamides have been successfully used to develop potent antagonists for various targets, including the CXCR2 receptor, where they led to orally bioavailable inhibitors with excellent pharmacokinetic properties.[14]
Hydroxamic Acids: The Dual-Purpose Moiety
While often utilized for their metal-chelating properties, hydroxamic acids can also serve as effective carboxylic acid bioisosteres.[4]
-
Physicochemical Properties: Hydroxamic acids are moderately acidic, with pKa values typically in the range of 8-9.[4]
-
Advantages: They can successfully replace carboxylic acids in certain contexts, as demonstrated in the development of MAP/ERK kinase (MEK) inhibitors with favorable activity and ADME profiles.[4]
-
Disadvantages:
-
Metabolic Instability: Hydroxamic acids can undergo rapid in vivo hydrolysis back to the corresponding carboxylic acid.[4] They are also susceptible to sulfation and glucuronidation, which can lead to the formation of reactive metabolites.[4] This inherent instability often limits their application as simple carboxylate mimics.
-
Quantitative Comparison of Physicochemical Properties
The choice of a bioisostere is a multifactorial decision where quantitative data is paramount. The following table summarizes key physicochemical properties for various acidic groups attached to a common phenylpropionic acid scaffold, providing a direct comparison.
| Bioisostere | Structure | pKa | logD (pH 7.4) | Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| Carboxylic Acid | -CH₂CH₂-COOH | 4.76 | -1.65 | 0.2 |
| Tetrazole | -CH₂CH₂-CN₄H | 4.89 | -1.02 | < 0.1 |
| N-Acylsulfonamide | -CH₂CH₂-CONHSO₂CH₃ | 8.80 | 0.82 | 4.6 |
| Hydroxamic Acid | -CH₂CH₂-CONHOH | 9.17 | -0.06 | 1.1 |
| 3-Hydroxyisoxazole | See Ref.[4] | 4.40 | -1.50 | 0.1 |
| Squaric Acid Amide | See Ref.[16] | 4.09 | -1.55 | < 0.1 |
Data adapted from studies by Ballatore C, et al. (2016) and others.[5][16] The values are for analogues based on a common scaffold to allow for direct comparison.
Experimental Protocols: From Synthesis to Biological Evaluation
To translate theory into practice, robust and reproducible experimental methods are essential. Here, we outline generalized protocols for the synthesis of a biphenyl tetrazole analogue and its subsequent evaluation in a receptor binding assay.
Protocol 1: Synthesis of a Biphenyl Tetrazole Analogue
This protocol describes a common method for converting a nitrile group on a biphenyl scaffold to a 5-substituted tetrazole, a key step in the synthesis of many "sartan" drugs.[13][17][18]
Caption: General synthetic workflow for biphenyl tetrazole formation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the biphenyl nitrile precursor (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), add sodium azide (NaN₃, ~3.0 eq) and an azide activator such as ammonium chloride (NH₄Cl, ~3.0 eq) or a Lewis acid.
-
Causality: Sodium azide provides the azide anion required for the [2+3] cycloaddition reaction with the nitrile. The activator (e.g., NH₄Cl) serves as a proton source and enhances the electrophilicity of the nitrile carbon, facilitating the reaction. Anhydrous conditions are critical to prevent quenching of reagents.
-
-
Cycloaddition: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.
-
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and acidify to pH ~2-3 with dilute hydrochloric acid (HCl). This step protonates the newly formed tetrazole ring.
-
Causality: Acidification is necessary to obtain the neutral tetrazole product, which is often a solid that precipitates out or can be extracted.
-
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Causality: This standard extraction procedure isolates the organic product from the aqueous phase containing inorganic salts and residual DMF.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure biphenyl tetrazole analogue. The structure should be confirmed by NMR, Mass Spectrometry, and IR spectroscopy.[17]
Protocol 2: AT1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (IC₅₀) of the synthesized biphenyl analogues for the human AT1 receptor.[19][20]
Caption: Workflow for the in vitro evaluation of synthesized analogues.
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human AT1 receptor (e.g., HEK-293 cells).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled AT1 antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II), and varying concentrations of the test compound (the synthesized biphenyl analogue).
-
Causality: This is a competitive assay. The unlabeled test compound will compete with the radiolabeled ligand for binding to the AT1 receptor. The amount of radioactivity bound will be inversely proportional to the affinity and concentration of the test compound.
-
-
Controls: Include wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist like Losartan).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Causality: Rapid filtration is crucial to separate the bound ligand (trapped on the filter with the membranes) from the unbound ligand before the binding equilibrium can shift.
-
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).[19]
Conclusion: A Strategic Approach to Biphenyl Analogue Design
The bioisosteric replacement of the carboxylic acid moiety is a powerful and validated strategy in medicinal chemistry for overcoming common ADME and toxicity hurdles.[21] For biphenyl analogues, the tetrazole ring has proven to be an exceptionally effective mimic, leading to a generation of highly successful antihypertensive drugs.[10] However, alternatives like acylsulfonamides and other heterocycles offer a broader range of physicochemical properties that may be advantageous for different targets or for fine-tuning a molecule's profile.[7][14]
The success of any bioisosteric replacement is not guaranteed and depends heavily on the specific protein-ligand interactions.[4][6] Therefore, a rational approach grounded in quantitative data, supported by robust synthetic protocols and rigorous biological evaluation, is essential. By understanding the comparative advantages and disadvantages of each bioisostere, researchers can make more informed decisions, accelerating the journey from a problematic lead compound to a viable drug candidate.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmat.upenn.edu [itmat.upenn.edu]
- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. isaacpub.org [isaacpub.org]
- 14. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2'-Methylbiphenyl-3-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2'-Methylbiphenyl-3-carboxylic acid. As Senior Application Scientists, we recognize that robust waste management is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, explaining the causality behind each procedural choice to ensure a self-validating and safe workflow.
Hazard Profile and Waste Characterization
Before disposal, it is imperative to understand the material's intrinsic hazards. This compound is not a benign substance; it is classified as a hazardous material requiring specific handling and disposal protocols.[1][2] Failure to properly characterize this waste can lead to regulatory non-compliance, environmental contamination, and significant safety risks.
Key Hazards: The primary reason this compound is treated as hazardous waste is its potential to cause harm upon exposure.[1][2][3]
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1][2] | P261, P270, P280 |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2][3] | P302+P352 |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation if dust or aerosols are inhaled.[1][3] | P261, P304+P340 |
Due to these properties, this compound waste must be managed under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] It cannot be disposed of in standard trash or poured down the sanitary sewer system without appropriate treatment.[4][5]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for selecting the appropriate disposal pathway.
Caption: Decision workflow for this compound disposal.
Primary Disposal Protocol: Collection for Off-Site Disposal
This is the most secure and universally compliant method for disposing of this compound waste. It involves accumulating the waste safely within the laboratory for pickup by a licensed hazardous waste disposal company.
Step-by-Step Accumulation Procedure
-
Segregation: Proper segregation is the first line of defense against dangerous chemical reactions.
-
Action: Designate a specific, labeled waste container for this compound and its associated waste (e.g., contaminated filter paper).
-
Causality: This compound is an organic acid. It must be stored separately from bases to prevent violent exothermic reactions, and away from oxidizing agents to prevent the risk of fire or explosion.[5][6][7] Keeping waste streams separate ensures predictable and safe disposal.
-
-
Containerization: The integrity of the waste container is critical to prevent leaks and spills.
-
Action: Use a container that is chemically compatible with the waste. The original manufacturer's container is often the best choice.[6][8] The container must have a secure, leak-proof screw cap and be free of damage.[4][5]
-
Causality: Acids should never be stored in steel containers due to the potential for corrosion.[5] A secure cap prevents the release of vapors and contains the contents in case of a tip-over. Do not fill containers beyond 75-90% capacity to allow for vapor expansion.[7]
-
-
Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
Causality: Federal and state regulations require that the contents of all waste containers be clearly identified to ensure safe handling, transport, and final disposal.[7]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Action: Store the labeled waste container at or near the point of generation, in a designated SAA.[4] This area should be under the control of laboratory personnel and away from sinks or floor drains.[6] Use secondary containment (such as a plastic tub) for liquid waste containers.[6][8]
-
Causality: The SAA concept ensures that waste is managed safely by trained personnel in the immediate vicinity of its generation, minimizing the risks associated with transporting hazardous materials through the facility.[4] Secondary containment will confine any potential leaks from the primary container.
-
-
Arranging Disposal:
-
Action: Once the container is full or has been in the SAA for the maximum allowed time (typically six months for academic labs), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[4]
-
Causality: EHS professionals are trained to handle and transport hazardous waste in compliance with Department of Transportation (DOT) and EPA regulations, ensuring it reaches an approved treatment, storage, and disposal facility (TSDF).[9]
-
Conditional Alternative: On-Site Neutralization
This protocol should only be performed after consulting with and receiving explicit approval from your institution's EHS department. It is suitable only for dilute, aqueous solutions of this compound that are free from other hazardous contaminants like heavy metals or regulated organic solvents.
Step-by-Step Neutralization Protocol
-
Preparation: Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dilution: If the concentration is greater than 10%, dilute the acidic solution by slowly adding it to a large volume of cold water in a suitable container (e.g., a large beaker). Never add water to acid.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the stirred acidic solution.
-
Causality: Adding the base slowly and with stirring helps to control the exothermic neutralization reaction and prevent splashing. Using a weak base like sodium bicarbonate is safer than a strong base (e.g., NaOH), which can generate significant heat.
-
-
pH Verification: After the initial reaction (fizzing) subsides, use a calibrated pH meter or pH paper to check the solution's pH. Continue adding the base dropwise until the pH is stable within a neutral range, typically between 7.0 and 9.0.[8]
-
Causality: This step is a critical control point. It validates that the acidity has been neutralized, rendering the solution compliant with the pH limits for sewer disposal set by local water authorities.[5]
-
-
Disposal: Once the pH is confirmed to be in the neutral range, the solution may be poured down a laboratory sink with a copious amount of running water.[8]
-
Causality: Flushing with a large volume of water ensures the neutralized salt solution is adequately diluted within the sanitary sewer system.
-
Management of Spills and Empty Containers
Spill Cleanup
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.[1]
-
For a solid spill, carefully sweep the material into a designated waste container. Minimize dust generation.[1]
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbent material and place it in a labeled hazardous waste container.[1][10]
-
All materials used for cleanup must be disposed of as hazardous waste.[9]
Empty Container Disposal
A container that has held this compound is not considered empty until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of dissolving the compound).[9]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[9] Do not pour the rinsate down the drain.
-
Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the regular trash or glass recycling, as per your facility's policy.[9]
By adhering to these detailed protocols, researchers can ensure the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental responsibility.
References
- 1. aksci.com [aksci.com]
- 2. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. aksci.com [aksci.com]
Personal protective equipment for handling 2'-Methylbiphenyl-3-carboxylic acid
Comprehensive Safety and Handling Guide: 2'-Methylbiphenyl-3-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 168618-44-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure minimal exposure and promote a secure laboratory environment. The following procedural guidance is based on established safety principles and the specific hazard profile of the compound.
Hazard Analysis: Understanding the Risks
This compound is a compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the foundation of safe laboratory practice. The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) and include:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and respiratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a comprehensive assessment of the potential hazards. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[4] | Protects against eye irritation from dust particles or splashes of solutions containing the compound.[1] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[4][5] Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[4] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[4] | Prevents skin contact, which can cause irritation and systemic toxicity.[1] The lab coat protects the body from contamination, and enclosed shoes prevent injury from spills. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[6] | Minimizes the risk of inhaling dust particles, which can cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[4]
-
Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly and providing adequate ventilation.[7]
-
Gather Materials: Assemble all necessary equipment and reagents before starting the procedure to minimize movement in and out of the designated handling area.
Handling the Compound
-
Donning PPE: Before handling the chemical, properly don all required PPE as outlined in the table above.
-
Transferring Solids: Use a spatula or other appropriate tool to transfer the solid compound. Avoid scooping or pouring in a manner that creates dust.[4]
-
Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Chemical Waste: Unused or waste this compound, as well as solutions containing it, should be collected in a compatible, labeled hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
Disposal Method: Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][11] Never dispose of this chemical down the drain.[9]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[12] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] If eye irritation persists, get medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water.[12] Call a poison center or doctor if you feel unwell.[1]
Visual Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Decision workflow for safe handling.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. uwlax.edu [uwlax.edu]
- 9. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
